PD-307243
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H15Cl2N3O2 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI 键 |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of PD-307243: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PD-307243, a potent human ether-a-go-go-related gene (hERG) potassium channel activator. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug safety assessment.
Core Mechanism of Action: hERG Channel Activation
This compound exerts its pharmacological effect by directly modulating the activity of the hERG potassium channel, a critical component in cardiac repolarization. The primary mechanism involves a significant increase in the hERG current in a concentration-dependent manner.[1][2] This activation is achieved by markedly slowing the deactivation and inactivation of the hERG channel, leading to a greater potassium ion efflux during the cardiac action potential.[1][2]
The activity of this compound is use-dependent, indicating that its effects are more pronounced when the channels are in a more active state.[1] At negative membrane potentials (from -120 to -40 mV), this compound induces an instantaneous hERG current with minimal decay.[1][2] Conversely, at more positive voltages, it elicits an I(to)-like upstroke of the hERG current.[1][2] These actions have been consistently observed in both Chinese hamster ovary (CHO) cells stably expressing hERG channels and in native rabbit ventricular myocytes, highlighting the compound's robust effect on the rapid component of the delayed rectifier potassium current (IKr).[1]
Molecular docking studies suggest that this compound likely interacts with amino acid residues located in the S5-Pore helix region of the hERG channel, a domain crucial for channel gating.[1]
Signaling Pathway and Molecular Interaction
The interaction of this compound with the hERG channel directly impacts the flow of potassium ions, a key event in the repolarization phase of the cardiac action potential. The following diagram illustrates the proposed mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound.
| Parameter | Value | Cell Type | Concentration | Reference |
| hERG Tail Current Increase | 2.1 ± 0.6-fold | Inside-out patches (CHO cells) | 3 µM | [1] |
| hERG Tail Current Increase | 3.4 ± 0.3-fold | Inside-out patches (CHO cells) | 10 µM | [1] |
| Total K+ Ion Passage Increase (during cardiac action potential) | 8.8 ± 1.0-fold | hERG-transfected CHO cells | 3 µM | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Whole-Cell Patch-Clamp Recordings in hERG-transfected CHO Cells
Objective: To measure the effect of this compound on hERG current characteristics.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the hERG gene were cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ were used.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
-
Voltage Protocol:
-
Cells were held at a holding potential of -80 mV.
-
To elicit hERG currents, depolarizing pulses to +20 mV for 1 second were applied, followed by a repolarizing step to -50 mV for 2 seconds to record tail currents.
-
-
Drug Application: this compound was applied extracellularly at varying concentrations.
-
Data Analysis: The peak tail current amplitude, as well as the rates of channel deactivation and inactivation, were measured and compared before and after drug application.
Inside-Out Patch-Clamp Experiments
Objective: To determine if this compound acts from the intracellular or extracellular side of the channel.
Methodology:
-
Patch Excision: After establishing a whole-cell configuration, the patch pipette was withdrawn from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Solutions: The bath solution mimicked the intracellular environment, and the pipette solution contained the standard external solution.
-
Drug Application: this compound was applied to the bath solution (intracellular side).
-
Data Recording and Analysis: hERG currents were recorded using similar voltage protocols as in the whole-cell experiments to assess changes in channel activity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the electrophysiological effects of this compound.
References
An In-Depth Technical Guide to PD-307243: A Potent hERG Channel Activator
Core Compound Details
| Parameter | Value |
| IUPAC Name | 2-[2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-ylamino]nicotinic acid |
| Synonyms | PD-307243, PD 307243, PD307243 |
| CAS Number | 313533-41-4 |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ |
| Molecular Weight | 400.26 g/mol |
| Primary Function | hERG (human Ether-a-go-go-Related Gene) potassium channel activator |
Introduction
This compound is a potent and specific small molecule activator of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][2] The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its dysfunction can lead to life-threatening arrhythmias.[1] As such, compounds that modulate hERG channel activity are valuable tools for cardiovascular research and potential therapeutic development. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its effects by directly interacting with the hERG potassium channel. Docking studies suggest that it binds to residues in the S5-Pore helix region of the channel.[1] This interaction leads to a concentration-dependent increase in the hERG current.[1][2] The primary mechanisms through which this compound enhances hERG channel activity are by markedly slowing both channel deactivation and inactivation.[1][2] This effect is use-dependent, meaning the compound has a greater effect on channels that are actively opening and closing.[1]
A notable characteristic of this compound is its ability to induce an instantaneous hERG current with minimal decay at membrane potentials ranging from -120 to -40 mV.[1][2] At more positive voltages, it induces a transient outward current-like upstroke.[1][2] Importantly, this compound does not affect the selectivity filter of the hERG channel.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the hERG potassium channel.
Quantitative Data
The following tables summarize the quantitative effects of this compound on hERG channel activity as determined by electrophysiological studies.
Table 1: Effect of this compound on hERG Tail Currents
| Concentration (µM) | Fold Increase in hERG Tail Current (Mean ± SEM) |
| 3 | 2.1 ± 0.6 (n=7) |
| 10 | 3.4 ± 0.3 (n=4) |
Data from inside-out patch experiments.[1]
Table 2: Effect of this compound on Total Potassium Ion Passage
| Concentration (µM) | Fold Increase in Total K+ Ions Passed (Mean ± SEM) |
| 3 | 8.8 ± 1.0 (n=5) |
Data from voltage-clamp protocol using a prerecorded cardiac action potential.[1]
Experimental Protocols
The characterization of this compound's effects on the hERG channel is primarily achieved through the patch-clamp electrophysiology technique. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recordings
This technique is used to measure the electrical currents across the entire cell membrane of a cell expressing hERG channels (e.g., stably transfected Chinese Hamster Ovary (CHO) cells).[1]
Methodology:
-
Cell Preparation: CHO cells stably expressing the hERG channel are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 5 MgATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.
-
-
Recording:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Currents are recorded using an patch-clamp amplifier and appropriate data acquisition software.
-
-
Drug Application: this compound is applied extracellularly via a perfusion system.
Voltage-Clamp Protocol for Inactivation Measurement
A specific three-step voltage protocol is used to assess the effect of this compound on hERG channel inactivation.
Protocol:
-
Holding Potential: The cell is held at a holding potential of -80 mV.
-
Inactivation Step: The membrane potential is stepped to +80 mV to allow the channels to inactivate.
-
Recovery and Test Pulse: The potential is briefly hyperpolarized to -130 mV for 15 ms (B15284909) to allow for recovery from inactivation, followed by a step to a range of test potentials (e.g., between +20 and +60 mV in 20 mV increments) to measure the current.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the hERG Channel Activator PD-307243
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often due to unintended drug interactions, can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP). Consequently, the hERG channel is a primary focus in cardiovascular safety pharmacology. While much attention has been given to hERG channel blockers, there is a growing interest in hERG channel activators as potential therapeutic agents for conditions like Long QT Syndrome (LQTS). PD-307243 is a potent activator of the hERG channel that modulates its gating kinetics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative electrophysiological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound primarily enhances hERG channel current by modulating its gating properties. The principal mechanisms of action are the significant slowing of both channel deactivation and inactivation.[1][2] This compound acts from the extracellular side of the cell membrane.[1] The overall effect is an increase in the outward potassium current during the repolarization phase of the cardiac action potential, which can be beneficial in conditions characterized by reduced hERG function.
Quantitative Electrophysiological Data
The effects of this compound on hERG channel function have been quantified using whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data available.
| Parameter | Concentration (µM) | Value | Reference |
| hERG Current Increase | 3 | 2.1-fold increase | [3] |
| 10 | 3.4-fold increase | [2][3][4] | |
| V1/2 of Inactivation Shift | 3 | +16 mV | [4] |
| Gating Process | Condition | Voltage (mV) | Time Constant (τ) (ms) (Approximate values from graphical data) | Reference |
| Inactivation | Control | +20 | ~10 | [4] |
| + this compound (3 µM) | +20 | ~25 | [4] | |
| Control | +40 | ~5 | [4] | |
| + this compound (3 µM) | +40 | ~15 | [4] | |
| Control | +60 | ~3 | [4] | |
| + this compound (3 µM) | +60 | ~10 | [4] |
Experimental Protocols
The characterization of this compound's effects on hERG channels relies on specific electrophysiological protocols using the whole-cell patch-clamp technique on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).
Protocol 1: Measurement of hERG Channel Activation
This protocol is used to determine the voltage-dependence of channel activation by measuring tail currents.
-
Cell Preparation: hERG-expressing cells are cultured and prepared for patch-clamp recording.
-
Recording Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 2-5 seconds).
-
Following each depolarizing step, apply a repolarizing step to a fixed potential (e.g., -50 mV) to elicit tail currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail currents at the beginning of the repolarizing step.
-
Normalize the tail current amplitudes to the maximum tail current.
-
Plot the normalized tail current amplitudes against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Repeat the protocol in the presence of various concentrations of this compound to assess its effect on the activation curve. This compound has been reported to have no significant effect on the voltage-dependence of activation.[2]
-
Protocol 2: Measurement of hERG Channel Deactivation
This protocol is designed to measure the rate of channel closing (deactivation).
-
Cell and Solution Preparation: As described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to a potential that maximally activates the channels (e.g., +40 mV) for a sufficient duration (e.g., 1-2 seconds) to ensure channels are in the open state.
-
Apply a series of repolarizing voltage steps to a range of potentials (e.g., from -120 mV to -40 mV).
-
-
Data Analysis:
-
Measure the decay of the current during the repolarizing steps.
-
Fit the decaying current traces with a single or double exponential function to obtain the deactivation time constant(s) (τ).
-
Compare the time constants in the absence and presence of this compound to quantify the slowing of deactivation.
-
Protocol 3: Measurement of hERG Channel Inactivation
This protocol is used to assess both the voltage-dependence and the kinetics of steady-state inactivation.
-
Cell and Solution Preparation: As described in Protocol 1.
-
Voltage Protocol (for steady-state inactivation):
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing prepulses to a range of potentials (e.g., from -120 mV to +60 mV) for a long duration (e.g., 2-5 seconds) to allow channels to reach steady-state inactivation.
-
Follow each prepulse with a brief test pulse to a potential where channels are open (e.g., +20 mV).
-
-
Data Analysis (for steady-state inactivation):
-
Measure the peak current during the test pulse.
-
Normalize the peak currents to the maximum current observed.
-
Plot the normalized current against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
-
A reported +16 mV shift in V1/2 of inactivation was observed with 3 µM this compound.[4]
-
-
Voltage Protocol (for kinetics of inactivation):
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to a potential that allows for channel inactivation (e.g., +80 mV) to inactivate the channels.
-
Apply a brief hyperpolarizing pulse (e.g., to -130 mV for 15 ms) to allow for rapid recovery from inactivation.
-
Immediately apply a test pulse to a range of depolarized potentials (e.g., +20 mV to +60 mV).[4]
-
-
Data Analysis (for kinetics of inactivation):
-
Measure the decay of the current during the final test pulse.
-
Fit the decaying current with a single exponential function to determine the inactivation time constant (τ).[4]
-
Compare the time constants in the absence and presence of this compound to quantify the slowing of inactivation.
-
Visualizations
Signaling and Gating Modulation
The following diagram illustrates the direct modulatory effect of this compound on the gating kinetics of the hERG channel.
While this compound directly interacts with the hERG channel, some hERG activators have been shown to influence downstream signaling pathways in other contexts, such as cancer. The following diagram depicts a potential, though not directly confirmed for this compound, signaling cascade that could be influenced by hERG channel activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of a novel hERG channel modulator like this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the intricate gating mechanisms of the hERG channel. Its ability to significantly slow both deactivation and inactivation provides a unique profile among hERG activators. The detailed experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate this compound and to characterize other novel hERG modulators. A thorough understanding of how compounds like this compound interact with the hERG channel is essential for the development of safer and more effective therapeutics targeting cardiac repolarization.
References
An In-depth Technical Guide to PD-307243: A Novel hERG Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-307243, with the chemical name 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid, is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for the characterization of this compound using patch-clamp electrophysiology are provided, along with a summary of its key quantitative effects on hERG channel gating. This technical guide is intended to serve as a valuable resource for researchers in the fields of cardiac electrophysiology, ion channel pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a complex aromatic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid | |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | |
| Molecular Weight | 400.26 g/mol | |
| CAS Number | 313533-41-4 | |
| SMILES | O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O | |
| Solubility | Soluble in DMSO and Alcohol | |
| Purity | Typically >98% by HPLC |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a hERG channel activator. Its primary pharmacological effect is to increase the current conducted by hERG channels. The mechanism of action involves a direct interaction with the channel protein, leading to significant alterations in its gating properties.
Key Pharmacological Effects:
-
Increased hERG Current: this compound concentration-dependently increases the amplitude of the hERG current.
-
Slowing of Deactivation: It markedly slows the rate of hERG channel deactivation (closing).
-
Slowing of Inactivation: The compound also slows the process of channel inactivation.
-
Induction of Instantaneous Current: A unique characteristic of this compound is its ability to induce an "instantaneous" hERG current at negative membrane potentials, where the channels are typically closed.
The table below summarizes the quantitative pharmacological data for this compound.
| Parameter | Value | Conditions | Reference |
| hERG Current Increase | 3.4-fold increase in tail current at 10 µM | Inside-out patches from CHO cells | [1] |
| Effect on Activation | No significant effect on the rate of channel activation. | Whole-cell recordings in CHO cells | [2] |
| Effect on Deactivation | Markedly slowed. | Whole-cell recordings in CHO cells | [1] |
| Effect on Inactivation | Slowed rate of inactivation. | Whole-cell recordings in CHO cells | [1][2] |
| Instantaneous Current | Induced at membrane potentials from -120 to -40 mV with little decay. | Whole-cell recordings in CHO cells | [1] |
Signaling Pathway and Mechanism of Action
This compound directly modulates the conformational states of the hERG potassium channel. The following diagram illustrates the typical gating process of a hERG channel and the proposed points of intervention by this compound.
Caption: hERG channel gating and points of modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Gordon et al. (2008).
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human hERG potassium channel.
-
Culture Medium: Nutrient Mixture F-12 Ham supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (B1217042) (100 µg/mL), and G418 (400 µg/mL) for selection.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This section details the voltage-clamp protocols used to assess the effects of this compound on different aspects of hERG channel function.
Caption: General workflow for electrophysiological characterization of this compound.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 MgATP, pH adjusted to 7.2 with KOH.
-
Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Holding Potential: -80 mV.
-
Test Pulses: Depolarizing steps from -60 mV to +60 mV in 10 mV increments for 2 seconds.
-
Repolarization: A subsequent step to -50 mV for 3 seconds to elicit tail currents.
-
Analysis: The peak tail current amplitude is plotted against the prepulse potential to determine the voltage dependence of activation.
-
Holding Potential: -80 mV.
-
Activating Pulse: A depolarizing step to +20 mV for 2 seconds to fully activate the channels.
-
Repolarizing Pulses: A series of repolarizing steps ranging from -120 mV to -20 mV in 10 mV increments for 5 seconds.
-
Analysis: The decay of the tail currents at each repolarizing potential is fitted with an exponential function to determine the deactivation time constants.
-
Holding Potential: -80 mV.
-
Inactivating Pulse: A depolarizing step to +80 mV to induce inactivation.
-
Recovery Pulse: A brief (15 ms) hyperpolarizing step to -130 mV to allow for recovery from inactivation.
-
Test Pulses: A series of depolarizing steps ranging from -20 mV to +60 mV in 20 mV increments.
-
Analysis: The time course of current decay during the test pulses is fitted with an exponential function to determine the inactivation time constants.
-
Holding Potential: -80 mV.
-
Test Pulses: Hyperpolarizing steps from -120 mV to -40 mV in 10 mV increments for 500 ms.
-
Analysis: The amplitude of the current at the beginning of the hyperpolarizing step is measured.
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of the hERG potassium channel. Its unique mechanism of action, particularly the induction of an instantaneous current, distinguishes it from other hERG modulators. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to facilitate further research into the therapeutic potential and physiological roles of hERG channel activation.
References
The hERG Activator PD-307243: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243, chemically identified as 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid, is a potent small molecule activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component of cardiac action potential repolarization, and its dysfunction can lead to life-threatening arrhythmias. While much of the research on hERG pharmacology has focused on channel blockers due to their proarrhythmic risks, activators like this compound represent valuable tools for studying hERG channel gating and hold potential therapeutic value for conditions associated with reduced hERG function, such as certain forms of Long QT syndrome.
This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and History
While the initial discovery and synthesis of this compound are not extensively detailed in publicly available literature, the compound's designation "PD" suggests its origin within the research programs of Parke-Davis, which was later acquired by Pfizer. The most comprehensive characterization of this compound's activity was published by Gordon et al. in 2008, where the affiliation of the authors was with GlaxoSmithKline, indicating a possible transfer of the compound or collaboration between pharmaceutical companies. To date, no clinical trials involving this compound have been reported.
Mechanism of Action
This compound is a potent activator of the hERG potassium channel. Its primary mechanism involves the modulation of the channel's gating kinetics. Specifically, it has been shown to concentration-dependently increase the hERG current by markedly slowing the deactivation and inactivation of the channel. This leads to an increase in the outward potassium current during the repolarization phase of the cardiac action potential.
Signaling Pathway
The interaction of this compound with the hERG channel is believed to occur at the S5-Pore helix region of the channel protein. This binding event allosterically modulates the channel's conformational changes, favoring the open state and slowing the transition to the closed and inactivated states.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on hERG channel activity as reported in key studies.
Table 1: Effect of this compound on hERG Tail Current
| Concentration (µM) | Fold Increase in hERG Tail Current (Mean ± SEM) |
| 3 | 2.1 ± 0.6 |
| 10 | 3.4 ± 0.3 |
Data from inside-out patch experiments.
Table 2: Effect of this compound on Total Potassium Ion Passage
| Concentration (µM) | Fold Increase in Total K+ Ions Passed Through hERG Channels (Mean ± SEM) |
| 3 | 8.8 ± 1.0 |
Data from voltage-clamp protocol using a prerecorded cardiac action potential.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Recordings in CHO Cells
Objective: To measure the effect of this compound on hERG currents in a stable expression system.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the hERG channel are cultured in appropriate media.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
-
Recording Protocol:
-
Cells are held at a holding potential of -80 mV.
-
hERG currents are elicited by depolarizing voltage steps to potentials between -50 and +50 mV for 2 seconds.
-
Tail currents are recorded upon repolarization to -50 mV.
-
-
Drug Application: this compound is applied to the external solution at various concentrations.
Inside-Out Patch-Clamp Recordings
Objective: To determine if this compound acts from the intracellular or extracellular side of the membrane.
Methodology:
-
Giga-seal Formation: A high-resistance seal is formed between the patch pipette and the cell membrane in the cell-attached configuration.
-
Patch Excision: The pipette is retracted to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.
-
Solutions: The bath solution contains the intracellular components, and the pipette solution contains the extracellular components.
-
Recording Protocol: Similar voltage protocols as in the whole-cell configuration are used to elicit channel activity.
-
Drug Application: this compound is applied to the bath solution (intracellular side).
Isolation of Rabbit Ventricular Myocytes and IKr Recording
Objective: To study the effect of this compound on the native rapid delayed rectifier K+ current (IKr) in cardiac cells.
Methodology:
-
Myocyte Isolation: Single ventricular myocytes are isolated from rabbit hearts by enzymatic digestion.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the isolated myocytes.
-
Solutions: Solutions are formulated to isolate IKr from other cardiac ion currents.
-
Recording Protocol: A specific voltage-clamp protocol is used to activate and record IKr.
-
Drug Application: this compound is applied to the extracellular solution.
Conclusion
This compound is a valuable pharmacological tool for the study of hERG channel function. Its ability to potently activate the channel by slowing deactivation and inactivation provides insights into the gating mechanisms of this critical cardiac ion channel. While the initial discovery and synthetic route of this compound remain to be fully elucidated in the public domain, the detailed in vitro characterization highlights its utility for researchers in the fields of cardiac electrophysiology and ion channel drug discovery. Further studies are warranted to explore its potential therapeutic applications and to fully understand its in vivo pharmacokinetic and pharmacodynamic properties.
In-Depth Technical Guide: PD-307243
CAS Number: 313533-41-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human ether-a-go-go-related gene (hERG) potassium channel activator, PD-307243. It includes detailed information on its mechanism of action, key quantitative data from electrophysiological studies, and the experimental protocols necessary for its investigation.
Core Compound Details
| Parameter | Value | Reference |
| CAS Number | 313533-41-4 | [1] |
| Molecular Formula | C20H15Cl2N3O2 | |
| Molecular Weight | 400.26 g/mol | |
| Primary Target | hERG (KCNH2) Potassium Channel | [1][2] |
| Mechanism of Action | Potent hERG channel activator | [1][2] |
Quantitative Electrophysiological Data
The following tables summarize the key quantitative effects of this compound on hERG channel currents as determined by whole-cell patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
Table 1: Concentration-Dependent Increase in hERG Current
| This compound Concentration (µM) | Fold Increase in hERG Tail Current (Mean ± SEM) | Reference |
| 3 | 2.1 ± 0.6 | [2] |
| 10 | 3.4 ± 0.3 | [1][2] |
Table 2: Effects of this compound on hERG Channel Kinetics
| Parameter | Effect of this compound | Description | Reference |
| Deactivation | Markedly slowed | The rate at which the channel closes upon repolarization is significantly reduced. | [1][2] |
| Inactivation | Markedly slowed | The rate of channel inactivation at depolarized potentials is significantly reduced. | [2][3] |
| Activation | No effect | The rate at which the channel opens upon depolarization is not affected. | [1] |
Mechanism of Action and Signaling Pathway
This compound directly modulates the hERG potassium channel, which is a critical component in the repolarization phase of the cardiac action potential. As a hERG channel activator, its primary mechanism involves binding to the channel protein and altering its gating properties. This leads to an increased potassium ion (K+) efflux from the cell.
The "signaling pathway" for a direct channel modulator like this compound can be conceptualized as the sequence of events from drug application to the resulting physiological change in cellular excitability.
Caption: Conceptual signaling pathway of this compound action on the hERG channel.
Experimental Protocols
The investigation of this compound's effects on hERG channels primarily relies on the patch-clamp technique, a gold-standard method in electrophysiology for studying ion channels.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human hERG1a isoform are commonly used.[4]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For tetracycline-inducible expression systems, tetracycline (B611298) (1 µg/mL) is added to the culture medium approximately 24 hours prior to experiments to induce hERG channel expression.[5]
-
Cell Preparation for Electrophysiology: On the day of the experiment, cells are detached from the culture flask using a gentle enzymatic solution (e.g., trypsin), centrifuged, and resuspended in an extracellular recording solution.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane.
-
Solutions:
-
Recording:
-
A glass micropipette filled with the intracellular solution is brought into contact with a cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential, typically -80 mV.
-
-
Voltage Protocols: Specific voltage clamp protocols are applied to elicit and measure different aspects of the hERG current.
-
To measure the effect on current amplitude and deactivation: From a holding potential of -80 mV, the membrane is depolarized to a potential that activates the channels (e.g., +20 mV to +60 mV) for a few seconds, followed by a repolarizing step to a negative potential (e.g., -40 mV) to measure the tail current.[5]
-
To study inactivation: A three-step protocol can be used where channels are first inactivated at a positive potential, briefly allowed to recover at a very negative potential, and then stepped to a range of test potentials.[3]
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
Data is analyzed to determine parameters such as current amplitude, time constants of activation, deactivation, and inactivation.
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the effect on the hERG current.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing the effect of this compound on hERG channels using whole-cell patch-clamp.
Caption: Workflow for electrophysiological analysis of this compound on hERG channels.
Summary
This compound is a valuable pharmacological tool for studying the function and regulation of the hERG potassium channel. Its potent activating effect, primarily through the slowing of channel deactivation and inactivation, makes it a compound of interest for research into cardiac arrhythmias, specifically those associated with gain-of-function mutations in the hERG channel (Short QT syndrome). The experimental protocols outlined in this guide provide a foundation for the accurate and reproducible investigation of this compound and other hERG channel modulators.
References
- 1. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
A Comprehensive Technical Guide to PD-307243: A Potent hERG Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-307243 is a potent small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its ability to modulate hERG channel kinetics, specifically by slowing deactivation and inactivation, has made it a valuable tool in cardiovascular research. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further investigation into the therapeutic potential and pharmacological applications of hERG channel activators.
Chemical Properties
This compound is a synthetic compound with the following molecular and chemical properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ |
| Molecular Weight | 400.26 g/mol |
| CAS Number | 313533-41-4 |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-yl]amino]pyridine-3-carboxylic acid |
Mechanism of Action: hERG Channel Activation
This compound exerts its effects by directly modulating the gating kinetics of the hERG potassium channel. The hERG channel plays a critical role in the repolarization phase of the cardiac action potential, and its dysfunction can lead to serious cardiac arrhythmias.
The primary mechanism of action of this compound is the slowing of both channel deactivation and inactivation .[1] This leads to an increase in the overall potassium ion (K⁺) efflux during the repolarization phase of the action potential. Studies have shown that this compound concentration-dependently increases the hERG current.[2][3]
The following diagram illustrates the logical flow of this compound's effect on hERG channel states.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on hERG channel currents as reported in the literature.
| Concentration | Effect on hERG Current | Cell Type | Reference |
| 3 µM | 2.1-fold increase in tail current | CHO cells | [2] |
| 10 µM | 3.4-fold increase in tail current | CHO cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology in hERG-Expressing CHO Cells
This protocol is designed to measure hERG potassium currents in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel and to assess the modulatory effects of this compound.
4.1.1. Cell Culture
-
Cell Line: CHO cell line stably expressing the human hERG potassium channel.
-
Culture Medium: F-12 Ham's medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. For optimal hERG expression, cells can be incubated at a lower temperature (e.g., 30°C) for 24-48 hours prior to the experiment.
4.1.2. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Dilute to final concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
4.1.3. Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier, data acquisition system, and an inverted microscope.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
4.1.4. Voltage-Clamp Protocol
To elicit hERG currents and assess the effect of this compound, a specific voltage-clamp protocol is applied:
-
Hold the membrane potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and subsequently inactivate the hERG channels.
-
Repolarize to -50 mV for 3 seconds to record the deactivating tail current.
The following diagram illustrates the experimental workflow for the patch-clamp experiment.
Voltage-Clamp Studies in Rabbit Ventricular Myocytes
To investigate the effect of this compound in a more physiologically relevant system, freshly isolated rabbit ventricular myocytes can be used.
4.2.1. Myocyte Isolation
Ventricular myocytes are isolated from rabbit hearts by enzymatic digestion using standard protocols involving collagenase and protease.
4.2.2. Solutions and Recording
The solutions and recording setup are similar to those used for CHO cells, with minor modifications to the composition of the extracellular and intracellular solutions to mimic the physiological environment of cardiac myocytes.
4.2.3. Voltage-Clamp Protocol
A similar voltage-clamp protocol as described for CHO cells can be used to elicit the rapid delayed rectifier potassium current (IKr), which is conducted by hERG channels.
Conclusion
This compound is a well-characterized and potent activator of the hERG potassium channel. Its ability to slow channel deactivation and inactivation provides a valuable pharmacological tool for studying the role of hERG in cardiac electrophysiology and for the development of novel therapeutics targeting this channel. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important compound.
References
In-Depth Technical Guide: PD-307243
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on PD-307243, a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The information is compiled from publicly available sources, including chemical supplier data and peer-reviewed scientific literature.
Core Compound Information
Chemical Name: 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid
Synonyms: this compound, PD 307243, PD307243
Molecular Formula: C₂₀H₁₅Cl₂N₃O₂
Molecular Weight: 400.26 g/mol
CAS Number: 313533-41-4
Safety Information
| Parameter | Information |
| Physical State | Solid |
| Solubility | Soluble in DMSO and Alcohol.[1] |
| Storage | Short term: 0°C; Long term: -20°C, desiccated.[1] |
| Purity | Typically ≥98% by HPLC.[1] |
| General Handling | - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. - Avoid inhalation of dust or powder. Use in a well-ventilated area or with local exhaust ventilation. - Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water. - For research use only. Not for human or veterinary use. |
| First Aid Measures | - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. - Skin Contact: Wash off immediately with soap and plenty of water. - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Physicochemical and Biological Properties
| Property | Value/Description | Reference |
| Mechanism of Action | Potent hERG channel activator. | [2][3] |
| Effect on hERG Current | Concentration-dependently increases hERG current. | [2][3] |
| Effect on Channel Kinetics | Markedly slows hERG channel deactivation and inactivation.[2][3] | Gordon et al., 2008 |
| Observed Current Increase | 2.1-fold increase at 3 µM and 3.4-fold increase at 10 µM.[2][3] | Gordon et al., 2008 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily based on the work of Gordon et al., 2008.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human hERG potassium channel.
-
Culture Medium: A suitable medium for CHO cells, such as DMEM/F-12, supplemented with 10% fetal bovine serum (FBS), antibiotics (e.g., penicillin/streptomycin), and a selection agent (e.g., G418) to maintain hERG expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Cells are passaged upon reaching 70-90% confluency.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure the effect of this compound on hERG channel currents.
-
Cell Preparation: CHO-hERG cells are harvested and plated onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP. pH adjusted to 7.2 with KOH.
-
-
Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ion currents.
-
This compound is prepared as a stock solution in DMSO and diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.
-
The compound is applied to the cell via a perfusion system.
-
-
Voltage Protocols:
-
To study the effect on current amplitude and deactivation: From a holding potential of -80 mV, the membrane is depolarized to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
To study the effect on inactivation: A three-step protocol is used. From a holding potential of -80 mV, channels are inactivated by a depolarizing pulse to a positive potential (e.g., +60 mV), followed by a brief hyperpolarizing step to allow recovery from inactivation, and then a test pulse to various voltages to measure the rate of inactivation.
-
Signaling Pathways and Mechanisms of Action
hERG Channel Gating and the Effect of this compound
The hERG potassium channel plays a critical role in the repolarization phase of the cardiac action potential. Its gating kinetics (the transition between closed, open, and inactivated states) are complex. This compound acts as an activator by modulating these kinetics.
Caption: Simplified state diagram of hERG channel gating and the modulatory effects of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the typical experimental workflow for characterizing the effects of a compound like this compound on hERG channels.
Caption: Experimental workflow for characterizing the electrophysiological effects of this compound on hERG channels.
This guide provides a detailed summary of the available technical information for this compound. Researchers should always consult the primary literature and exercise appropriate laboratory safety precautions when handling this and other potent research compounds.
References
PD-307243: A Comprehensive Technical Review of a Potent hERG Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Information
| Property | Value |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
| Synonyms | PD 307243, PD307243 |
| CAS Number | 313533-41-4[1] |
| Molecular Formula | C20H15Cl2N3O2[1] |
| Molecular Weight | 400.26 g/mol [1] |
| Solubility | Soluble in DMSO and Alcohol[1] |
| Purity (Typical) | >98% by HPLC[1] |
Quantitative In-Vitro Efficacy
The primary pharmacological effect of PD-307243 is the potentiation of the current flowing through the hERG potassium channel. The following table summarizes the key quantitative data from in-vitro electrophysiology studies.
| Parameter | Cell Line | Concentration (µM) | Effect | Reference |
| hERG Current Increase | Not Specified | 3 | 2.1-fold increase | [Probechem] |
| hERG Current Increase | Not Specified | 10 | 3.4-fold increase | [Probechem] |
| hERG Channel Deactivation | Not Specified | Not Specified | Markedly slowed | [Probechem] |
| hERG Channel Inactivation | Not Specified | Not Specified | Markedly slowed | [Probechem] |
Mechanism of Action: hERG Channel Activation
This compound acts as a positive modulator of the hERG potassium channel. Its primary mechanism involves altering the gating properties of the channel, specifically by slowing the rates of both deactivation and inactivation. This leads to an increased overall potassium ion efflux during the repolarization phase of the cardiac action potential.
References
The Impact of PD-307243 on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD-307243 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in the repolarization phase of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, with a primary focus on its well-documented interaction with the hERG channel. While the principal mechanism of action of this compound appears to be the modulation of the rapid delayed rectifier potassium current (IKr), this document also addresses the current landscape of knowledge regarding its selectivity and potential off-target effects on other key cardiac ion channels. The information presented herein is intended to inform researchers and drug development professionals on the nuanced effects of this compound on cardiac electrophysiology.
Introduction to Cardiac Action Potential
The cardiac action potential is a complex and highly regulated process that governs the contraction of the heart muscle. It is characterized by a series of distinct phases, each driven by the influx and efflux of specific ions through a variety of voltage-gated ion channels. A typical ventricular action potential consists of five phases:
-
Phase 0 (Rapid Depolarization): Primarily mediated by the rapid influx of sodium ions (Na+) through voltage-gated sodium channels (Nav1.5).
-
Phase 1 (Early Repolarization): A brief repolarization phase due to the inactivation of Na+ channels and the activation of transient outward potassium currents (Ito).
-
Phase 2 (Plateau): A sustained period of depolarization resulting from a balance between the inward flux of calcium ions (Ca2+) through L-type calcium channels (Cav1.2) and the outward flux of potassium ions (K+).
-
Phase 3 (Rapid Repolarization): The dominant phase of repolarization, driven by the efflux of K+ through delayed rectifier potassium channels, including the rapid (IKr, mediated by hERG) and slow (IKs) components.
-
Phase 4 (Resting Membrane Potential): The period between action potentials, where the membrane potential is maintained by the activity of inward rectifier potassium channels (IK1).
The precise duration and morphology of the action potential are critical for normal cardiac function, and pharmacological modulation of any of the underlying ion currents can have significant therapeutic or proarrhythmic consequences.
This compound: A Potent hERG Channel Activator
The primary and most well-characterized electrophysiological effect of this compound is its potent activation of the hERG potassium channel, which conducts the IKr current. This activation leads to an increase in the repolarizing potassium current during the cardiac action potential.
Quantitative Effects on hERG Current
Studies have demonstrated that this compound enhances the hERG current in a concentration-dependent manner. The key quantitative effects are summarized in the table below.
| Parameter | Concentration | Effect | Reference |
| hERG Current Amplitude | 3 µM | 2.1-fold increase | [1] |
| hERG Current Amplitude | 10 µM | 3.4-fold increase | [1] |
Table 1: Quantitative Effects of this compound on hERG Current Amplitude.
Mechanism of hERG Activation
This compound modulates hERG channel gating in a multifaceted manner:
-
Slowing of Deactivation: The compound significantly slows the rate at which the hERG channel closes (deactivates) upon repolarization. This leads to a prolonged efflux of K+ ions at the end of the action potential.
-
Slowing of Inactivation: this compound also slows the rate of C-type inactivation, a process that reduces current flow at depolarized potentials. By attenuating inactivation, the compound allows for a greater sustained outward current during the plateau phase.
-
No Effect on Activation: Notably, this compound does not appear to significantly alter the voltage-dependence or kinetics of hERG channel activation.
Figure 1: Mechanism of hERG channel activation by this compound.
Effects on Other Cardiac Ion Channels: An Unresolved Picture
A comprehensive understanding of a compound's effect on the cardiac action potential requires an assessment of its activity against a panel of key cardiac ion channels. At present, there is a notable lack of publicly available data on the effects of this compound on the primary depolarizing currents, namely the fast sodium current (INa) mediated by Nav1.5 and the L-type calcium current (ICa,L) mediated by Cav1.2.
This data gap is critical, as any significant off-target inhibition of these channels could counteract the action potential shortening effect of hERG activation. For instance, blockade of Nav1.5 would slow depolarization (Phase 0), while inhibition of Cav1.2 would shorten the plateau phase (Phase 2) through a different mechanism. Without these data, the net effect of this compound on the overall duration and morphology of the cardiac action potential remains incompletely characterized.
Experimental Protocols
The following section details the typical experimental methodologies used to assess the effects of compounds like this compound on cardiac ion channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the magnitude and kinetics of specific ion channel currents (e.g., IKr, INa, ICa,L).
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, or Cav1.2) are commonly used.
-
Primary Cardiomyocytes: Alternatively, acutely isolated ventricular myocytes from animal models (e.g., rabbit, guinea pig) can be used to study the native currents in a more physiological context.
Recording Solutions:
-
External Solution (for IKr): Typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for IKr): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Note: Solution compositions are modified to isolate the specific current of interest (e.g., using Na+ or Ca2+ channel blockers when studying K+ currents).
Voltage-Clamp Protocols:
-
hERG (IKr) Activation and Deactivation: Cells are held at a holding potential of -80 mV. Depolarizing steps to various test potentials (e.g., +20 mV) are applied to activate the channels, followed by repolarizing steps (e.g., to -50 mV) to measure the tail currents, which reflect channel deactivation.
-
hERG Inactivation: A multi-step protocol is used to assess steady-state inactivation, where a prepulse to a depolarizing potential is followed by a test pulse to elicit the current.
Data Analysis:
-
Current amplitudes are measured at specific time points (e.g., peak current, steady-state current).
-
Time constants for activation, deactivation, and inactivation are determined by fitting the current traces to exponential functions.
-
Concentration-response curves are generated to determine the EC50 (for activators) or IC50 (for inhibitors).
Figure 2: General workflow for whole-cell patch-clamp electrophysiology.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of the hERG channel in cardiac repolarization. Its potent activating effect on IKr, primarily through the slowing of deactivation and inactivation, provides a clear mechanism for its potential to shorten the cardiac action potential duration. However, the lack of comprehensive data on its selectivity profile, particularly concerning its effects on Nav1.5 and Cav1.2, represents a significant knowledge gap.
For a complete assessment of the therapeutic and proarrhythmic potential of this compound, future research should prioritize:
-
Comprehensive Ion Channel Profiling: Systematic screening of this compound against a panel of cardiac ion channels, including Nav1.5, Cav1.2, IKs, Ito, and IK1.
-
Action Potential Studies in Cardiomyocytes: Characterization of the effects of this compound on the action potential duration and morphology in isolated primary cardiomyocytes from different species and cardiac regions.
-
In Silico Modeling: Integration of the experimental data into computational models of the cardiac action potential to predict the net effect of this compound on cardiac electrophysiology under various conditions.
A more complete understanding of the full pharmacological profile of this compound will be essential for its continued use as a research tool and for any potential consideration of its therapeutic applications.
References
PD-307243 and Long QT Syndrome: A Technical Guide for Drug Development Professionals
An in-depth examination of the potent hERG channel activator PD-307243, its mechanism of action, and its implications for cardiac safety and Long QT Syndrome.
Introduction
The human ether-à-go-go-related gene (hERG) potassium channel plays a critical role in the repolarization phase of the cardiac action potential.[1][2] Its dysfunction, often manifested as a reduction in channel activity, can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome (LQTS). LQTS is a significant concern in drug development as it can predispose individuals to life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1] Conversely, activators of the hERG channel, which enhance its activity, are of interest for their potential therapeutic applications in conditions associated with reduced hERG function.
This compound is a potent activator of the hERG potassium channel.[3][4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, its mechanism of action on the hERG channel, and the experimental methodologies used to characterize its profile. The information presented is intended for researchers, scientists, and drug development professionals involved in cardiovascular safety assessment and the study of ion channel modulators.
Quantitative Electrophysiological Data
The effects of this compound on hERG channel activity have been quantified in various preclinical studies. The following tables summarize the key quantitative findings.
| Parameter | Concentration (µM) | Effect | Cell Type | Reference |
| hERG Tail Current | 3 | 2.1 ± 0.6-fold increase | CHO cells | [3] |
| hERG Tail Current | 10 | 3.4 ± 0.3-fold increase | CHO cells | [3] |
| Total K+ ions via hERG (during AP clamp) | 3 | 8.8 ± 1.0-fold increase | CHO cells | [3] |
Table 1: Effect of this compound on hERG Channel Current. This table presents the quantitative impact of this compound on key parameters of hERG channel function as determined by electrophysiological recordings.
| Parameter | Concentration (µM) | Observation | Cell Type | Reference |
| hERG Current | 3 and 10 | Induced instantaneous current with minimal decay (-120 to -40 mV) | CHO cells | [3] |
| hERG Current | 3 and 10 | Induced an Ito-like upstroke at more positive voltages | CHO cells | [3] |
| IKr in rabbit ventricular myocytes | Not specified | Actions similar to those in hERG-transfected CHO cells | Rabbit ventricular myocytes | [3] |
| hERG Channel Deactivation | 3 and 10 | Markedly slowed | CHO cells | [3] |
| hERG Channel Inactivation | 3 | Significantly slowed | CHO cells | [5] |
| hERG Channel Activation | 3 and 10 | No effect | CHO cells | [3] |
| hERG Channel Selectivity Filter | Not specified | No effect | CHO cells | [3] |
Table 2: Qualitative and Mechanistic Effects of this compound on hERG Channel Gating. This table summarizes the observed effects of this compound on the gating kinetics and other properties of the hERG channel.
Experimental Protocols
The characterization of this compound's effects on the hERG channel relies on precise electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure macroscopic hERG currents in response to voltage changes and to assess the effect of this compound on these currents.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel.[3]
-
Rabbit ventricular myocytes.[3]
General Protocol:
-
Cell Preparation: Cells are cultured and prepared on coverslips for electrophysiological recording.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing for electrical access to the cell's interior and control of the membrane potential.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit and measure hERG currents.
Voltage-Clamp Protocol for Inactivation Assessment: A three-step protocol has been utilized to investigate the effect of this compound on hERG channel inactivation:[5]
-
Holding Potential: The cell membrane is held at -80 mV.
-
Inactivation Step: The membrane is depolarized to +80 mV to induce channel inactivation.
-
Recovery and Test Pulse: A brief repolarization to -130 mV for 15 ms (B15284909) allows for recovery from inactivation, followed by a step to a range of test potentials (e.g., -20 to +60 mV) to measure the current.[5]
Action Potential Clamp Protocol: A prerecorded cardiac action potential waveform is used as the voltage command to study the effect of the compound under more physiological conditions.[3]
Solutions:
-
Extracellular Solution (Typical): (in mM) NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (Typical): (in mM) KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH. (Note: Specific solution compositions may vary between studies.)
Signaling Pathways and Mechanisms of Action
Molecular Interaction with the hERG Channel
Docking studies suggest that this compound interacts with residues located in the S5-Pore (S5-P) linker region of the hERG channel.[3] This region is critical for the channel's gating properties, including activation and inactivation. By binding to this site, this compound is thought to stabilize the channel in a conformation that favors the open state and hinders the transitions to the deactivated and inactivated states.
Figure 1: Proposed mechanism of this compound action on the hERG channel.
Relationship to Long QT Syndrome
Long QT Syndrome is typically associated with a loss-of-function of the hERG channel, leading to delayed cardiac repolarization. As an activator of the hERG channel, this compound produces the opposite effect: an increase in the repolarizing K+ current. This leads to a shortening of the action potential duration and, consequently, a shortening of the QT interval. While drug-induced QT prolongation is a major safety concern, excessive shortening of the QT interval (Short QT Syndrome) can also be pro-arrhythmic. Therefore, understanding the full concentration-response relationship of hERG activators is crucial.
Figure 2: Logical flow from this compound action to potential cardiac effect.
Experimental Workflow for Cardiac Safety Assessment
The evaluation of compounds like this compound for their effects on cardiac ion channels is a critical component of preclinical safety assessment. The following diagram illustrates a typical workflow.
Figure 3: Preclinical workflow for assessing cardiac ion channel modulators.
Conclusion
This compound is a valuable research tool for understanding the pharmacology of the hERG potassium channel. Its potent activating effect, characterized by a slowing of deactivation and inactivation, highlights a distinct mechanism for modulating cardiac repolarization. For drug development professionals, the study of this compound serves as a case study in the characterization of hERG channel activators and underscores the importance of a comprehensive assessment of any compound that interacts with this critical cardiac ion channel. While hERG channel activation may hold therapeutic promise for certain conditions, a thorough evaluation of the potential for inducing Short QT Syndrome and associated arrhythmias is essential for ensuring cardiac safety.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural modeling of the hERG potassium channel and associated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound| CAS 313533-41-4 [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
The Binding Site of PD-307243 on the hERG Channel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding site and mechanism of action of PD-307243, a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of this interaction is critical for the development of novel cardiac arrhythmia therapies and for assessing the cardiotoxicity of new chemical entities.
Quantitative Data on the Electrophysiological Effects of this compound
This compound modulates hERG channel activity primarily by slowing the deactivation and inactivation processes, leading to an overall increase in potassium ion flux.[1] The following tables summarize the key quantitative data from electrophysiological studies.
| Concentration (μM) | Fold Increase in hERG Tail Current (Mean ± SEM) | Number of Experiments (n) | Reference |
| 3 | 2.1 ± 0.6 | 7 | [1] |
| 10 | 3.4 ± 0.3 | 4 | [1] |
Table 1: Concentration-Dependent Increase in hERG Tail Current by this compound. This table illustrates the potentiation of the hERG tail current upon extracellular application of this compound in inside-out patch experiments.[1]
| Parameter | Effect of this compound | Observations | Reference |
| Deactivation | Markedly slowed | Contributes to the increase in tail current.[1] | [1] |
| Inactivation | Markedly slowed | Results in an Ito-like upstroke of hERG current at positive membrane potentials.[1] | [1] |
| Activation | No effect | This compound does not alter the voltage-dependence or kinetics of channel activation.[1] | [1] |
| Selectivity Filter | No effect | The reversal potential of the hERG current is unaltered, indicating no change in ion selectivity.[1] | [1] |
| Use-Dependency | Activity is use-dependent | The effect of this compound is more pronounced with repeated channel opening.[1] | [1] |
| Total K+ Flux | 8.8 ± 1.0-fold increase (at 3 μM) | Measured during a prerecorded cardiac action potential voltage clamp.[1] | [1] |
Table 2: Summary of the Mechanistic Effects of this compound on hERG Channel Gating. This table outlines the specific effects of this compound on the different gating processes of the hERG channel.
Experimental Protocols
The identification and characterization of the this compound binding site on the hERG channel have been achieved through a combination of electrophysiological, computational, and molecular biology techniques.
Patch-Clamp Electrophysiology
Objective: To measure the functional effects of this compound on hERG channel currents.
Methodology:
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human hERG channel are commonly used.[1]
-
Recording Configuration: Whole-cell and inside-out patch-clamp configurations are employed to study the effects of extracellularly and intracellularly applied compounds, respectively.[1]
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocols:
-
To measure tail currents: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -120 mV for 2 seconds to elicit tail currents.
-
To study inactivation: A three-step protocol can be used. From a holding potential of -80 mV, channels are inactivated by a step to +80 mV, followed by a brief recovery step to -130 mV for 15 ms, and then a final step to various test potentials (e.g., -20 to +60 mV) to measure the rate of inactivation.
-
Action Potential Clamp: A prerecorded cardiac action potential waveform is used as the command voltage to assess the effect of the compound on potassium flux during a physiological voltage change.[1]
-
-
Data Analysis: Current amplitudes, and the time constants of activation, deactivation, and inactivation are measured and compared in the presence and absence of this compound.
Computational Docking
Objective: To predict the putative binding site of this compound on the hERG channel.
Methodology:
-
hERG Channel Model: A homology model of the hERG channel, often based on the crystal structure of other potassium channels like the bacterial KcsA channel or the more recent cryo-EM structures of the hERG channel, is used.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Software: Programs such as AutoDock, GOLD, or Glide are used to perform the docking simulations.
-
Binding Site Definition: The docking is typically focused on the pore domain, particularly the S5 and S6 helices and the intervening P-loop (S5-P region), which is a known binding site for many hERG modulators.
-
Analysis: The resulting docking poses are ranked based on their predicted binding energy. The poses with the lowest energy are analyzed to identify potential hydrogen bonds and hydrophobic interactions between this compound and specific amino acid residues of the hERG channel. Docking studies have suggested that this compound interacts with residues in the S5-P region of the channel.[1]
Site-Directed Mutagenesis
Objective: To experimentally validate the importance of specific amino acid residues for the binding and action of this compound.
Methodology:
-
Target Residue Selection: Based on the results of computational docking studies and knowledge of common drug-binding sites on hERG, specific amino acid residues in the S5-P region are selected for mutation.
-
Mutagenesis: Site-directed mutagenesis is performed on the hERG cDNA to substitute the target amino acids with other residues, typically alanine (B10760859) (alanine scanning) to remove the side chain functionality, or other amino acids to probe the role of specific chemical properties (e.g., charge, hydrophobicity).
-
Expression and Functional Characterization: The mutant hERG channels are expressed in a suitable cell line (e.g., CHO cells or Xenopus oocytes).
-
Electrophysiological Analysis: Patch-clamp electrophysiology is used to compare the effect of this compound on the wild-type and mutant channels. A significant reduction or loss of the effect of this compound on a mutant channel indicates that the mutated residue is critical for the drug's action, either by directly participating in binding or by allosterically influencing the binding pocket.
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for identifying the this compound binding site, the proposed location of the binding site, and the mechanism of hERG channel activation by this compound.
Caption: Workflow for identifying the this compound binding site on the hERG channel.
Caption: Proposed binding site of this compound in the S5-P region of the hERG channel.
Caption: Signaling pathway for this compound-mediated activation of the hERG channel.
References
PD-307243: An In-Depth Technical Guide on its Electrophysiological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent and specific activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1][2][3] Understanding the electrophysiological profile of hERG activators like this compound is crucial for the development of novel therapeutics for cardiac arrhythmias, particularly those associated with Long QT Syndrome, which can lead to life-threatening events. This document provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, quantitative effects on hERG channel kinetics, and the experimental protocols used to elucidate these properties.
Core Electrophysiological Effects of this compound
This compound exerts its primary effect by modulating the gating kinetics of the hERG potassium channel.[4][5] Unlike hERG blockers, which are a common cause of acquired Long QT Syndrome, activators like this compound enhance the outward potassium current, thereby shortening the cardiac action potential. The key electrophysiological characteristics of this compound are summarized below.
Quantitative Data Summary
The following tables present a summary of the quantitative electrophysiological data for this compound based on published research.
Table 1: Effect of this compound on hERG Current Magnitude
| Concentration | Fold Increase in hERG Current | Cell Type | Reference |
| 3 µM | 2.1-fold | CHO cells | [2] |
| 10 µM | 3.4-fold | CHO cells | [2][4] |
Table 2: Effect of this compound on hERG Channel Gating Properties
| Parameter | Effect of this compound | Concentration | Observations | Reference |
| Deactivation | Markedly slowed | 3 and 10 µM | Contributes to increased current | [2][5] |
| Inactivation | Markedly slowed | 3 and 10 µM | Contributes to increased current | [2][5] |
| Activation | No effect | Not specified | Selective action on deactivation and inactivation | [2][4] |
| Voltage-dependence of Inactivation | Positive shift (+16 mV) | 3 µM | Reduces the extent of inactivation | [6] |
Mechanism of Action
This compound's mechanism of action is centered on its ability to bind to the hERG channel and induce a conformational change that favors the open state.[5] This results in an "instantaneous" current through the channel.[1][7] The compound significantly slows both the deactivation (channel closing) and inactivation processes of the hERG channel, leading to a sustained outward potassium current during the cardiac action potential.[2][4][5] This enhanced repolarizing current is what underlies its potential therapeutic effect in conditions of delayed repolarization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.
Caption: Signaling pathway of this compound action on the hERG potassium channel.
Caption: Experimental workflow for characterizing the electrophysiological effects of this compound.
Key Experimental Protocols
The primary method for investigating the electrophysiological effects of this compound is the whole-cell patch-clamp technique .[8] This powerful method allows for the direct measurement of ion channel currents in living cells.
Cell Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression. These cells are stably transfected to express the human hERG channel.[4]
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the expression of the hERG channel.
Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and a data acquisition system are required.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
A micropipette filled with the internal solution is brought into contact with a single cell.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is applied to rupture the cell membrane within the pipette, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.
-
Voltage-Clamp Protocols
To characterize the effects of this compound on hERG channel gating, specific voltage-clamp protocols are applied:
-
Current-Voltage (I-V) Relationship: Cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments). The resulting currents are measured to determine the effect of this compound on the current amplitude at different membrane potentials.
-
Activation Kinetics: A depolarizing pulse (e.g., to +20 mV) is applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the tail current. The time course of the tail current decay provides information about the rate of channel deactivation.
-
Inactivation Kinetics: A two-pulse protocol is used. A conditioning pulse to various potentials is applied to induce inactivation, followed by a test pulse to a constant potential to measure the fraction of available channels.
Data Analysis
The recorded currents are analyzed to determine key parameters such as:
-
Peak current amplitude
-
Time constants of activation, deactivation, and inactivation
-
Voltage-dependence of activation and inactivation (by fitting data to a Boltzmann function)
By comparing these parameters before and after the application of this compound, a detailed understanding of its modulatory effects on the hERG channel is obtained.
Conclusion
This compound is a valuable research tool for probing the function of the hERG potassium channel and serves as a lead compound for the development of novel anti-arrhythmic drugs. Its well-defined mechanism of action, characterized by the potentiation of hERG current through the slowing of deactivation and inactivation, provides a clear rationale for its potential therapeutic applications. The experimental protocols outlined in this guide represent the standard methodologies for the detailed electrophysiological characterization of ion channel modulators like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
PD-307243: A Technical Guide for Use as a hERG Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-307243, chemically identified as 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, is a potent and specific activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative effects, and the experimental protocols for its application as a research tool. The information presented here is intended to assist researchers in utilizing this compound for the investigation of hERG channel function and its modulation.
Mechanism of Action
This compound acts as a hERG channel activator, leading to a concentration-dependent increase in the hERG current.[1][2][3] Its primary mechanism involves the significant slowing of both channel deactivation and inactivation.[1][2][3] Notably, this compound does not affect the selectivity filter of the hERG channel.[1] The activity of this compound is use-dependent, and at membrane potentials ranging from -120 to -40 mV, it induces an instantaneous hERG current with minimal decay.[1][2] At more positive voltages, it elicits an I(to)-like upstroke of the hERG current.[1] Docking studies suggest that this compound interacts with residues in the S5-P region of the hERG channel.[1]
Quantitative Data
The following table summarizes the quantitative effects of this compound on hERG channel activity as reported in the literature.
| Parameter | Concentration | Effect | Cell Type | Reference |
| hERG Tail Current Increase | 3 µM | 2.1 ± 0.6-fold increase | CHO cells (stably expressing hERG) | [1] |
| hERG Tail Current Increase | 10 µM | 3.4 ± 0.3-fold increase | CHO cells (stably expressing hERG) | [1] |
| Total Potassium Ion Passage (during a prerecorded cardiac action potential) | 3 µM | 8.8 ± 1.0-fold increase | Not specified | [1] |
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound is the patch-clamp technique.[1] Below is a generalized methodology based on the available literature.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are a suitable model system.[1] Alternatively, rabbit ventricular myocytes can be used to study the effects on the native rapid component of the delayed rectifier K+ current (IKr).[1]
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with necessary antibiotics and serum.
Electrophysiological Recordings (Patch-Clamp)
-
Configuration: Whole-cell and inside-out patch-clamp configurations can be utilized to measure hERG channel activity.[1]
-
Solutions:
-
Extracellular (Bath) Solution: Should contain (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH should be adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: Should contain (in mM): KCl, MgCl2, K2ATP, EGTA, and HEPES. The pH should be adjusted to 7.2 with KOH.
-
-
Drug Application: this compound is applied extracellularly.[1] It is crucial to prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the extracellular solution.
-
Voltage Protocols:
-
To study deactivation: A depolarizing pulse to activate the channels is followed by repolarizing steps to various negative potentials to measure the tail currents.
-
To study inactivation: A depolarizing prepulse is followed by a test pulse to assess the availability of channels.
-
Action Potential Clamp: A prerecorded cardiac action potential waveform can be used as the command voltage to study the effect of the compound under more physiological conditions.[1]
-
-
Data Acquisition and Analysis: Data should be acquired using appropriate hardware and software. Analysis will involve measuring current amplitudes, decay kinetics, and calculating fold changes in current or total charge transfer.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the hERG potassium channel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound using patch-clamp electrophysiology.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for PD-307243 Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias.[4][5][6] this compound enhances hERG channel activity by slowing both deactivation and inactivation, leading to an increase in potassium ion efflux.[1][7] This document provides detailed application notes and a comprehensive patch clamp protocol for studying the electrophysiological effects of this compound on hERG channels.
Mechanism of Action
This compound directly modulates the gating properties of the hERG potassium channel. Its primary effects are:
-
Increased Current: It concentration-dependently increases the amplitude of the hERG current.[1][2]
-
Slowed Deactivation: It significantly slows the closing of the channel (deactivation) upon repolarization.[1][2]
-
Slowed Inactivation: It attenuates the rapid, voltage-dependent inactivation characteristic of hERG channels.[1][7]
-
Use-Dependency: The activity of this compound is use-dependent, meaning its effects are more pronounced with repeated channel activation.[1]
These actions result in a greater outward potassium current during the repolarization phase of the cardiac action potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hERG channel activity as reported in the literature.
| Concentration (µM) | Effect on hERG Tail Current (Fold Increase) | Reference |
| 3 | 2.1 ± 0.6 | [1] |
| 10 | 3.4 ± 0.3 | [1] |
| Parameter | Effect of this compound | Reference |
| Channel Activation | No effect | [1] |
| Channel Deactivation | Markedly slowed | [1] |
| Channel Inactivation | Markedly slowed | [1][8] |
| Selectivity Filter | No effect | [1] |
Experimental Protocols
This section details the recommended protocol for investigating the effects of this compound on hERG channels using the whole-cell patch clamp technique.
Cell Preparation
-
Cell Line: Use a stable cell line expressing human hERG channels, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Cell Culture: Culture the cells according to standard protocols.
-
Harvesting: On the day of the experiment, harvest the cells using a gentle, non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.
-
Plating: Plate the dissociated cells onto glass coverslips in a recording chamber. Allow the cells to adhere for at least 30 minutes before starting the experiment.
Solutions
Extracellular (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 130 |
| KCl | 5 |
| CaCl₂ | 1 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Dextrose | 12.5 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolality | ~280 mOsm |
Reference:[2]
Intracellular (Pipette) Solution (in mM):
| Component | Concentration |
| K-gluconate | 120 |
| KCl | 20 |
| EGTA | 5 |
| HEPES | 10 |
| MgATP | 1.5 |
| pH | 7.3 (adjusted with KOH) |
| Osmolality | ~280 mOsm |
Reference:[2]
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch Clamp Procedure
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes before applying any voltage protocols. Monitor the series resistance and compensate for it electronically.
Voltage Clamp Protocol
To characterize the effects of this compound on hERG channel activation, deactivation, and inactivation, the following voltage clamp protocol is recommended. This protocol is based on established methods for studying hERG channels.[2][9][10]
-
Holding Potential: Hold the cell at a membrane potential of -80 mV.
-
Depolarizing Pulse: Apply a depolarizing step to +40 mV for 500 ms (B15284909) to activate and then inactivate the hERG channels.
-
Repolarizing Ramp: Repolarize the membrane with a ramp down to -80 mV over 100 ms to elicit the tail current.
-
Inter-pulse Interval: Repeat this protocol every 5 seconds to allow for recovery from inactivation.
Data Acquisition and Analysis:
-
Control Recordings: Record baseline hERG currents in the absence of this compound for at least 5 minutes to ensure a stable recording.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Steady-State Effects: Continue recording until the drug effect reaches a steady state.
-
Data Analysis: Measure the peak tail current amplitude, and analyze the time constants of deactivation and inactivation before and after drug application.
Visualizations
Caption: Workflow for Patch Clamp Electrophysiology of this compound.
Caption: Mechanism of Action of this compound on the hERG Channel.
References
- 1. Frontiers | Voltage-Dependent Gating of hERG Potassium Channels [frontiersin.org]
- 2. fda.gov [fda.gov]
- 3. abmole.com [abmole.com]
- 4. kCNH2 - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PD-307243 in Chinese Hamster Ovary (CHO) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] These channels are critical for cardiac repolarization, and their modulation is a key area of investigation in cardiovascular research and drug safety assessment. Chinese Hamster Ovary (CHO) cells are widely used in biomedical research and biopharmaceutical production due to their robustness and capacity for post-translational modifications. When engineered to express specific ion channels like hERG, CHO cells provide a reliable in vitro model system to study channel function and pharmacology.[1]
These application notes provide detailed protocols for the use of this compound in CHO cells stably expressing hERG channels, focusing on electrophysiological assessment.
Mechanism of Action
This compound acts as a hERG channel activator. Its primary mechanism involves binding to the S5-P region of the channel, which leads to a concentration-dependent increase in the hERG current.[1] The compound markedly slows the deactivation and inactivation of the hERG channel, resulting in an increased potassium ion efflux during the appropriate membrane potentials.[1][2] The activity of this compound is also use-dependent.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on hERG channels expressed in CHO cells, as determined by electrophysiological studies.
| Concentration | Effect on hERG Tail Current | Membrane Potential Range for Instantaneous Current | Reference |
| 3 µM | 2.1 ± 0.6-fold increase | -120 to -40 mV | [1] |
| 10 µM | 3.4 ± 0.3-fold increase | -120 to -40 mV | [1] |
Experimental Protocols
Cell Culture of hERG-Expressing CHO Cells
A stable CHO cell line expressing the human Ether-a-go-go-Related Gene (hERG) is required for these experiments.
Materials:
-
CHO cells stably expressing hERG
-
Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and a suitable selection antibiotic (e.g., G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain the hERG-CHO cells in a 37°C incubator with 5% CO₂.
-
Culture the cells in Ham's F-12K medium with 10% FBS and the selection antibiotic.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh culture medium and seed them into new culture vessels at a suitable density.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on the hERG current in stably transfected CHO cells.
Materials:
-
hERG-CHO cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the external solution to the desired final concentrations (e.g., 3 µM and 10 µM) immediately before use. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
Place a coverslip with adherent hERG-CHO cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 1-3 MΩ when filled with the internal solution.
-
Approach a single CHO cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Record baseline hERG currents using appropriate voltage-clamp protocols. For example, to measure tail currents, depolarize the cell from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.
-
Once a stable baseline recording is established, perfuse the recording chamber with the external solution containing this compound.
-
Record the hERG currents in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound by perfusing with the control external solution to observe any reversal of the effect.
-
Analyze the data to quantify the changes in current amplitude, deactivation, and inactivation kinetics.
Troubleshooting
-
Low hERG expression: Ensure the stable cell line maintains a high level of hERG expression. This can be verified by Western blotting or by screening multiple clones.
-
Poor seal formation: Use healthy, sub-confluent cells. Ensure solutions are filtered and the recording chamber is clean.
-
Compound precipitation: Prepare fresh dilutions of this compound for each experiment. If solubility is an issue, consider the use of a mild pluronic acid in the external solution.
-
Cell viability issues: Minimize the duration of the recording and ensure the osmolarity of the internal and external solutions is balanced.
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of hERG potassium channels. CHO cells provide a robust and reliable heterologous expression system for these investigations. The protocols outlined above provide a framework for conducting electrophysiological experiments to characterize the effects of this compound on hERG channels in a controlled in vitro setting.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
Application Notes and Protocols for PD-307243 in Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the application of PD-307243 in ventricular myocytes is not publicly available. This compound has been identified as a human Ether-à-go-go-Related Gene (hERG) potassium channel activator. The following application notes and protocols are therefore based on the known and anticipated effects of hERG channel activators on cardiac electrophysiology. The provided data are extrapolated from studies on other well-characterized hERG activators, such as NS1643 and RPR260243.
Projected Application Notes
This compound, as a hERG channel activator, is projected to be a valuable pharmacological tool for investigating the role of the rapid delayed rectifier potassium current (IKr) in ventricular myocyte electrophysiology. Its primary mechanism of action is expected to be the enhancement of IKr, leading to a shortening of the action potential duration (APD).[1][2][3][4] This property makes it a potential candidate for studying cardiac repolarization mechanisms and for investigating therapeutic strategies for conditions associated with prolonged repolarization, such as Long QT Syndrome (LQTS).[2][5]
Electrophysiological Effects on Ventricular Myocytes
The activation of hERG channels by compounds like this compound is anticipated to modulate key electrophysiological parameters in isolated ventricular myocytes. The primary effects are expected to be a concentration-dependent increase in IKr amplitude and a consequent reduction in the action potential duration.
Table 1: Projected Quantitative Effects of this compound on Ventricular Myocyte Electrophysiology (Extrapolated Data)
| Parameter | Projected Effect | Example Data (from other hERG activators) | Potential Significance |
| IKr (hERG) Current | Increase in peak tail current amplitude | NS1643 (10 µM) increases IKr in guinea pig cardiomyocytes.[1] | Direct evidence of hERG channel activation. |
| Action Potential Duration at 90% Repolarization (APD90) | Decrease | NS1643 (10 µM) decreases APD to 65% of control in guinea pig cardiomyocytes.[1] | Indicates enhanced repolarization, potential anti-arrhythmic effect in LQTS. |
| Action Potential Duration at 50% Repolarization (APD50) | Decrease | RPR260243 abbreviates ventricular APD in zebrafish hearts.[6][7] | Shortening of the plateau phase. |
| Effective Refractory Period (ERP) | Increase | Application of NS1643 resulted in a prolonged postrepolarization refractory time.[1] | May contribute to anti-arrhythmic properties by preventing premature excitations. |
| Resting Membrane Potential (RMP) | No significant change | Typically, hERG activators do not significantly alter the RMP. | Specificity of action on repolarizing currents. |
Experimental Protocols
The following are detailed protocols for the investigation of this compound's effects on isolated adult ventricular myocytes.
I. Isolation of Adult Ventricular Myocytes
This protocol is adapted from established methods for the enzymatic dissociation of adult rodent hearts.[8][9][10][11]
Materials:
-
Adult rat or guinea pig
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Tyrode's solution): NaCl, KCl, MgCl2, glucose, HEPES, pH 7.4
-
Digestion Buffer: Perfusion buffer with Collagenase Type II and Protease Type XIV
-
Stopping Buffer: Perfusion buffer with 1% Bovine Serum Albumin (BSA)
-
Calcium-tolerant solution (Tyrode's solution with increasing concentrations of CaCl2)
-
Surgical instruments
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C to clear the coronary circulation of blood.
-
Switch the perfusion to the Digestion Buffer and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stopping Buffer.
-
Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in a step-wise manner with increasing concentrations of Ca2+ to re-adapt the cells to physiological calcium levels.
-
The final cell suspension of rod-shaped, quiescent ventricular myocytes is ready for electrophysiological recordings.
II. Whole-Cell Patch-Clamp Recording of IKr
This protocol outlines the measurement of IKr in isolated ventricular myocytes using the whole-cell patch-clamp technique.[12][13][14][15]
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. To isolate IKr, other currents can be blocked (e.g., with tetrodotoxin (B1210768) for INa and nifedipine (B1678770) for ICa-L).
-
Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA, pH 7.2 with KOH.
-
This compound stock solution (in DMSO) and final dilutions in External Solution.
Procedure:
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with Internal Solution.
-
Position the pipette near a healthy, rod-shaped myocyte and apply slight positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
Apply a voltage-clamp protocol to elicit IKr. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
Record baseline IKr currents in the absence of the compound.
-
Perfuse the recording chamber with the External Solution containing the desired concentration of this compound and record the IKr currents again after a steady-state effect is reached.
-
Perform a washout by perfusing with the control External Solution to check for reversibility of the effect.
III. Action Potential Duration (APD) Recording
This protocol describes the recording of action potentials in current-clamp mode to assess the effect of this compound on APD.[16][17][18][19]
Materials:
-
Same as for IKr recording.
Procedure:
-
Achieve the whole-cell configuration as described above.
-
Switch the amplifier to current-clamp mode (I=0) to record the resting membrane potential.
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Perfuse the chamber with this compound-containing External Solution.
-
Record action potentials at steady-state to determine the effect of the compound on APD50 and APD90.
-
Perform a washout to assess the reversibility of the effects.
Visualizations
Caption: Projected signaling pathway of this compound in ventricular myocytes.
Caption: Experimental workflow for characterizing this compound effects.
Caption: Logical relationship of experiments and expected outcomes.
References
- 1. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac hERG K+ Channel as Safety and Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are hERG agonists and how do they work? [synapse.patsnap.com]
- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 9. Cardiomyocyte isolation from adult mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for PD-307243 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] The hERG channel is critical for cardiac repolarization, and its modulation is a key area of investigation in cardiovascular research and drug safety assessment. This compound serves as a valuable pharmacological tool for studying hERG channel function and its role in both normal physiology and pathological conditions such as cardiac arrhythmias.[2][3] These application notes provide detailed information on the effective concentrations of this compound for in vitro studies and protocols for its use in electrophysiological assays.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in in vitro studies. The primary application of this compound is in the electrophysiological assessment of hERG channel activity, typically using patch-clamp techniques on cells expressing the channel.
| Cell Type | Assay Type | Concentration | Effect | Reference |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG) | Whole-cell patch-clamp | 3 µM | 2.1-fold increase in hERG tail current | [2] |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG) | Whole-cell patch-clamp | 10 µM | 3.4-fold increase in hERG tail current | [2] |
| Chinese Hamster Ovary (CHO) cells (stably expressing hERG) | Whole-cell patch-clamp | 3 µM and 10 µM | Concentration-dependent increase in hERG current; marked slowing of channel deactivation and inactivation | [1][2] |
| Rabbit ventricular myocytes | Patch-clamp | Not specified | Similar actions on the rapid component of the delayed rectifier K+ current (IKr) as observed in hERG-transfected CHO cells | [2] |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the hERG potassium channel, leading to its activation. This interaction is characterized by a significant increase in the hERG current and a notable alteration of the channel's gating properties, specifically by slowing its deactivation and inactivation.[1][2] Docking studies suggest that this compound interacts with residues in the S5-Pore helix region of the hERG channel.[2]
Caption: Mechanism of this compound action on the hERG potassium channel.
Experimental Protocols
The following is a detailed protocol for a whole-cell patch-clamp experiment to assess the effect of this compound on hERG channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).
Objective: To measure the effect of this compound on hERG potassium channel currents.
Materials:
-
This compound (stock solution prepared in DMSO, final DMSO concentration in experiments should be <0.1%)
-
Mammalian cells stably expressing hERG channels (e.g., CHO-hERG or HEK-hERG)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS, antibiotics, and selection agent)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing cells according to standard protocols.
-
Plate cells onto glass coverslips at a low density 24-48 hours before the experiment to ensure isolated single cells for patching.
-
-
Solution Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution into the external solution to achieve the desired final concentrations (e.g., 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and leak current.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.
-
Repolarize the membrane to -50 mV to record the characteristic hERG tail current, which results from the rapid recovery from inactivation and subsequent slower deactivation.
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds).
-
-
Drug Application:
-
Once a stable baseline hERG current is established, switch the perfusion to the external solution containing the vehicle (e.g., 0.1% DMSO) and record for several minutes to ensure no rundown of the current.
-
Apply different concentrations of this compound by switching the perfusion system to the drug-containing external solutions.
-
Apply each concentration until a steady-state effect is observed (typically 3-5 minutes).
-
A washout step with the control external solution can be performed to assess the reversibility of the drug effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -50 mV for each condition (baseline, vehicle, and different concentrations of this compound).
-
Normalize the tail current amplitude in the presence of this compound to the baseline current to determine the fold-increase.
-
Analyze the kinetics of channel deactivation by fitting the decaying phase of the tail current with an exponential function.
-
Plot a concentration-response curve to determine the EC₅₀ if a range of concentrations is tested.
-
Caption: Workflow for a whole-cell patch-clamp experiment.
References
- 1. This compound| CAS 313533-41-4 [dcchemicals.com]
- 2. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
Application Notes and Protocols: Preparing PD-307243 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
PD-307243 is a potent hERG potassium channel activator. Accurate and consistent preparation of stock solutions is crucial for reliable experimental results in pharmacology and drug discovery research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
2. Compound Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 400.26 g/mol | [1][2] |
| CAS Number | 313533-41-4 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO and Alcohol | [1] |
| Purity | >98% (by HPLC) | [1][2] |
3. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
3.2. Procedure
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.[3][4][5]
-
Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 400.26 g/mol
-
Mass (g) = 0.0040026 g = 4.00 mg
-
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Dissolving the Compound: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a water bath (not exceeding 40°C) can aid dissolution.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. For long-term storage, it is recommended to store the stock solution at -20°C.[1][2] For short-term storage, 4°C is acceptable.[2] Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
4. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
5. Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Avoid inhalation of the powder and contact with skin and eyes.[3]
-
In case of accidental contact, wash the affected area thoroughly with water.[5]
-
Dispose of waste according to institutional and local regulations.
6. Stability
Stock solutions of this compound in DMSO are stable for extended periods when stored at -20°C.[2] It is advisable to minimize the number of freeze-thaw cycles by preparing single-use aliquots. For short-term use, the solution can be kept at 4°C for a limited time.[2]
References
- 1. aobious.com [aobious.com]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. dcchemicals.com [dcchemicals.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. images.thdstatic.com [images.thdstatic.com]
Application Notes and Protocols for PD-307243, a Human Ether-à-go-go-Related Gene (hERG) Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. This compound enhances hERG channel function by increasing the ionic current and modulating its gating kinetics. Specifically, it has been shown to significantly slow both the deactivation and inactivation of the channel, without affecting the activation process.[1][2][3] These characteristics make this compound a valuable pharmacological tool for studying hERG channel physiology and a potential lead compound for the development of therapeutics targeting conditions associated with reduced hERG function, such as certain types of Long QT Syndrome.
This document provides detailed application notes and protocols for the cell-based characterization of this compound's effects on hERG channels. The methodologies described herein are essential for researchers in pharmacology, toxicology, and drug discovery who are investigating hERG channel modulators.
Data Presentation: Quantitative Effects of this compound on hERG Channel Activity
The following table summarizes the known quantitative effects of this compound on hERG channel currents as determined by electrophysiological studies in mammalian cell lines (e.g., CHO or HEK-293) stably expressing the hERG channel.
| Parameter | Concentration (µM) | Effect | Reference |
| hERG Current Amplitude | 3 | 2.1-fold increase | [2][3] |
| 10 | 3.4-fold increase | [2][3] | |
| Channel Deactivation | 3, 10 | Markedly slowed | [1][2][3] |
| Channel Inactivation | 3 | Significant slowing of the rate of inactivation | [4] |
| Channel Activation | Not specified | No effect | [2] |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the hERG potassium channel, which is an ion channel, not a typical signaling protein with a downstream cascade. Its mechanism of action is to modulate the gating kinetics of the channel, leading to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential. The diagram below illustrates the effect of this compound on the hERG channel's gating process.
Experimental Protocols
Two primary cell-based assay formats are recommended for characterizing hERG channel activators like this compound: Automated Patch-Clamp Electrophysiology and Fluorescence-Based Thallium Flux Assay.
Automated Patch-Clamp Electrophysiology
This is the gold-standard method for detailed characterization of ion channel modulators, providing high-fidelity measurements of channel currents and gating kinetics.
Principle: Whole-cell patch-clamp recordings are performed on individual cells stably expressing hERG channels. A voltage-clamp protocol is applied to elicit and measure the hERG current in the absence and presence of this compound. This allows for the precise determination of the compound's effects on current amplitude and the kinetics of activation, deactivation, and inactivation.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel in appropriate culture medium supplemented with fetal bovine serum and a selection antibiotic.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Automated Patch-Clamp Procedure:
-
Prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cell suspension, internal solution, external solution, and compound solutions onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Initiate the automated protocol for cell capture, sealing, and whole-cell formation.
-
Apply a pre-defined voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Sequentially perfuse the cells with increasing concentrations of this compound.
-
Record steady-state hERG currents at each compound concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current amplitude to the baseline current to determine the fold-increase.
-
Fit the current decay during the repolarizing step to an exponential function to determine the deactivation time constant.
-
Fit the current decay during the depolarizing step to an exponential function to determine the inactivation time constant.
-
Plot the fold-increase in current as a function of this compound concentration to generate a concentration-response curve.
-
Fluorescence-Based Thallium Flux Assay
This is a higher-throughput assay suitable for screening and initial characterization of hERG channel modulators.
Principle: This assay utilizes a thallium-sensitive fluorescent dye. Cells expressing hERG channels are loaded with the dye. Upon channel opening, thallium ions (Tl+), which are permeable through K+ channels, enter the cell and bind to the dye, causing an increase in fluorescence. hERG channel activators will enhance this Tl+ influx and thus increase the fluorescent signal.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture hERG-expressing cells as described for the patch-clamp assay.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Reagents:
-
Assay Buffer (in mM): 115 NaCl, 1 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Dye Loading Solution: Prepare the thallium-sensitive dye (e.g., FluxOR™) in assay buffer according to the manufacturer's instructions.
-
Compound Plates: Prepare serial dilutions of this compound in assay buffer in a separate microplate.
-
Stimulus Buffer: Prepare assay buffer containing a mixture of Tl+ (e.g., Tl2SO4) and a high concentration of KCl to depolarize the cells and open the hERG channels.
-
-
Assay Procedure:
-
Remove the culture medium from the cell plates and wash with assay buffer.
-
Add the dye loading solution to each well and incubate at room temperature in the dark for 60-90 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the cell plate and incubate for a pre-determined time.
-
Place the cell plate in a kinetic fluorescence plate reader.
-
Initiate fluorescence reading and inject the stimulus buffer into each well.
-
Continue to measure the fluorescence intensity at regular intervals for several minutes.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized fluorescence signal as a function of this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the cell-based characterization of the hERG channel activator this compound. The automated patch-clamp method allows for a detailed investigation of the compound's effects on ion channel biophysics, while the fluorescence-based thallium flux assay provides a higher-throughput option for screening and initial characterization. By employing these methodologies, researchers can effectively elucidate the pharmacological profile of this compound and other hERG channel modulators, contributing to a better understanding of hERG channel function and the development of safer and more effective medicines.
References
Application Notes and Protocols for PD-307243, a hERG Potassium Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243, with the chemical name 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid, is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias. This compound modulates hERG channel activity by significantly increasing the current and markedly slowing both deactivation and inactivation of the channel.[1] This document provides detailed experimental protocols and data presentation for the study of this compound's effects on hERG channels.
Mechanism of Action
This compound enhances hERG channel function primarily by altering its gating kinetics. The compound does not affect the channel's selectivity filter or its activation process.[1] Instead, its principal mechanisms of action are:
-
Slowing of Channel Deactivation: this compound significantly slows the closing of the hERG channel upon repolarization, leading to an increased potassium ion efflux.[1]
-
Inhibition of Inactivation: The compound also slows the rate of channel inactivation at depolarized membrane potentials.[1]
These effects lead to a sustained, or instantaneous, hERG current at negative membrane potentials.[1] Docking studies suggest that this compound interacts with residues in the S5-Pore helix region of the hERG channel.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on hERG channel activity based on whole-cell and inside-out patch-clamp experiments on Chinese Hamster Ovary (CHO) cells stably expressing hERG channels.
Table 1: Concentration-Dependent Effect of this compound on hERG Tail Current
| Concentration (µM) | Fold Increase in hERG Tail Current (Mean ± SEM) | Number of Experiments (n) |
| 3 | 2.1 ± 0.6 | 7 |
| 10 | 3.4 ± 0.3 | 4 |
Data obtained from inside-out patch experiments.[1]
Table 2: Effect of this compound on hERG Channel Inactivation Kinetics
| Parameter | Control | 3 µM this compound |
| Inactivation Time Constant (τ) at +60 mV | Significantly faster | Significantly slower |
| Voltage-Dependent Inactivation (V½) | - | ~+16 mV shift |
Qualitative and quantitative observations from whole-cell patch-clamp experiments.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on hERG channels are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is designed to measure the effect of this compound on hERG currents in a mammalian cell line stably expressing the channel (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably expressing hERG channels
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare fresh dilutions of this compound in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
-
Voltage-Clamp Protocol for Activation and Deactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize the membrane to -50 mV for 3 seconds to record the deactivating tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude.
-
-
Drug Application:
-
Establish a stable baseline recording in the control external solution for at least 3-5 minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continue recording until a new steady-state effect is reached.
-
Perform a washout by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current amplitude in the presence of this compound to the baseline amplitude to determine the fold increase.
-
Fit the deactivation phase of the tail current with a single or double exponential function to determine the deactivation time constant(s).
-
Protocol 2: Determining the Voltage-Dependence of Inactivation
This protocol is used to assess the effect of this compound on the steady-state inactivation of the hERG channel.
Procedure:
-
Follow steps 1-4 of Protocol 1 to achieve whole-cell configuration.
-
Voltage-Clamp Protocol:
-
From a holding potential of -80 mV, apply a series of 2-second prepulses to various voltages (e.g., from -120 mV to +40 mV in 10 mV increments).
-
Immediately following each prepulse, apply a test pulse to +20 mV for 500 ms.
-
Follow the test pulse with a repolarizing step to -50 mV to elicit a tail current.
-
-
Drug Application and Data Analysis:
-
Perform the protocol in the absence (control) and presence of this compound.
-
Measure the peak tail current amplitude for each prepulse voltage.
-
Normalize the tail currents to the maximum tail current observed in each condition.
-
Plot the normalized current as a function of the prepulse voltage and fit the data with a Boltzmann function to determine the half-inactivation voltage (V½) and the slope factor.
-
Compare the V½ values between the control and this compound conditions to quantify the shift in the voltage-dependence of inactivation.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on hERG channel gating.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for studying this compound with whole-cell patch-clamp.
References
Application Notes and Protocols for PD-307243 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the hERG channel activator, PD-307243, in automated patch clamp (APC) systems. The protocols outlined below are designed for the characterization of this compound's effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel and for assessing its selectivity against other key cardiac ion channels, namely Nav1.5 (voltage-gated sodium channel) and Cav1.2 (voltage-gated calcium channel).
Introduction
This compound is a potent activator of the hERG potassium channel. It enhances the hERG current and significantly slows the deactivation and inactivation of the channel.[1] This makes it a valuable pharmacological tool for studying hERG channel kinetics and for use as a positive control in cardiac safety screening assays. Automated patch clamp systems offer the high throughput and data quality required for efficient characterization of ion channel modulators like this compound.
Mechanism of Action and Signaling Pathway
This compound acts directly on the hERG channel protein. Its mechanism of action involves modifying the gating properties of the channel, leading to increased potassium ion (K+) efflux. This is achieved by slowing the rate of channel inactivation.[2] The compound's effects do not appear to involve a complex intracellular signaling cascade; rather, it is a direct interaction with the ion channel.
Figure 1: Simplified signaling pathway of this compound action on the hERG channel.
Data Presentation
The following tables summarize the quantitative effects of this compound on hERG, Nav1.5, and Cav1.2 channels as characterized by automated patch clamp systems.
Table 1: Effect of this compound on hERG Channel Activity
| Concentration (µM) | Fold Increase in hERG Current | Reference |
| 3 | 2.1 | [1] |
| 10 | 3.4 | [1] |
Table 2: Selectivity Profile of this compound
| Ion Channel | Effect | Concentration Tested (µM) | Data Source |
| hERG (Kv11.1) | Potent Activator | 3, 10 | [1] |
| Nav1.5 | No significant effect reported | Up to 10 (inferred) | |
| Cav1.2 | No significant effect reported | Up to 10 (inferred) |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on hERG, Nav1.5, and Cav1.2 channels using automated patch clamp systems. These protocols are based on established methods for ion channel drug discovery and cardiac safety screening.[3][4][5]
Cell Lines and Culture
For these assays, it is recommended to use mammalian cell lines stably expressing the human recombinant ion channel of interest. Commonly used cell lines include Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells.[5][6] These cell lines are optimized for automated patch clamp assays.[5]
-
hERG: HEK293 or CHO cells stably expressing hERG (Kv11.1).
-
Nav1.5: HEK293 or CHO cells stably expressing Nav1.5.
-
Cav1.2: HEK293 or CHO cells stably expressing Cav1.2 (α1c, β2, and α2δ subunits).
Cells should be cultured according to the supplier's recommendations. For optimal performance in APC systems, it is crucial to maintain a healthy, sub-confluent cell culture.
Cell Preparation for Automated Patch Clamp
A high-quality single-cell suspension is critical for successful automated patch clamp experiments.
-
Harvesting: Gently wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Resuspension: Centrifuge the detached cells and resuspend the pellet in the appropriate extracellular solution at a density of 5-10 x 10^6 cells/mL.
-
Recovery: Allow the cells to recover for at least 30 minutes at room temperature before use in the APC system.
Figure 2: General workflow for preparing cells for automated patch clamp experiments.
Solutions and Compound Preparation
Table 3: Intracellular and Extracellular Solutions
| Solution | Composition (in mM) |
| hERG Intracellular | KCl: 50, KF: 60, NaCl: 10, EGTA: 10, HEPES: 10 (pH 7.2 with KOH)[7] |
| hERG Extracellular | NaCl: 140, KCl: 4, CaCl2: 2, MgCl2: 1, Glucose: 5, HEPES: 10 (pH 7.4 with NaOH)[8] |
| Nav1.5 Intracellular | CsF: 120, CsCl: 20, EGTA: 10, HEPES: 10 (pH 7.2 with CsOH) |
| Nav1.5 Extracellular | NaCl: 140, KCl: 4, CaCl2: 2, MgCl2: 1, Glucose: 10, HEPES: 10 (pH 7.4 with NaOH) |
| Cav1.2 Intracellular | Cs-Methanesulfonate: 120, EGTA: 10, MgCl2: 2, HEPES: 10, Mg-ATP: 4 (pH 7.2 with CsOH) |
| Cav1.2 Extracellular | NaCl: 137, KCl: 4, CaCl2: 2, MgCl2: 1, Glucose: 10, HEPES: 10 (pH 7.4 with NaOH) |
Note: Solution compositions can be optimized for specific APC platforms and cell lines.
Compound Preparation:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.
-
On the day of the experiment, perform serial dilutions of the stock solution in the appropriate extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent effects.
Automated Patch Clamp Protocols
The following voltage protocols are designed to characterize the effects of this compound.
This protocol is designed to assess the activating effect of this compound on hERG channels.
-
Holding Potential: -80 mV
-
Activation Step: Depolarize to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarization Step: Repolarize to -50 mV for 2 seconds to measure the tail current. The increase in the peak tail current is a key indicator of hERG activation.
-
Repeat: Apply this pulse every 15 seconds.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound.
Figure 3: Voltage protocol for assessing hERG channel activation.
This protocol is designed to assess any potential off-target effects of this compound on the peak Nav1.5 current.
-
Holding Potential: -120 mV
-
Test Pulse: Depolarize to -10 mV for 20 ms.
-
Repeat: Apply this pulse every 10 seconds.
-
Compound Application: After a stable baseline is achieved, apply this compound at relevant concentrations (e.g., 1, 3, and 10 µM).
This protocol is designed to assess any potential off-target effects of this compound on the peak Cav1.2 current.
-
Holding Potential: -80 mV
-
Test Pulse: Depolarize to +10 mV for 300 ms.
-
Repeat: Apply this pulse every 20 seconds.
-
Compound Application: After a stable baseline is achieved, apply this compound at relevant concentrations.
Data Analysis
-
hERG Activation: Measure the peak tail current amplitude at -50 mV. Normalize the current in the presence of this compound to the baseline current to determine the fold-increase. Plot the concentration-response curve to determine the EC50 value.
-
Nav1.5 and Cav1.2 Selectivity: Measure the peak inward current during the test pulse. Calculate the percentage of inhibition or activation at each concentration of this compound relative to the baseline.
Figure 4: General experimental workflow for automated patch clamp assays.
Conclusion
These application notes provide a framework for the use of this compound in automated patch clamp systems. By following these protocols, researchers can effectively characterize the activating properties of this compound on hERG channels and assess its selectivity against other cardiac ion channels. The high-throughput nature of APC platforms makes this approach ideal for compound profiling and cardiac safety assessment in drug discovery.
References
- 1. This compound| CAS 313533-41-4 [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 4. sophion.com [sophion.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. d-nb.info [d-nb.info]
- 7. criver.com [criver.com]
- 8. Extracellular Sodium Interacts with the HERG Channel at an Outer Pore Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring hERG Current Activation with PD-307243
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the rapidly activating delayed rectifier potassium channel (IKr), a critical component in cardiac action potential repolarization.[1][2] Modulation of hERG channel activity is a key consideration in drug development, as inhibition can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias.[3][4] Conversely, activators of the hERG channel present a potential therapeutic strategy for managing LQTS.[4][5]
PD-307243 is a well-characterized activator of the hERG channel.[3][6] It primarily functions by attenuating channel inactivation and markedly slowing deactivation, leading to an overall increase in potassium ion flux during the cardiac action potential.[3][7] These application notes provide detailed protocols for measuring and quantifying the activation of hERG currents by this compound using patch-clamp electrophysiology.
Mechanism of Action of this compound on hERG Channels
This compound is classified as a Type 2 hERG channel activator, acting primarily to attenuate C-type inactivation.[6] Its mechanism involves a dual action of shifting the voltage dependence of inactivation to more depolarized potentials and slowing the rate of inactivation onset.[6][8]
Key characteristics of this compound's effect on hERG channels include:
-
Concentration-dependent increase in hERG current: Achieved by markedly slowing both channel deactivation and inactivation.[3]
-
No effect on activation kinetics: The compound does not alter the rate at which the channel opens in response to depolarization.[3][7]
-
Use-dependency: The activity of this compound is dependent on the channel being active.[3]
-
Induction of instantaneous current: At negative membrane potentials (e.g., -120 to -40 mV), this compound induces a persistent hERG current with minimal decay.[3]
-
Interaction Site: Molecular docking studies suggest that this compound interacts with residues located in the S5-Pore (S5-P) region of the channel.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hERG channel currents as determined by patch-clamp experiments.
Table 1: Effect of this compound on hERG Tail Current Amplitude Data from inside-out patch experiments.
| This compound Concentration | Fold Increase in Tail Current (Mean ± SEM) | Number of Experiments (n) | Reference |
| 3 µM | 2.1 ± 0.6 | 7 | [3] |
| 10 µM | 3.4 ± 0.3 | 4 | [3][7] |
Table 2: Effect of this compound on Total K+ Flux Data from whole-cell recordings using a cardiac action potential waveform as the voltage clamp command.
| This compound Concentration | Fold Increase in Total K+ Ions | Number of Experiments (n) | Reference |
| 3 µM | 8.8 ± 1.0 | 5 | [3] |
Table 3: Effect of this compound on hERG Channel Inactivation Kinetics Data from whole-cell recordings.
| Parameter | Condition | Effect | Reference |
| Inactivation Time Constant | 3 µM this compound | Significant slowing of the rate of channel inactivation | [8] |
Experimental Protocols
The following are detailed protocols for measuring hERG currents in mammalian cell lines (e.g., HEK293 or CHO) stably expressing the hERG channel.
Cell Culture and Preparation
-
Culture hERG-expressing cells in appropriate media and conditions until they reach 70-90% confluency.
-
On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure cell health and membrane integrity.
-
Resuspend the cells in the extracellular recording solution and allow them to recover for at least 30 minutes before recording.
Solutions and Reagents
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final working concentrations (e.g., 1, 3, 10 µM) in the extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Protocol to Measure Deactivation
This protocol is designed to measure the effect of this compound on the hERG tail current, which reflects channel deactivation.
-
Establish Whole-Cell Configuration: Obtain a giga-ohm seal (≥1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.[9]
-
Cell Stabilization: Allow the cell to dialyze with the intracellular solution for 3-5 minutes while holding the membrane potential at -80 mV.
-
Baseline Recording: Record baseline hERG currents by applying the following voltage protocol every 15 seconds:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize to -50 mV for 3 seconds to measure the deactivating tail current.
-
Return to the holding potential of -80 mV.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound until the drug effect reaches a steady state.
-
Data Acquisition: Record the hERG currents using the same voltage protocol. The primary measurement is the peak amplitude of the tail current at -50 mV. A slowing of deactivation will be observed as a persistent current throughout the -50 mV step.
-
Washout: Perfuse with the control extracellular solution to determine the reversibility of the compound's effect.
Protocol to Measure Inactivation Kinetics
This protocol is adapted from methods used to specifically investigate the rate of channel inactivation.[8]
-
Establish Whole-Cell Configuration: Follow steps 1 and 2 from Protocol 4.3.
-
Inactivation Protocol: Apply the following three-step voltage protocol:
-
From a holding potential of -80 mV, apply a strong depolarizing step to +80 mV for 1 second to inactivate the channels.
-
Briefly hyperpolarize to -130 mV for 15 ms (B15284909) to allow rapid recovery from inactivation without significant deactivation.
-
Apply a test pulse to a voltage between +20 mV and +60 mV (in 20 mV increments) to measure the rate of inactivation onset.
-
-
Data Analysis: Fit the decaying current during the test pulse with a single exponential function to determine the inactivation time constant (τ).[8]
-
Compound Testing: Repeat the protocol after applying this compound to determine its effect on the inactivation time constant at various voltages. A significant increase in τ indicates a slowing of inactivation.[8]
Conclusion
This compound serves as a valuable pharmacological tool for studying hERG channel function. By primarily slowing inactivation and deactivation without affecting activation, it allows for the targeted investigation of these specific gating processes.[3][7] The protocols outlined above provide a robust framework for researchers to quantify the effects of this compound and other potential activators on hERG channel electrophysiology, contributing to both basic science research and the development of safer and more effective therapeutics.
References
- 1. An Insight into the Potassium Currents of hERG and Their Simulation [mdpi.com]
- 2. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: Assessing the Effects of PD-307243 on Ion Channel Deactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers investigating the effects of the small molecule compound PD-307243 on the deactivation kinetics of voltage-gated ion channels. While this compound is primarily recognized for its modulatory effects on the inactivation of the human Ether-à-go-go-Related Gene (hERG) potassium channel, understanding its potential impact on other gating processes, such as deactivation, is crucial for a complete pharmacological characterization. This document offers detailed experimental protocols for assessing channel deactivation using patch-clamp electrophysiology, guidelines for data analysis, and a summary of the known effects of this compound.
Introduction to this compound and Channel Gating
This compound is a chemical compound that has been investigated for its interaction with ion channels. Ion channel gating, the process of transitioning between open, closed, and inactivated states, is fundamental to cellular excitability. Deactivation is the process by which a channel closes from an open state upon repolarization of the cell membrane. The kinetics of deactivation are a critical determinant of the duration of ion flow and, consequently, the repolarization phase of the action potential.
Current literature indicates that this compound primarily affects the inactivation process of hERG channels, with studies reporting that it slows the rate of inactivation.[1] Notably, it has been reported that this compound has no significant effect on the rates of activation or deactivation of hERG channels.[1] However, the effect of this compound on the deactivation of other types of ion channels has not been extensively characterized. Therefore, the protocols provided herein are designed to be broadly applicable for investigating the deactivation kinetics of various voltage-gated ion channels in the presence of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on ion channel gating parameters. At present, the available data is primarily focused on the hERG potassium channel.
| Ion Channel | Compound | Concentration | Measured Parameter | Observed Effect | Reference |
| hERG (Kv11.1) | This compound | 10 µM | Deactivation Rate | No significant effect | [1] |
| hERG (Kv11.1) | This compound | 10 µM | Tail Current Amplitude | 3.4-fold increase | [1] |
| hERG (Kv11.1) | This compound | 3 µM | Inactivation Time Constant | Significant slowing | [1] |
Experimental Protocols
The following protocols describe the use of whole-cell patch-clamp electrophysiology to assess the effects of this compound on the deactivation kinetics of a voltage-gated ion channel of interest expressed in a suitable cell line (e.g., HEK293, CHO).
Cell Preparation and Reagents
-
Cell Culture: Culture cells expressing the ion channel of interest under standard conditions. Passage cells regularly to maintain optimal health and ensure a density of 50-80% confluency on the day of the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Electrophysiological Recording
-
Patch-Clamp Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on an isolated cell and establish the whole-cell configuration.
-
Voltage Protocol for Deactivation:
-
Hold the cell at a negative holding potential (e.g., -80 mV) where the channels are predominantly in the closed state.
-
Apply a depolarizing pulse to a voltage that maximally activates the channels (e.g., +40 mV) for a duration sufficient to reach steady-state activation.
-
Repolarize the membrane to a range of test potentials (e.g., from -120 mV to -40 mV in 10 mV increments) to elicit tail currents. The decay of these tail currents reflects the deactivation of the channels.
-
Data Analysis
-
Tail Current Analysis: Isolate the tail currents recorded at each repolarizing test potential.
-
Fitting: Fit the decay phase of each tail current with a single or double exponential function to obtain the deactivation time constant(s) (τ).
-
I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂) + C
-
-
Data Plotting: Plot the deactivation time constants as a function of the repolarizing voltage for both control and this compound conditions.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if there is a significant difference in the deactivation time constants in the presence of this compound compared to the control.
Visualization of Gating Processes
The following diagram illustrates the simplified gating states of a voltage-gated potassium channel and highlights the deactivation pathway.
Expected Outcomes and Interpretation
Based on the existing literature for the hERG channel, it is expected that this compound will not significantly alter the deactivation time constants. However, if investigating a different ion channel, any significant change in the deactivation kinetics would be a novel finding.
-
Slowing of Deactivation: A significant increase in the deactivation time constant (slower decay of the tail current) would suggest that this compound stabilizes the open state of the channel or hinders the transition to the closed state. This would lead to an increased channel "open time" during repolarization and could have significant physiological consequences, such as prolongation of the action potential.
-
Acceleration of Deactivation: A significant decrease in the deactivation time constant (faster decay of the tail current) would indicate that this compound promotes channel closing.
Troubleshooting
-
No or small tail currents:
-
Ensure the channel of interest is properly expressed and functional.
-
Optimize the depolarizing pulse duration and voltage to maximize channel activation.
-
Check the composition of the internal and external solutions.
-
-
Unstable recordings:
-
Ensure a high-quality gigaohm seal before breaking into the whole-cell configuration.
-
Monitor series resistance and compensate for it.
-
Use healthy, non-overconfluent cells.
-
-
Variability in results:
-
Perform experiments on multiple cells and from different cell passages.
-
Ensure consistent timing of solution application and recording.
-
Prepare fresh dilutions of this compound for each experiment.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the effects of this compound on ion channel deactivation. While current evidence suggests a lack of effect on hERG channel deactivation, the provided methodologies will enable researchers to confirm this finding and to explore the compound's effects on a wider range of ion channels, thereby contributing to a more complete understanding of its pharmacological profile.
References
Application Notes and Protocols for PD-307243 in Cardiac Safety Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Understanding the interaction of novel compounds with the hERG channel is a crucial aspect of cardiac safety pharmacology, as modulation of this channel can lead to life-threatening arrhythmias.[1] These application notes provide a detailed overview of the electrophysiological effects of this compound, its mechanism of action, and protocols for its investigation.
Mechanism of Action
This compound enhances hERG channel function by significantly slowing both channel deactivation and inactivation.[1] This leads to an increased potassium ion (K+) efflux during the cardiac action potential, which can shorten the action potential duration. The activity of this compound is use-dependent, meaning its effects are more pronounced when the channels are frequently opening and closing.[1] Docking studies suggest that this compound interacts with residues in the S5-P pore region of the hERG channel.[1] It does not, however, affect the channel's selectivity filter.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hERG channel currents as determined by electrophysiological studies.
Table 1: Effect of this compound on hERG Tail Current Amplitude
| Concentration (µM) | Fold Increase in hERG Tail Current (Mean ± SEM) |
| 3 | 2.1 ± 0.6 |
| 10 | 3.4 ± 0.3 |
Data obtained from inside-out patch experiments on hERG channels stably expressed in Chinese hamster ovary (CHO) cells.[1]
Table 2: Effect of this compound on Total K+ Charge during a Cardiac Action Potential
| Concentration (µM) | Fold Increase in Total K+ Charge (Mean ± SEM) |
| 3 | 8.8 ± 1.0 |
Data obtained using a prerecorded cardiac action potential waveform as the voltage-clamp command.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of this compound action on the hERG channel.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cardiac safety pharmacology of this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on hERG-Expressing Cells
Objective: To measure the effect of this compound on hERG channel currents in a heterologous expression system.
Materials:
-
CHO cells stably expressing hERG channels
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO) and final dilutions in external solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Plate hERG-CHO cells on glass coverslips and allow them to adhere.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass microelectrodes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a gigaohm seal between the micropipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess activation and deactivation is:
-
Hold the cell at -80 mV.
-
Depolarize to a range of test potentials (e.g., -50 mV to +60 mV in 10 mV increments) for 2 seconds.
-
Repolarize to -50 mV to record the tail current.
-
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the desired concentration of this compound in external solution and allow for equilibration (approximately 5 minutes).
-
Repeat the voltage-clamp protocol to record currents in the presence of this compound.
-
Perform a washout by perfusing with the external solution alone to assess the reversibility of the effect.
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV following the depolarizing step.
-
Fit the tail current decay with a single or double exponential function to determine the deactivation time constants.
-
Plot the normalized tail current amplitude against the test potential to generate an activation curve.
-
Compare the current amplitudes and gating kinetics before and after the application of this compound.
Protocol 2: Action Potential Duration Measurement in Isolated Ventricular Myocytes
Objective: To determine the effect of this compound on the action potential duration of native cardiac cells.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig)
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (for current-clamp): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution and dilutions in Tyrode's solution
-
Current-clamp amplifier and data acquisition system
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Place an aliquot of the cell suspension in the recording chamber and allow the myocytes to settle.
-
Perfuse the chamber with Tyrode's solution at a physiological temperature (e.g., 35-37°C).
-
Establish a whole-cell patch-clamp configuration in the current-clamp mode.
-
Once a stable resting membrane potential is achieved, elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
-
Record a stable baseline of action potentials.
-
Perfuse the chamber with the desired concentration of this compound.
-
Record the changes in the action potential waveform until a steady-state effect is observed.
-
Perform a washout with Tyrode's solution.
Data Analysis:
-
Measure the resting membrane potential (RMP).
-
Measure the action potential duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀).
-
Analyze changes in other action potential parameters such as amplitude and upstroke velocity.
-
Compare the action potential parameters before and after the application of this compound.
Concluding Remarks
This compound serves as a valuable pharmacological tool for studying the role of hERG channel activation in cardiac electrophysiology. The provided protocols offer a framework for investigating the effects of this and similar compounds. It is important to note that while this compound is a potent hERG activator, a comprehensive cardiac safety assessment would also require evaluating its effects on other cardiac ion channels (e.g., Na⁺ and Ca²⁺ channels) and its in vivo effects on the electrocardiogram. Further research is needed to fully elucidate the complete cardiovascular safety profile of this compound.
References
Application Notes and Protocols: Studying hERG Channel Kinetics with PD-307243
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr). This current is critical for cardiac action potential repolarization. Due to its significance in cardiac electrophysiology, the hERG channel is a crucial target in drug safety and pharmacology. Aberrant hERG function, often due to drug-induced blockade, can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).
PD-307243 is a known activator of the hERG channel. Unlike the more common hERG blockers, activators provide a valuable tool for studying channel gating mechanisms and exploring potential therapeutic strategies for conditions like Long QT Syndrome. This compound enhances hERG currents primarily by slowing channel deactivation and inactivation, rather than affecting the channel's activation process.[1][2] This document provides detailed application notes and protocols for characterizing the kinetic effects of this compound on the hERG channel using patch-clamp electrophysiology.
Data Presentation: Effects of this compound on hERG Channel Properties
The following tables summarize the quantitative effects of this compound on hERG channel currents and kinetics.
Table 1: Effect of this compound on hERG Current Amplitude
| Concentration (μM) | Fold Increase in hERG Tail Current | Reference |
| 3 | 2.1 ± 0.6 | [1] |
| 10 | 3.4 ± 0.3 | [1] |
Table 2: Effect of this compound on hERG Channel Inactivation Kinetics
| Voltage (mV) | Inactivation Time Constant (τ) - Control (ms) | Inactivation Time Constant (τ) - 3 μM this compound (ms) | Reference |
| +20 | ~150 | ~350 | [3] |
| +40 | ~100 | ~250 | [3] |
| +60 | ~75 | ~200 | [3] |
Note: Values are estimated from graphical data presented in the cited literature and may vary based on experimental conditions.
Experimental Protocols
The primary technique for studying the kinetics of hERG channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems can be utilized.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically plated on glass coverslips and allowed to reach 50-80% confluency.
Solutions for Patch-Clamp Electrophysiology
Table 3: Composition of Intracellular and Extracellular Solutions
| Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| NaCl | 137 | - |
| KCl | 4 | 130 |
| CaCl2 | 1.8 | - |
| MgCl2 | 1 | 1 |
| Glucose | 10 | - |
| HEPES | 10 | 10 |
| EGTA | - | 5 |
| MgATP | - | 5 |
| pH | 7.4 (with NaOH) | 7.2 (with KOH) |
| Osmolarity | ~310 mOsm | ~290 mOsm |
Note: Solution compositions can be adjusted based on specific experimental requirements.
Whole-Cell Patch-Clamp Protocol
This protocol is designed to measure the effects of this compound on hERG channel activation, deactivation, and inactivation kinetics.
3.1. Equipment and Materials:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system for drug application
3.2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
3.3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
3.4. Voltage-Clamp Protocols:
-
Protocol for Activation and Deactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 2 seconds to activate the channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit tail currents.
-
The peak tail current amplitude is plotted against the prepulse potential to determine the voltage dependence of activation.
-
The deactivation kinetics can be analyzed by fitting the decay of the tail current to an exponential function.
-
-
Protocol for Inactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing prepulse to +40 mV for 1 second to fully activate and inactivate the channels.
-
Apply a brief repolarizing step to -80 mV for 10 ms (B15284909) to allow for recovery from inactivation.
-
Apply a second depolarizing pulse to a range of test potentials (e.g., from -40 mV to +60 mV) to measure the rate of inactivation.
-
The decay of the current during the test pulse reflects the rate of inactivation and can be fitted with an exponential function to determine the time constant (τ).
-
3.5. Drug Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the extracellular solution immediately before use. The final DMSO concentration should typically be kept below 0.1%.
-
Apply the drug-containing solution to the cell using a perfusion system.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
3.6. Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, MATLAB).
-
Correct for liquid junction potential and series resistance.
-
Fit current traces to appropriate exponential functions to determine the time constants of activation, deactivation, and inactivation.
-
Plot current-voltage (I-V) relationships and activation curves.
-
Compare the kinetic parameters and current amplitudes in the absence and presence of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound interaction with the hERG channel.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for studying hERG kinetics with this compound using patch-clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-307243 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a critical tool in cardiovascular research, disease modeling, and drug safety assessment. Their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes make them an invaluable in vitro model. PD-307243 has been identified as a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in iPSC-CMs to study its effects on cardiac electrophysiology.
This compound modulates hERG channel activity by increasing the current and significantly slowing both deactivation and inactivation of the channel.[1][2] This leads to an instantaneous hERG current with minimal decay at a range of membrane potentials.[1] Understanding the impact of such a compound on the complex electrophysiological environment of iPSC-CMs is essential for elucidating the role of hERG activation in both normal and pathological cardiac function.
Application Notes
This compound can be utilized in iPSC-CMs for a variety of research applications, including:
-
Functional studies of the hERG channel: Investigate the role of hERG channel activation in shaping the cardiac action potential.
-
Disease modeling: Explore the potential therapeutic effects of hERG activation in models of long QT syndrome (LQTS) characterized by reduced hERG function.
-
Drug discovery: Screen for novel compounds that modulate cardiac repolarization by targeting the hERG channel.
-
Safety pharmacology: Assess the pro-arrhythmic or anti-arrhythmic potential of hERG channel activators.
Quantitative Data Summary
The following table summarizes the expected quantitative effects of this compound on hERG currents, based on published data in heterologous expression systems.[1] Researchers should aim to generate similar dose-response data in iPSC-CMs to characterize the compound's activity in a more physiologically relevant system.
| Parameter | Concentration | Expected Effect | Reference |
| hERG Current Increase | 3 µM | 2.1-fold increase | [1] |
| 10 µM | 3.4-fold increase | [1] | |
| hERG Channel Deactivation | 3 µM and 10 µM | Markedly slowed | [1] |
| hERG Channel Inactivation | 3 µM and 10 µM | Markedly slowed | [1] |
| Instantaneous hERG Current | 3 µM and 10 µM | Induced with little decay from -120 to -40 mV | [1] |
Experimental Protocols
The following are detailed protocols for the application of this compound to iPSC-CMs and subsequent analysis of its electrophysiological effects.
iPSC-CM Culture and Plating
Objective: To prepare iPSC-CMs for electrophysiological recordings.
Materials:
-
Cryopreserved iPSC-CMs
-
iPSC-CM maintenance medium
-
Fibronectin or Matrigel-coated multi-well plates (e.g., 12-well or 24-well) or coverslips
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Cell scrapers
Protocol:
-
Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.
-
Plate the iPSC-CMs onto fibronectin or Matrigel-coated plates or coverslips at a desired density. For electrophysiology, a confluent monolayer that has been cultured for at least 14-21 days post-thawing is recommended to promote electrophysiological maturity.
-
Culture the iPSC-CMs in a humidified incubator at 37°C and 5% CO2, changing the maintenance medium every 2-3 days.
-
Visually inspect the cells for spontaneous contractions and healthy morphology before commencing experiments.
Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for acute application to iPSC-CMs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Extracellular recording solution (e.g., Tyrode's solution)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solution into the extracellular recording solution to the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Ensure the final DMSO concentration in the working solutions is low (typically ≤ 0.1%) to avoid solvent effects on the iPSC-CMs. Prepare a vehicle control solution containing the same final concentration of DMSO.
Electrophysiological Recording using Patch-Clamp
Objective: To measure the effects of this compound on the action potential and specific ion currents of individual iPSC-CMs.
Materials:
-
Plated iPSC-CMs
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
This compound working solutions and vehicle control
Protocol:
-
Transfer a coverslip with iPSC-CMs to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes and fill with the appropriate intracellular solution. Pipette resistance should be in the range of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a spontaneously beating or quiescent iPSC-CM.
-
Action Potential Recordings (Current-Clamp):
-
Record baseline action potentials for a stable period (e.g., 3-5 minutes).
-
Perfuse the chamber with the vehicle control solution and record for another 3-5 minutes.
-
Perfuse with increasing concentrations of this compound, allowing for a stable effect at each concentration before recording.
-
Analyze key parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity.
-
-
hERG Current (IKr) Recordings (Voltage-Clamp):
-
Apply a specific voltage protocol to isolate and measure IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline IKr.
-
Perfuse with vehicle control and then with increasing concentrations of this compound.
-
Analyze the effects on peak tail current amplitude, and the kinetics of activation, deactivation, and inactivation.
-
Visualizations
The following diagrams illustrate the theoretical signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing this compound effects.
References
Application Notes and Protocols for Voltage-Clamp Experiments Using PD-307243
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-307243 is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its modulation is a key area of investigation in cardiovascular drug development and safety pharmacology. Understanding the interaction of compounds like this compound with the hERG channel is crucial for assessing potential pro-arrhythmic or anti-arrhythmic effects. Voltage-clamp electrophysiology is the gold-standard method for characterizing the effects of pharmacological agents on ion channels. These application notes provide detailed protocols for investigating the effects of this compound on hERG channels using whole-cell voltage-clamp techniques.
Mechanism of Action of this compound on hERG Channels
This compound is known to be a hERG channel activator. Its primary mechanism of action involves the modulation of the channel's gating kinetics. Specifically, this compound concentration-dependently increases the hERG current by markedly slowing both the deactivation and inactivation processes of the channel. This results in an increased potassium ion efflux through the hERG channels. The activity of this compound is use-dependent, and it does not affect the selectivity filter of the hERG channel. Docking studies suggest that this compound interacts with residues in the S5-P region of the hERG channel protein.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on hERG channel currents as determined by voltage-clamp experiments.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| hERG Current Increase (at 3 µM) | 2.1 ± 0.6-fold increase in tail current | CHO cells stably expressing hERG | Inside-out patch-clamp | |
| hERG Current Increase (at 10 µM) | 3.4 ± 0.3-fold increase in tail current | CHO cells stably expressing hERG | Inside-out patch-clamp | |
| Total K+ Ion Influx Increase (at 3 µM) | 8.8 ± 1.0-fold increase | Rabbit ventricular myocytes | Voltage-clamp with cardiac action potential waveform | |
| Effect on Channel Activation | No effect | CHO cells stably expressing hERG | Inside-out patch-clamp | |
| Effect on Channel Deactivation | Markedly slowed | CHO cells stably expressing hERG | Whole-cell and inside-out patch-clamp | |
| Effect on Channel Inactivation | Markedly slowed | CHO cells stably expressing hERG | Whole-cell patch-clamp | |
| Instantaneous hERG Current | Induced at membrane potentials from -120 to -40 mV (at 3 and 10 µM) | CHO cells stably expressing hERG | Whole-cell patch-clamp | |
| I(to)-like Upstroke | Induced at positive membrane potentials | CHO cells stably expressing hERG | Whole-cell patch-clamp |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on the hERG potassium channel.
Caption: Mechanism of this compound action on the hERG channel.
Experimental Protocols
Cell Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.
-
Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Dissociation: For electrophysiological recordings, dissociate cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity. Resuspend the cells in the extracellular solution.
Solutions
-
Intracellular Solution (in mM):
-
50 KCl
-
10 NaCl
-
60 KF
-
20 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with KOH.
-
Store in aliquots at -20°C.
-
-
Extracellular Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 Glucose
-
10 HEPES
-
Adjust pH to 7.4 with NaOH.
-
Store at 4°C.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Whole-Cell Voltage-Clamp Recordings
-
Equipment: A patch-clamp amplifier, a data acquisition system, and a microscope are required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Record currents at room temperature. Filter the currents at 2 kHz and digitize at 10 kHz.
Voltage-Clamp Protocols
The following voltage-clamp protocols are designed to investigate the effects of this compound on different aspects of hERG channel gating.
-
Protocol to Measure hERG Tail Current (to assess deactivation):
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the hERG tail current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor the current amplitude before and after the application of this compound.
-
-
Protocol to Study Voltage-Dependence of Inactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a brief (5 ms) depolarizing pulse to +60 mV to open the channels.
-
Immediately step to various test potentials (ranging from +60 mV to -120 mV in 10 mV increments) for 500 ms (B15284909) to induce inactivation.
-
Apply a final step to -120 mV to measure the tail current, the amplitude of which reflects the extent of inactivation at the preceding test potential.
-
Experimental Workflow
The following diagram outlines the typical workflow for a voltage-clamp experiment to assess the effect of this compound on hERG channels.
Caption: Workflow for voltage-clamp analysis of this compound.
Data Analysis
-
Current Amplitude: Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Concentration-Response Curve: Plot the percentage increase in tail current as a function of the this compound concentration. Fit the data with a Hill equation to determine the EC50 value.
-
Kinetics Analysis: Analyze the time course of channel deactivation and inactivation by fitting the current traces with appropriate exponential functions. Compare the time constants (τ) in the control and drug-treated conditions.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects of this compound.
Troubleshooting
-
Low Seal Resistance: Ensure cells are healthy and the pipette tip is clean. Use fresh extracellular solution.
-
No hERG Current: Verify the expression of hERG channels in the cell line. Check the composition of the intracellular and extracellular solutions.
-
Run-down of Current: This can occur over long recording periods. Monitor the current in the control condition for stability before applying the compound. Use of ATP in the intracellular solution can help maintain channel activity.
-
Precipitation of this compound: Ensure the final concentration of DMSO is low and that the compound is fully dissolved in the extracellular solution.
By following these detailed application notes and protocols, researchers can effectively utilize voltage-clamp electrophysiology to characterize the interaction of this compound with hERG potassium channels, contributing to a better understanding of its pharmacological profile.
Troubleshooting & Optimization
PD-307243 solubility issues and solutions
Welcome to the technical support center for PD-307243. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Its primary mechanism of action is to increase the hERG current by markedly slowing the deactivation and inactivation of the channel. This leads to an increase in the outward potassium flow during the repolarization phase of the cardiac action potential.
Q2: What are the common research applications for this compound?
This compound is primarily used in electrophysiology studies to investigate the function and pharmacology of the hERG channel. It serves as a tool to understand the physiological role of hERG and to study the effects of hERG channel activation on cardiac action potentials.
Q3: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and ethanol.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
Visible particulate matter in the stock solution.
-
The compound does not fully dissolve in the chosen solvent.
Possible Causes:
-
Use of an inappropriate solvent.
-
The concentration of the stock solution is too high.
-
Insufficient mixing.
Solutions:
-
Solvent Selection: The recommended solvent for preparing a stock solution of this compound is DMSO.
-
Concentration: Prepare a stock solution at a concentration of 10 mM in DMSO.
-
Dissolution Technique:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.
-
Gentle warming in a 37°C water bath can also aid in dissolution.
-
Issue 2: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the DMSO stock solution into aqueous buffers or cell culture media.
-
Formation of crystals observed under a microscope in the cell culture plate.
Possible Causes:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the hydrophobic compound to precipitate. The final concentration of DMSO may be too low to maintain solubility.
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Interaction with Media Components: Components in the cell culture media, such as salts or proteins, may interact with this compound, leading to precipitation.
-
Temperature and pH Shifts: Changes in temperature or pH upon addition to the media can affect the solubility of the compound.
Solutions:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced toxicity.[2] However, be aware that very low DMSO concentrations may not be sufficient to keep the compound in solution. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution:
-
Perform a serial dilution of the DMSO stock solution in DMSO to achieve a lower concentration.
-
Add the diluted DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling. This promotes rapid and uniform mixing and can prevent localized high concentrations that lead to precipitation.
-
-
Test Solubility in Final Medium: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2 levels).
-
Consider Formulation Aids (for in vivo studies): For in vivo applications where direct injection of a DMSO solution is not feasible, consider using formulation vehicles such as cyclodextrins, co-solvents (e.g., PEG, ethanol), or lipid-based formulations to improve solubility and bioavailability.[3][4][5][6][7][8][9][10][11]
Data Presentation
| Solvent | Reported Solubility |
| DMSO | 10 mM |
| Ethanol | Soluble |
| Aqueous Buffer | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 400.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.0026 mg.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is incomplete, sonicate the vial for 10-15 minutes or gently warm it in a 37°C water bath.
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays (e.g., Patch Clamp)
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile extracellular recording solution or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental solution. Remember to account for the final DMSO concentration.
-
Pre-warm the extracellular solution or cell culture medium to the experimental temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your test solution.
Visualizations
Signaling Pathway of hERG Channel Regulation
Caption: Regulation of hERG channel activity by Gq-coupled receptor signaling.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
References
- 1. abmole.com [abmole.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PD-307243 Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD-307243 in their experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its primary mechanism of action involves binding to the hERG channel and significantly slowing its deactivation and inactivation processes. This leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential and can affect the membrane potential of other cell types.
Q2: What is a recommended starting concentration for this compound in in-vitro experiments?
A2: Based on published literature, effective concentrations of this compound in cell-based assays, such as patch-clamp experiments, are typically in the low micromolar range. A good starting point for concentration-response studies would be between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell type, expression level of hERG channels, and the specific experimental endpoint being measured. A dose-response curve is essential to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and alcohol. For most in-vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock into your experimental buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a wider dose-response experiment, for example from 100 nM to 50 µM, to identify the effective concentration range. |
| Low or no hERG channel expression: The cell line being used may not express hERG channels or expresses them at very low levels. | Verify hERG channel expression using techniques such as Western blot, qPCR, or immunofluorescence. Consider using a cell line known to express hERG channels (e.g., HEK293 cells stably expressing hERG). | |
| Compound instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Always aliquot stock solutions and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell passage number, confluence, or serum concentration can alter cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density for all experiments. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master mix of the treatment solution for each concentration to be tested across multiple replicates. | |
| Observed Cytotoxicity | High concentration of this compound: At higher concentrations, this compound may induce off-target effects or apoptosis. | Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the cytotoxic threshold for functional assays. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in all wells, including vehicle controls, is below 0.1%. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol describes the measurement of hERG channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG) in response to this compound.
Materials:
-
HEK293 cells stably expressing hERG channels
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Prepare a series of working solutions of this compound in the external solution. Include a vehicle control (DMSO at the same final concentration).
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a giga-ohm seal between the patch pipette filled with the internal solution and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hERG currents using a voltage-clamp protocol designed to elicit hERG channel activity (e.g., a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds from a holding potential of -80 mV).
-
Perfuse the cell with the desired concentration of this compound and record the currents again after a stable effect is observed (typically within 2-5 minutes).
-
Wash out the compound with the external solution to observe the reversibility of the effect.
-
Analyze the data to determine the effect of this compound on current amplitude, and the kinetics of deactivation and inactivation.
Cell Viability: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Recommended Concentration Ranges for In-Vitro Experiments with this compound
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Notes |
| Electrophysiology (Patch-Clamp) | HEK293-hERG | 1 µM - 10 µM | Concentration-dependent increase in hERG current is expected. |
| Cell Viability (MTT Assay) | Various Cancer Cell Lines | 1 µM - 50 µM | A dose-response curve should be generated to determine the IC50 for cytotoxicity. |
| Apoptosis Assay (e.g., Caspase-3/7) | Cancer Cell Lines | 5 µM - 25 µM | Activation of apoptosis may be observed at concentrations that induce cytotoxicity. |
| Calcium Imaging | Various Cell Lines | 1 µM - 20 µM | Changes in intracellular calcium levels may be a downstream effect of hERG channel activation. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
preventing PD-307243 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of PD-307243 in experimental buffers. The following information is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your aqueous buffer can significantly impact experimental results. This guide provides a step-by-step approach to diagnose and resolve solubility issues.
Issue: My this compound solution is cloudy or contains visible precipitate after dilution in my experimental buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on available information, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: Can I warm my buffer to help dissolve this compound?
A4: Yes, pre-warming your aqueous buffer to 37°C before adding the this compound stock solution can help prevent precipitation. This is because the solubility of many compounds increases with temperature. However, ensure that the temperature is compatible with the stability of other components in your buffer.
Q5: Are there any additives I can use to improve the solubility of this compound in my buffer?
A5: Yes, several solubilizing agents can be tested to improve the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.
-
Co-solvents: In some cases, a small percentage of a water-miscible organic solvent like ethanol (B145695) can be used in the final buffer, but potential effects on the experimental system must be carefully evaluated.
Q6: How does pH affect the solubility of this compound?
A6: The chemical structure of this compound contains a carboxylic acid group, suggesting that its solubility will be pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated, increasing its negative charge and likely its aqueous solubility. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form. The exact pKa of this compound is not readily published, but for a similar compound, 2-aminopyridine-3-carboxylic acid, a pKa of 2.94 has been reported.[2] Therefore, maintaining a physiological or slightly basic pH (e.g., pH 7.4 or higher) may improve the solubility of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid | [1] |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 400.26 g/mol | [1] |
| CAS Number | 313533-41-4 | [1] |
| Known Solubility | DMSO and Alcohol | [1] |
| Mechanism of Action | hERG potassium channel activator | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, HBSS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the experimental buffer to 37°C.
-
Perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed buffer to get a 100 µM solution. Vortex gently.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed buffer to achieve the final 10 µM concentration.
-
-
Alternatively, for direct dilution, add the small volume of the stock solution dropwise to the pre-warmed buffer while vigorously vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before use.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of hERG channel activation.
References
- 1. aobious.com [aobious.com]
- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results with PD-307243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PD-307243, a selective inhibitor of the novel tyrosine kinase, Kinase X (K-X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase X (K-X), a receptor tyrosine kinase implicated in the progression of several solid tumors. By binding to the ATP-binding pocket of K-X, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in K-X-dependent cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution of 10 mM in DMSO. The stock solution should be stored at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols.
Q3: Is this compound selective for Kinase X?
This compound has been profiled against a panel of over 400 kinases and demonstrates high selectivity for Kinase X. However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at high concentrations. We recommend performing appropriate control experiments to validate the on-target effects in your specific model system.
Troubleshooting Guide
Issue 1: Lower than expected potency (High IC50 value) in cell-based assays.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Due to its hydrophobic nature, this compound may precipitate in aqueous media at higher concentrations. Ensure the final DMSO concentration in your assay medium is below 0.5%. Visually inspect for precipitates after dilution. |
| Cell Line Insensitivity | The cell line used may not be dependent on the Kinase X signaling pathway. Confirm K-X expression and phosphorylation in your cell line via Western blot or ELISA. |
| High Serum Concentration | This compound has high plasma protein binding. High concentrations of serum in the culture medium can reduce the free concentration of the compound. Consider reducing the serum concentration during the treatment period if your cell line allows. |
| Incorrect Assay Duration | The inhibitory effect of this compound on cell viability may require a longer incubation time. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Recommended Solution |
| Compound Adsorption to Plastics | This compound can adsorb to certain types of plasticware. Use low-protein-binding plates and pipette tips. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before further dilution. Vortex the stock solution thoroughly. |
| Cell Plating Inconsistency | Variations in cell density can significantly impact assay results. Ensure a uniform single-cell suspension before plating and check for even cell distribution across the plate. |
Quantitative Data Summary
| Parameter | Value |
| IC50 (Kinase X enzymatic assay) | 5 nM |
| IC50 (K-X dependent cell line, 72h) | 50 nM |
| Aqueous Solubility (pH 7.4) | < 1 µM |
| Solubility in DMSO | > 50 mM |
| Plasma Protein Binding (Human) | 98% |
| In Vitro Metabolic Stability (Human Liver Microsomes) | t1/2 = 45 min |
Experimental Protocols
Protocol: Western Blot Analysis of Kinase X Phosphorylation
-
Cell Seeding and Treatment: Seed K-X dependent cells (e.g., NCI-H460) in 6-well plates and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the cognate ligand for Kinase X (e.g., Growth Factor Y at 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-K-X (Tyr1021) and total K-X overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-K-X signal to the total K-X signal.
Visualizations
Caption: Simplified signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing low potency of this compound in cell-based assays.
Caption: Logical relationship for designing experiments to validate the effects of this compound.
PD-307243 stability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using PD-307243 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. - Gently warm the solution to aid dissolution. - Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous buffer immediately before use. |
| Inconsistent or no biological activity | Compound degradation due to improper storage or handling. | - Ensure the compound is stored under the recommended conditions (solid at -20°C, solutions at -80°C).[1][2][3] - Avoid multiple freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. - Prepare fresh dilutions from a stock solution for each experiment. |
| Inaccurate concentration of the stock solution. | - Verify the calculations for preparing the stock solution. - If possible, confirm the concentration using a spectrophotometer or other analytical method. | |
| Variability between experimental replicates | Instability of the compound in the experimental buffer over the time course of the experiment. | - Minimize the time the compound is in the aqueous buffer before being added to the experiment. - Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer. |
| Adsorption of the compound to plasticware. | - Use low-adhesion microplates and pipette tips. - Include a pre-incubation step of the plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO and alcohol.[1] A stock solution of up to 10 mM in DMSO can be prepared.[3]
2. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the solid compound at -20°C under desiccated conditions.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2][3] For short-term use, stock solutions in DMSO can be kept at 4°C for up to two weeks.[2]
3. How should I handle stock solutions of this compound?
It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
4. What is the known mechanism of action of this compound?
This compound is a potent activator of the hERG (human Ether-a-go-go-Related Gene) potassium channel.[3][4] It works by increasing the hERG current and significantly slowing the deactivation and inactivation of the channel.[4]
5. Is this compound light-sensitive?
Data and Properties
Chemical Properties
| Property | Value |
| Chemical Name | 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid[1] |
| Molecular Formula | C20H15Cl2N3O2[1] |
| Molecular Weight | 400.26 g/mol [1] |
| CAS Number | 313533-41-4[1] |
Stability and Storage
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 2 years[2] |
| In DMSO | 4°C | 2 weeks[2] |
| In DMSO | -80°C | 6 months[2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Patch-Clamp Electrophysiology Protocol for hERG Channel Activity
This is a generalized protocol based on the described use of this compound.[4]
-
Cell Culture: Culture Chinese hamster ovary (CHO) cells stably expressing hERG channels under standard conditions.
-
Cell Preparation: Isolate single cells for whole-cell patch-clamp recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and obtain a high-resistance seal with the cell membrane.
-
Baseline Recording: Establish a stable whole-cell recording and record baseline hERG currents using a specific voltage-clamp protocol.
-
Compound Application: Prepare the final working concentration of this compound in the extracellular solution. Perfuse the cell with the solution containing this compound.
-
Data Acquisition: Record the hERG currents in the presence of this compound.
-
Analysis: Analyze the changes in current amplitude, deactivation, and inactivation kinetics compared to the baseline.
Visualizations
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Workflow for a patch-clamp experiment using this compound.
Caption: Simplified signaling pathway for this compound action on hERG channels.
References
- 1. aobious.com [aobious.com]
- 2. This compound| CAS 313533-41-4 [dcchemicals.com]
- 3. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 4. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PD-307243 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in patch clamp recordings when studying compounds like PD-307243.
Troubleshooting Guide
This section addresses specific issues that can arise during patch clamp experiments, leading to increased variability in your data.
High Electrical Noise
Question: My baseline recording is excessively noisy, making it difficult to resolve small currents. What are the common sources of electrical noise and how can I reduce them?
Answer: Excessive electrical noise can obscure the true physiological or pharmacological effects in your recordings. Common sources of noise include mains electricity (50/60 Hz hum), nearby electrical equipment, and improper grounding.[1][2] A systematic approach is the most effective way to identify and eliminate noise sources.[1]
Troubleshooting Steps:
-
Simplify the Setup: Begin by turning off and unplugging all non-essential equipment near your patch clamp rig.[3] This includes centrifuges, refrigerators, computers, and even mobile phones.[1]
-
Check Grounding:
-
Isolate the Source: Sequentially turn on each piece of equipment to identify which one introduces noise. An oscilloscope can be a valuable tool for visualizing noise in real-time.[1]
-
Shielding:
-
Ensure the Faraday cage is properly closed and grounded.
-
For persistent noise, consider additional shielding with wire mesh or metallic fabric.[1]
-
-
Perfusion System: The perfusion system can act as an antenna for electrical noise.[3]
-
Pipette and Holder:
-
Filtering: Check the filter settings on your amplifier. An inappropriately high filter setting can introduce unnecessary noise. For example, reducing a 10kHz Bessel filter to 2.2kHz can significantly lower noise levels.[6]
Difficulty Achieving a Stable Gigaseal
Question: I am struggling to form a stable giga-ohm (GΩ) seal. What factors influence seal formation and how can I improve my success rate?
Answer: A stable, high-resistance seal (gigaseal) is fundamental for high-quality patch clamp recordings.[7] Several factors, from the properties of the glass pipette to the composition of your recording solutions, can affect seal formation.[7]
Troubleshooting Steps:
-
Pipette Preparation:
-
Glass Type: The type of glass used (e.g., borosilicate, flint) can influence sealing properties.[7]
-
Pipette Tip: The ideal tip diameter for single-channel recordings is around 1 µm, with a resistance between 7 and 20 MΩ.[5] A pipette resistance between 4 MΩ and 8 MΩ is often recommended for whole-cell patching.[8] Fire-polishing the pipette tip can create a smoother surface that facilitates a better seal.[7] Using techniques like focused ion beam (FIB) to polish the pipette tip has also been shown to improve sealing.[9]
-
Pipette Cleanliness: Ensure pipettes are free from dust and grease. Storing them in a sealed container is recommended.[5]
-
-
Solution Composition:
-
Divalent Cations: Millimolar concentrations of Mg²⁺ and Ca²⁺ in the external solution are generally believed to promote seal formation.[7]
-
pH: A lower pH (e.g., 4.5) in the pipette solution has been reported to inhibit seal formation, while a pH between 6.0 and 7.8 can be beneficial.[7][10]
-
Reducing Agents: The addition of reducing agents like DTT or TCEP to the external bath solution has been shown to enhance the success of gigaseal formation and maintain seal integrity.[7]
-
Filtration: All solutions, especially the internal pipette solution, should be filtered through a 0.22 µm filter to remove any particulate matter.[5]
-
-
Cell Health: Unhealthy cells will not form good seals. Ensure proper oxygenation and that the osmolarity and pH of your solutions are correct.[8]
-
Mechanical Stability:
-
Vibration: Use an anti-vibration table to isolate the setup from floor vibrations.
-
Pipette Drift: Ensure the micromanipulator and pipette holder are securely fastened to prevent drifting.[4]
-
Perfusion Flow: A high flow rate from the perfusion system can cause the coverslip or the cell to move. A flow rate of 1 to 1.5 mL per minute is often recommended.[8]
-
Variable Series Resistance
Question: My series resistance (Rs) is high and unstable throughout my recordings. How can I minimize and compensate for series resistance?
Answer: Series resistance (Rs) is the electrical resistance between the recording electrode and the cell interior, which can introduce voltage errors and limit the bandwidth of your recordings.[11][12] For stable recordings, Rs should ideally be less than 20% of the initial membrane resistance and should not vary by more than 20% during the experiment.[13]
Troubleshooting Steps:
-
Minimizing Rs:
-
Pipette Resistance: Use lower resistance pipettes, but be aware that this can sometimes make it harder to obtain a stable seal.[13]
-
Rupturing the Membrane: For whole-cell configuration, ensure the membrane patch is fully ruptured. Applying short, strong suction pulses or a "zap" function on the amplifier can help.[8]
-
-
Rs Compensation:
-
Amplifier Settings: Most modern patch clamp amplifiers have built-in Rs compensation circuits.[14] These circuits predict the voltage error and inject a current to counteract it.[13]
-
Level of Compensation: While some amplifiers offer up to 100% Rs compensation, high levels of compensation can lead to oscillations and instability.[12] A compensation level of 80% is often a safe starting point.[12]
-
Monitoring Rs: Continuously monitor Rs throughout the experiment. A significant change can indicate that the seal is failing or the membrane is resealing.[13]
-
-
Bridge Balance (in Current Clamp): In current-clamp mode, the bridge balance circuit is used to compensate for the voltage drop across the series resistance.[13]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pipette resistance for whole-cell recordings? A pipette resistance of 6-7 MΩ is often a good starting point for whole-cell recordings in neuronal cultures.[8] However, the optimal resistance can vary depending on the cell type.
Q2: How can I be sure my perfusion system isn't introducing variability? Ensure a constant flow rate and temperature.[4] Bubbles in the perfusion line can cause mechanical and electrical artifacts.[8] Grounding the perfusion system can help reduce electrical noise.[3]
Q3: Why might a previously reliable patch clamp rig suddenly become noisy? This is often due to a change in the electrical environment or a component failure.[3] Systematically check for new equipment that has been plugged in nearby. Re-check all grounding connections and clean the pipette holder.[2][3]
Q4: Can the composition of the internal and external solutions affect recording stability? Yes, the ionic composition, pH, and osmolarity of your solutions are critical.[7][15] For example, the presence of divalent cations like Ca²⁺ and Mg²⁺ is known to help with seal formation.[7] It's crucial to keep these parameters consistent across experiments to minimize variability.
Q5: What are the main sources of inter-laboratory variability in patch clamp data? Differences in experimental protocols, such as recording temperature, animal age and strain, and the composition of recording solutions, are major contributors to variability between labs.[15] A significant portion of variability can also be attributed to experimental artifacts like uncompensated series resistance and leak currents.[16]
Data Presentation
Table 1: Best Practices for Minimizing Variability in Patch Clamp Recordings
| Parameter | Suboptimal Condition | Optimal Condition | Rationale for Optimization |
| Pipette Resistance | < 4 MΩ or > 8 MΩ | 6 - 7 MΩ (for neuronal cultures)[8] | Lower resistance can make sealing difficult; higher resistance increases series resistance and noise.[8] |
| Seal Resistance | < 1 GΩ | > 1 GΩ | A high-resistance seal is crucial for isolating the membrane patch and reducing leak currents.[7] |
| Series Resistance (Rs) | > 25 MΩ; variation > 20% | < 25 MΩ; stable throughout recording[8][13] | High and unstable Rs introduces significant voltage-clamp errors.[12] |
| Rs Compensation | 0% or 100% (can cause oscillation) | 70-80%[12] | Reduces voltage error without introducing instability.[12] |
| Electrical Noise | > 10 pA | < 5 pA (for mEPSC recordings)[6] | High noise levels can obscure small biological signals.[1] |
| Perfusion Flow Rate | > 2 mL/min or inconsistent | 1 - 1.5 mL/min, constant[8] | High or fluctuating flow can cause mechanical instability.[8] |
| Solution Filtration | Unfiltered | Filtered with 0.22 µm filter[5] | Prevents clogging of the pipette tip and potential artifacts from debris.[5] |
Experimental Protocols & Visualizations
Diagram 1: Troubleshooting Workflow for Unstable Recordings
Caption: A workflow for diagnosing and resolving common causes of instability in patch clamp recordings.
Diagram 2: Hypothetical Signaling Pathway for a Test Compound
Caption: A potential intracellular signaling cascade that could be modulated by a compound like this compound.
Diagram 3: Factors Contributing to Recording Variability
Caption: A logical diagram illustrating the primary sources of variability in patch clamp experiments.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. youtube.com [youtube.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. Biophysics and Structure of the Patch and the Gigaseal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. How to correct for series resistance (and whole cell capacitance) in real cells | Bill Connelly [billconnelly.net]
- 15. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: PD-307243 and Temperature Control in hERG Channel Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the hERG channel activator, PD-307243, with a critical focus on the impact and control of temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its primary mechanism of action is to increase the hERG current, primarily by markedly slowing the deactivation and inactivation of the channel. At concentrations of 3 and 10 µM, it has been shown to increase the hERG current by 2.1 and 3.4-fold, respectively.
Q2: Why is temperature control so critical when working with this compound?
While this compound itself is a chemical modulator, the target it acts upon—the hERG channel—is highly sensitive to temperature. The kinetics and voltage dependence of hERG channel gating (activation, deactivation, and inactivation) are significantly affected by temperature.[1][2][3] Therefore, to obtain accurate, reproducible, and physiologically relevant data on the effects of this compound, maintaining a precise and constant temperature is paramount. Fluctuations in temperature can introduce significant variability and confound the interpretation of the compound's effects.
Q3: What are the primary effects of temperature on hERG channel kinetics?
Increasing temperature from room temperature (e.g., 22-25°C) to physiological temperature (e.g., 35-37°C) has several key effects on hERG channels:
-
Increased Current Amplitude: The magnitude of the hERG current nearly doubles at physiological temperatures compared to room temperature.[4]
-
Faster Kinetics: The rates of activation, deactivation, inactivation, and recovery from inactivation all increase at higher temperatures.[2] The decay of the outward tail current is approximately 2-3 times faster at 35°C than at 22°C.[4]
-
Shifts in Voltage Dependence: Increased temperature shifts the voltage dependence of activation in the hyperpolarizing direction and the voltage dependence of inactivation in the depolarizing direction.[2]
-
Reduced Hysteresis: The difference between the voltage dependencies of activation and deactivation (hysteresis) is significantly smaller at physiological temperatures.[5]
Q4: Should I perform my experiments with this compound at room temperature or physiological temperature?
For drug safety testing and to obtain data that is more likely to correlate with in vivo cardiac risk, conducting experiments at physiological temperature (35-37°C) is highly recommended.[4] Data collected at room temperature may not accurately predict the effects at body temperature due to the significant temperature dependence of both hERG channel kinetics and, for some compounds, drug-channel interactions.[6] However, it is important to note that maintaining stable recordings at physiological temperatures can be more challenging, with potentially lower success rates for obtaining high-quality seals in patch-clamp experiments.[7] The choice of temperature should be driven by the experimental question, but for physiological relevance, 35-37°C is the preferred range.
Q5: How can I accurately monitor the temperature of my experimental setup?
The temperature should be monitored in the recording bath as close to the cells as possible. Many automated and manual patch-clamp systems can be equipped with temperature controllers that heat the perfusion solution and/or the recording chamber.[8] It is good practice to independently verify the temperature in the bath with a thermometer.[8] For automated systems, changes in open-hole resistance can be used as a proxy to monitor temperature equilibration, as buffer conductivity is temperature-dependent.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in this compound dose-response between experiments. | Temperature fluctuations in the recording setup. | 1. Ensure your temperature controller is functioning correctly and calibrated. 2. Allow sufficient time for the recording chamber and perfusion solution to reach thermal equilibrium before starting your recording. 3. Continuously monitor the bath temperature throughout the experiment. |
| Observed effect of this compound is different from published data. | The experiment was conducted at a different temperature (e.g., room temperature vs. physiological temperature). | 1. Verify the temperature at which the reference data was collected. 2. Repeat the experiment at the appropriate physiological temperature (35-37°C) for more relevant results.[4] 3. Be aware that a direct comparison of results obtained at different temperatures is not advisable without a proper understanding of the temperature-dependent effects.[2] |
| Difficulty achieving a stable gigaohm seal at physiological temperature. | Increased thermal noise and mechanical instability at higher temperatures. | 1. Ensure the anti-vibration table is effectively isolating the setup. 2. Use freshly pulled and fire-polished pipettes. 3. Optimize your cell culture conditions to ensure healthy, robust cells. 4. Some patch-clamp systems have lower success rates at higher temperatures; be prepared for a potentially higher experiment failure rate.[7] |
| hERG current kinetics appear slower than expected at 37°C. | Inaccurate temperature at the cell level; the temperature controller is set to 37°C, but the bath is cooler. | 1. Independently measure the temperature directly in the recording bath near the cells.[8] 2. Ensure the perfusion solution is adequately heated before it enters the chamber. A heated perfusion line is recommended.[8] 3. The time course of hERG activation can serve as a physiological marker for proper temperature control.[8] |
Data on Temperature Effects on hERG Channels
The following table summarizes the key effects of temperature on hERG channel properties as reported in the literature.
| Parameter | Effect of Increasing Temperature (Room to Physiological) | Reference |
| Current Amplitude | Markedly increased (almost doubled) | [4] |
| Activation Rate | Increased | [2] |
| Deactivation Rate | Increased (tail current decays 2-3x faster) | [2][4] |
| Inactivation Rate | Markedly increased | [2] |
| Recovery from Inactivation | Markedly increased | [2] |
| Voltage of Half-Activation (V0.5) | Negative (hyperpolarizing) shift | [2][9] |
| Voltage of Half-Inactivation (V0.5) | Positive (depolarizing) shift | [2] |
Experimental Protocols
General Protocol for Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol provides a general framework for recording hERG currents from HEK293 cells stably expressing the hERG channel. This should be adapted based on the specific equipment and experimental goals.
1. Cell Preparation:
- Culture HEK293 cells stably expressing hERG channels under standard conditions (e.g., 37°C, 5% CO2).
- Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Just before recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
3. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Fire-polish the pipette tip to improve seal formation.
- Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.
4. Recording Procedure:
- Perfuse the recording chamber with the external solution at a constant rate.
- Crucially, use an in-line heater and a chamber heater to maintain the desired temperature (e.g., 37°C). Allow the system to equilibrate for at least 15-20 minutes before starting to patch.
- Approach a cell with the recording pipette while applying slight positive pressure.
- Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
- After achieving a stable giga-seal, apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
5. Voltage-Clamp Protocol:
- A typical voltage protocol to elicit hERG currents involves holding the cell at a negative potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +20 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to record the characteristic tail current.
- Apply the voltage protocol repetitively (e.g., every 15-20 seconds) to monitor the current stability.
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration.
- Record the effect of the compound until a steady-state is reached.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Logic diagram of temperature's impact on hERG experiments.
References
- 1. Rapid Characterization of hERG Channel Kinetics II: Temperature Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature dependence of human ether-a-go-go-related gene K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmicrosystems.com [cellmicrosystems.com]
- 5. Hysteretic hERG channel gating current recorded at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Temperature Dependence of Kinetics Associated with Drug Block of hERG Channels Is Compound-Specific and an Important Factor for Proarrhythmic Risk Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Off-Target Effects of PD-307243
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of the small molecule PD-307243. The following information is designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity and a critical off-target effect of this compound?
A1: While small molecules are often investigated for specific on-target activities, this compound is well-documented as a potent human ether-a-go-go-related gene (hERG) potassium channel activator.[1] This activity, which involves increasing the hERG current and markedly slowing channel deactivation and inactivation, can be considered a significant off-target effect depending on the intended therapeutic target.[1] Modulation of hERG channel activity is a critical consideration in drug development due to the risk of life-threatening cardiac arrhythmias.[1]
Q2: What are the initial signs of potential off-target effects in my cell-based assays with a compound like this compound?
A2: Several indicators may suggest the presence of off-target effects:
-
Inconsistent results with other inhibitors: If you are using this compound with the assumption of a primary target, a structurally different inhibitor for that same target should produce a similar phenotype.[2] A lack of correlation could point to off-target effects.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the intended target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]
-
Unanticipated cellular responses: Observing cellular effects that are not consistent with the known function of the intended target kinase or signaling pathway is a primary indicator of off-target activity.[3]
-
High levels of cytotoxicity at effective concentrations: If the compound is toxic at concentrations required to see the desired effect, it may be due to the inhibition of other kinases or proteins essential for cell survival.[3][4]
Q3: How can I distinguish between on-target and off-target effects?
A3: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[4][5] Significant inhibition of kinases other than the intended target indicates off-target activity.[4]
-
Orthogonal Validation: Use a structurally different inhibitor for the same primary target.[2] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to eliminate the intended target.[2] If this recapitulates the inhibitor's phenotype, it confirms an on-target effect.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the primary target should rescue the phenotype if it is an on-target effect.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Your experiment with this compound produces a cellular phenotype that is not consistent with the presumed target's known biological function.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected results.
Issue 2: High Levels of Cytotoxicity Observed
You observe significant cell death at concentrations of this compound required for your desired experimental outcome.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration to minimize toxicity that may be dose-dependent.
-
Conduct a kinome-wide selectivity screen: This can identify unintended kinase targets that may be responsible for the cytotoxicity.[4]
-
Test inhibitors with different chemical scaffolds: If cytotoxicity persists with a different inhibitor for the same target, the toxicity may be an on-target effect.[4]
-
Check compound solubility: Ensure the inhibitor is not precipitating in your cell culture media, which can cause non-specific toxicity.[4] Use a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[4]
-
Quantitative Data Summary
The following table summarizes the documented effects of this compound on hERG channel activity.
| Parameter | Concentration | Effect | Source |
| hERG Tail Currents | 3 µM | 2.1 ± 0.6-fold increase | [1] |
| hERG Tail Currents | 10 µM | 3.4 ± 0.3-fold increase | [1] |
| Total Potassium Ions (via hERG) | 3 µM | 8.8 ± 1.0-fold increase | [1] |
| hERG Current | Concentration-dependent | Increased current, slowed deactivation and inactivation | [1] |
Experimental Protocols
1. Kinome Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[4]
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) if known, or at a concentration where the off-target effect is observed.[4]
-
Assay: Submit the compound to a commercial kinome scanning service (e.g., KINOMEscan). These services typically perform binding assays that measure the ability of the compound to compete with a ligand for the kinase active site.
-
Data Analysis: The results are usually reported as percent inhibition or dissociation constants (Kd) for each kinase in the panel. Significant inhibition of kinases other than the intended target indicates off-target activity.[4]
-
2. Western Blot for Pathway Analysis
-
Objective: To examine the activation state of key proteins in signaling pathways that may be affected by off-target kinase inhibition.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).[4]
-
Lysate Preparation: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).[4]
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Analysis: A change in the phosphorylation status of a protein in an unexpected pathway can indicate an off-target effect.
-
3. Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of the intended target protein recapitulates the phenotype observed with this compound.[2]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 vector into the cells of interest. If the vector contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation and Expansion: Isolate and expand single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.[2]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with this compound.[2]
-
Visualizations
Caption: Experimental workflow for off-target identification.
Caption: Signaling pathway illustrating on- and off-target effects.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Seal Resistance in Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the patch clamp technique. While the initial query focused on PD-307243 as a seal resistance enhancer, current literature primarily identifies this compound as a potent hERG potassium channel activator.[1] Therefore, this guide will address the broader, critical challenge of achieving and maintaining high-resistance seals, a prerequisite for accurately studying the effects of any pharmacological agent, including this compound.
General Principles of Gigaseal Formation
A high-resistance seal, often called a "gigaseal" (≥ 1 GΩ), is fundamental to high-quality patch clamp recordings.[2][2] This tight seal between the micropipette and the cell membrane is crucial for isolating the patch of membrane being studied and minimizing electrical noise, which is especially important for single-channel recordings.[2] The formation of a gigaseal is thought to involve chemical bonds and electrostatic forces.[3] Several factors, from operator experience to cell preparation and solution composition, can influence the success of obtaining and maintaining a stable gigaseal.[2]
Troubleshooting Guide for Seal Resistance Issues
Low or unstable seal resistance is a common challenge in patch clamp electrophysiology.[2][4] This section provides a systematic approach to troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Forming a Gigaseal | Pipette tip is dirty or clogged. | Ensure solutions are filtered (0.22 µm filter for internal solution).[5] Fire-polish the pipette tip to smooth the opening.[6][7] If the pipette resistance is too high when applying pressure, it may be clogged with dust; change the pipette.[8] |
| Pipette tip is broken or has an inappropriate resistance. | Check pipette resistance before approaching the cell. A broken tip will have a very low resistance (< 1 MΩ).[8] For whole-cell recordings, a pipette resistance of 3-7 MΩ is often optimal.[6] Lower resistance pipettes have larger tips which can make sealing more challenging.[8] | |
| Inadequate pressure application. | Apply constant, gentle positive pressure when approaching the cell to keep the tip clean.[4][5] Once a dimple is seen on the cell, release the positive pressure and apply gentle negative pressure (suction) to facilitate seal formation.[4][6] | |
| Unhealthy cells. | Ensure proper cell culture conditions.[7][8] Patch healthy-looking cells with smooth membranes. | |
| Incorrect solution osmolarity. | The internal (pipette) solution should be slightly hypotonic to the external (bath) solution.[4][6][9] A common practice is to have the external solution around 310 mOsm and the internal solution around 285 mOsm.[4] | |
| Seal is Lost Upon Going Whole-Cell | Pipette resistance is too low. | Using a higher resistance pipette can help maintain the seal after rupturing the membrane.[8] |
| Excessive suction. | Apply short, forceful bursts of suction to rupture the membrane rather than prolonged, strong suction.[4] | |
| Cell is aspirated into the pipette. | This can happen with low-resistance pipettes. Use a higher resistance pipette.[8] | |
| Seal is Unstable and Deteriorates Over Time | Mechanical instability. | Ensure the anti-vibration table is effective and there is no drift in the micromanipulator.[8] Check for movement of the coverslip.[8] |
| Perfusion-related issues. | Ensure a steady, laminar flow of the external solution (1-1.5 mL/min).[8] Bubbles in the perfusion line can also cause instability.[8] Studies have shown that laminar flow can actually enhance seal stability.[10] | |
| Presence of a pharmacological agent. | Some compounds can interact with the lipid bilayer, altering membrane properties and affecting seal stability.[6] If seal loss coincides with drug application, consider lowering the drug concentration or ensuring the solvent has no effect on its own. |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble getting a gigaseal. What are the first things I should check?
A1: Start by verifying the basics. Ensure your solutions are fresh, filtered, and have the correct osmolarity (internal solution slightly hypotonic to the external).[4][6][9] Check your pipette resistance; for whole-cell recordings, a resistance of 3-7 MΩ is a good starting point.[6] Make sure you are applying positive pressure as you approach the cell and see a dimple before releasing it and applying gentle suction.[4] Finally, assess the health of your cells, as unhealthy cells are notoriously difficult to seal.[7]
Q2: Can the composition of my recording solutions affect seal formation?
A2: Absolutely. Besides osmolarity, the ionic composition is critical. Divalent cations like Ca²⁺ in the external solution are important for seal formation.[6] Conversely, high concentrations of K⁺ in the pipette solution have been reported to negatively affect seal formation.[2] Some researchers use "seal enhancers," such as CaF₂ or BaSO₄, in automated patch clamp systems to promote the formation of high-resistance seals.[3][11] Additionally, the pH of your solutions should be tightly controlled, typically between 7.2 and 7.4.[6]
Q3: My seal is stable until I apply my drug, this compound. What could be happening?
A3: While this compound is known as a hERG channel activator, it is possible that the compound itself or its solvent could be affecting the cell membrane or the glass-membrane interface.[1] Amphiphilic molecules, for example, can interact with the lipid bilayer and disrupt the seal.[6]
To troubleshoot this:
-
Perform a solvent control: Perfuse the cell with the vehicle (the solvent used to dissolve this compound) alone to see if it affects the seal.
-
Use the lowest effective concentration: Start with a low concentration of this compound and gradually increase it while monitoring the seal resistance.
-
Ensure rapid and complete solution exchange: Incomplete washout of the drug or its solvent could lead to lingering effects.
Q4: Are there any chemical agents that can improve seal success?
A4: Recent studies have shown that the application of reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the external bath solution can enhance the success rate of gigaseal formation and improve the longevity of the seal.[2] In contrast, oxidizing agents like H₂O₂ appear to have the opposite effect.[2]
Experimental Protocols
Standard Whole-Cell Patch Clamp Protocol
This protocol provides a general framework for whole-cell voltage-clamp recordings and can be adapted for studying the pharmacological effects of compounds like this compound.
-
Preparation:
-
Prepare and filter (0.22 µm) internal and external solutions. Ensure correct pH and osmolarity.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Mount the coverslip with adherent cells onto the recording chamber of the microscope.
-
Perfuse the chamber with the external solution.
-
-
Pipette Filling and Positioning:
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped.
-
Mount the pipette on the headstage holder and apply positive pressure.
-
Under visual guidance, lower the pipette into the bath and position it near the target cell.
-
-
Seal Formation:
-
Advance the pipette towards the cell until a dimple is visible on the membrane.
-
Release the positive pressure.
-
Apply gentle, continuous suction to encourage the formation of a high-resistance seal (>1 GΩ). This can be monitored using a seal test protocol on your amplifier.
-
-
Whole-Cell Configuration:
-
Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the cell membrane under the pipette tip.
-
Successful entry into whole-cell mode is indicated by the appearance of capacitive transients in response to a voltage step.
-
-
Recording and Drug Application:
-
Allow the cell to stabilize for a few minutes and record baseline activity.
-
Apply this compound by perfusing the recording chamber with the external solution containing the desired drug concentration.
-
Continuously monitor seal resistance and record the cellular response to the compound.
-
Visualizations
Caption: A typical workflow for a whole-cell patch clamp experiment.
Caption: A logical diagram for troubleshooting common seal resistance issues.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
best practices for handling and storing PD-307243
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and using PD-307243.
Frequently Asked Questions (FAQs)
Safety & Handling
Q1: Is a Safety Data Sheet (SDS) available for this compound?
Q2: What are the primary safety concerns when working with this compound?
This compound is a known activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Modulation of the hERG channel can have significant effects on cardiac function.[2] Therefore, it is essential to avoid direct contact, inhalation, and ingestion. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[3] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[3]
Q3: What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage & Stability
Q4: How should I store the solid form of this compound?
The solid compound should be stored under desiccated conditions. For short-term storage, 0°C is recommended, while long-term storage should be at -20°C.
Q5: How should I store stock solutions of this compound?
Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[4] For short to medium-term storage (1-6 months), -20°C is suitable. For long-term storage, -80°C is recommended.[5] Stock solutions should also be protected from light.[3]
Q6: Is there any data on the stability of this compound in solution?
Specific stability data for this compound in solution is not publicly available. It is best practice to prepare fresh solutions for experiments whenever possible. If using stored stock solutions, it is advisable to run a quality control check if the solution has been stored for an extended period.
Solution Preparation
Q7: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and alcohol. For most biological applications, a high-purity, anhydrous grade of DMSO is the recommended solvent for preparing concentrated stock solutions.[4]
Q8: Can you provide a protocol for preparing a 10 mM stock solution of this compound in DMSO?
-
Calculate the required mass: The molecular weight of this compound is 400.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 400.26 g/mol = 0.0040026 g = 4.00 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh out 4.00 mg of this compound powder into a sterile microcentrifuge tube.
-
Add solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Store properly: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[3][5]
Troubleshooting Guide
Q9: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue for compounds with low aqueous solubility. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the aqueous buffer. Try using a lower final concentration.[6]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[7]
-
Use a stepwise dilution: Perform serial dilutions of your DMSO stock in 100% DMSO first to create intermediate stocks. Then, add a small volume of the appropriate intermediate stock to your aqueous buffer. This avoids a large solvent polarity shock. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) and consistent across all conditions, including a vehicle control.[5]
-
Pre-warm your aqueous solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 400.26 g/mol | N/A |
| Appearance | Solid | [3] |
| Solubility | DMSO, Alcohol | N/A |
| Storage (Solid) | Short-term: 0°C, desiccatedLong-term: -20°C, desiccated | N/A |
| Storage (DMSO Stock) | Short-term (1-6 months): -20°C, aliquoted, protected from lightLong-term: -80°C, aliquoted, protected from light | [5] |
Experimental Workflow & Pathway Diagrams
Caption: Workflow for Handling and Storing this compound.
Caption: Troubleshooting Compound Precipitation.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: hERG Current Rundown in the Presence of PD-307243
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering rundown of the human Ether-à-go-go-Related Gene (hERG) potassium channel current, specifically when using the compound PD-307243 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hERG current rundown?
A1: hERG current rundown is the gradual decrease in the amplitude of the hERG potassium current over the course of an electrophysiological recording, even when experimental conditions are kept constant. This phenomenon can complicate the interpretation of data, especially when studying the effects of pharmacological compounds.
Q2: What is this compound and why is it used in hERG studies?
A2: this compound is a pharmacological agent known as a selective IKs channel activator. The IKs current is another important potassium current in the heart. In hERG studies, this compound might be used as a control compound to investigate the selectivity of a new drug or to study the interplay between different potassium channels.
Q3: Can this compound directly cause hERG current rundown?
A3: Currently, there is no direct evidence in major published studies to suggest that this compound is a primary cause of hERG current rundown. Rundown is more commonly associated with intracellular dialysis (washout of essential cellular components), metabolic inhibition, or changes in the phosphorylation state of the channel. However, off-target effects or interactions with experimental conditions cannot be entirely ruled out without specific investigation.
Q4: What are the common causes of hERG current rundown in patch-clamp experiments?
A4: The primary causes of hERG current rundown during whole-cell patch-clamp recordings include:
-
Intracellular Dialysis: The whole-cell configuration allows for the dialysis of the cell interior with the pipette solution. This can lead to the washout of essential endogenous molecules like ATP, GTP, and signaling intermediates that are necessary for maintaining channel function.
-
Metabolic Inhibition: A lack of metabolic substrates like ATP in the internal solution can lead to a decline in channel activity.
-
Phosphorylation Changes: The phosphorylation state of the hERG channel can modulate its activity. Disruption of the balance between kinase and phosphatase activity due to intracellular dialysis can contribute to rundown.
-
Second Messenger Depletion: The loss of crucial second messengers from the cell can also lead to a decrease in channel activity.
Troubleshooting Guide: hERG Current Rundown with this compound
This guide provides a systematic approach to troubleshooting hERG current rundown when this compound is present in the experimental setup.
Diagram: Troubleshooting Workflow
challenges in reproducing PD-307243 experimental data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing PD-307243 in their experiments. Our goal is to help you overcome common challenges and ensure the reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected increase in hERG channel current after applying this compound. What are the possible reasons?
A1: Several factors could contribute to a diminished or absent response to this compound. Here is a step-by-step troubleshooting guide:
-
Compound Integrity and Concentration:
-
Action: Verify the concentration of your this compound stock solution. If possible, confirm the compound's integrity via analytical methods like HPLC.
-
Reasoning: Incorrect concentrations or degradation of the compound will lead to suboptimal or no effect.
-
-
Cell Health and Expression Levels:
-
Action: Ensure the cells (e.g., CHO or HEK cells stably expressing hERG channels) are healthy and exhibiting a good baseline hERG current before drug application.
-
Reasoning: Low expression levels of the hERG channel or poor cell health will result in a small baseline current, making the activating effect of this compound difficult to detect.
-
-
Voltage Protocol:
-
Action: Review your voltage-clamp protocol. This compound's effects, such as the slowing of deactivation, are voltage-dependent.[1]
-
Reasoning: An inappropriate voltage protocol may not effectively reveal the modulatory effects of the compound on channel kinetics.
-
-
Use-Dependency:
-
Action: The activity of this compound has been reported to be use-dependent.[1] Consider applying repetitive stimulation to the cells before and during drug application.
-
Reasoning: The channel may need to be in a specific conformational state, induced by activity, for the compound to bind effectively.
-
Q2: After applying this compound, I observe a significant rundown of the hERG current. How can I prevent this?
A2: Current rundown can be a common issue in patch-clamp experiments.
-
Whole-Cell Configuration:
-
Action: Ensure a stable whole-cell configuration with low series resistance. Include ATP and GTP in your intracellular solution to support cellular metabolism.
-
Reasoning: Dialysis of essential cellular components into the patch pipette can lead to current rundown.
-
-
Compound Stability in Solution:
-
Action: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Reasoning: The compound may not be stable in aqueous solution for extended periods.
-
Q3: The deactivation kinetics of the hERG current in my experiments do not seem to be slowing down as much as reported in the literature. What could be the issue?
A3: The effect of this compound on deactivation is a key characteristic.[1][2][3]
-
Concentration of this compound:
-
Action: Confirm that you are using a sufficient concentration of the compound. The effect on deactivation is concentration-dependent.
-
Reasoning: Lower concentrations will produce a less pronounced effect.
-
-
Data Analysis:
-
Action: Ensure you are fitting the tail currents with an appropriate exponential function to accurately determine the deactivation time constant.
-
Reasoning: Incorrect data analysis methods can lead to misinterpretation of the results.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on hERG channel currents.
| Concentration | Effect on hERG Tail Current | Reference |
| 3 µM | 2.1 ± 0.6-fold increase | [1] |
| 10 µM | 3.4 ± 0.3-fold increase | [1] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Recordings in hERG-Expressing CHO Cells
This protocol is a general guideline for assessing the effect of this compound on hERG channels.
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (GΩ) seal and establish a whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1 second to activate the channels, followed by a repolarizing pulse to -50 mV to measure the tail current.
-
Apply various concentrations of this compound via a perfusion system and record the changes in the hERG current and deactivation kinetics.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
Technical Support Center: Optimizing Recording Solutions for PD-307243 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD-307243 in their experiments. The information is tailored for professionals in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Its primary mechanism of action is to increase the hERG current by markedly slowing the deactivation and inactivation of the channel. This effect is concentration-dependent and use-dependent.
Q2: What are the typical experimental applications of this compound?
A2: this compound is primarily used in electrophysiology experiments, such as patch-clamp and voltage-clamp studies, to investigate the function of hERG channels. It is a valuable tool for studying the biophysical properties of hERG gating and for investigating the potential therapeutic effects of hERG channel activation, for example, in the context of Long QT Syndrome.
Q3: What cell types are suitable for studying the effects of this compound?
A3: Commonly used cell lines for studying this compound include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel. Additionally, native cells such as rabbit ventricular myocytes can be used to study its effects on the rapid component of the delayed rectifier potassium current (IKr).
Q4: How does this compound affect the cardiac action potential?
A4: By activating the hERG channel and increasing the repolarizing potassium current, this compound can shorten the cardiac action potential duration. This is of interest for its potential to counteract conditions that cause a prolongation of the action potential, such as certain types of Long QT Syndrome.
Troubleshooting Guide
Q1: I am observing a gradual decrease in the hERG current amplitude over time during my whole-cell patch-clamp recording, even before applying this compound. What could be the cause and how can I fix it?
A1: This phenomenon is known as "rundown" and is a common issue in hERG patch-clamp recordings.
-
Possible Causes:
-
Washout of essential intracellular components.
-
Changes in the phosphorylation state of the channel.
-
Instability of the cell membrane under recording conditions.
-
-
Solutions:
-
Supplement Intracellular Solution: Include Mg-ATP (typically 2-5 mM) in your intracellular (pipette) solution to provide an energy source and maintain channel phosphorylation.
-
Use Perforated Patch-Clamp: This technique preserves the integrity of the intracellular environment by using antibiotics like amphotericin B or gramicidin (B1672133) to create small pores in the cell membrane for electrical access, thus preventing the dialysis of essential cytosolic components.
-
Maintain Stable Recording Conditions: Ensure optimal cell health, use high-quality reagents, and maintain a stable temperature.
-
Time-Course Monitoring: Establish a stable baseline recording for a few minutes before drug application to quantify the rate of rundown. This can be used to correct for the rundown effect during data analysis.
-
Q2: The effect of this compound on the hERG current is not consistent across my experiments. What factors could contribute to this variability?
A2: Variability in the response to this compound can arise from several factors.
-
Possible Causes:
-
Inconsistent drug concentration reaching the cell.
-
Variability in hERG channel expression levels between cells.
-
Differences in the voltage-clamp protocol used.
-
Temperature fluctuations during the experiment.
-
-
Solutions:
-
Ensure Accurate Drug Concentration: Prepare fresh dilutions of this compound for each experiment. Ensure proper perfusion of the recording chamber to allow for complete exchange of the extracellular solution.
-
Select Cells with Consistent Current Density: Choose cells with similar capacitance and hERG current amplitudes for your experiments to minimize variability due to expression levels.
-
Standardize Voltage Protocols: Use a consistent and appropriate voltage-clamp protocol for all experiments. The effect of this compound is use-dependent, meaning the frequency and pattern of channel activation can influence the observed effect.
-
Control Temperature: Perform experiments at a stable and controlled temperature, as hERG channel kinetics are temperature-sensitive.
-
Q3: I am having difficulty achieving a stable gigaohm seal on my cells for patch-clamp recording. What can I do to improve my success rate?
A3: A high-resistance seal is crucial for high-quality patch-clamp recordings.
-
Possible Causes:
-
Poor cell health.
-
Debris or imperfections on the cell membrane or pipette tip.
-
Incorrect pipette pressure.
-
-
Solutions:
-
Use Healthy, Low-Passage Cells: Ensure your cells are healthy and not over-confluent. Use cells from a low passage number for optimal membrane integrity.
-
Clean Pipette and Solutions: Fire-polish your patch pipettes to ensure a smooth surface. Filter all your solutions to remove any particulate matter.
-
Apply Gentle Positive Pressure: Apply a slight positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
-
Gentle Suction: Apply gentle negative pressure to form the gigaohm seal. Avoid excessive suction, which can rupture the membrane prematurely.
-
Quantitative Data
The following tables summarize the quantitative effects of this compound on hERG channel currents based on published data.
Table 1: Concentration-Dependent Effect of this compound on hERG Tail Current
| This compound Concentration | Fold Increase in hERG Tail Current (Mean ± SEM) |
| 3 µM | 2.1 ± 0.6 |
| 10 µM | 3.4 ± 0.3 |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording of hERG Channels in CHO Cells with this compound Application
1. Cell Preparation:
-
Culture CHO cells stably expressing hERG channels in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Working Solutions: Dilute the stock solution in the extracellular solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a selected cell with the patch pipette while applying gentle positive pressure.
-
Upon contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.
4. Voltage-Clamp Protocol for hERG Activator Screening:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the hERG tail current. The peak of this tail current is typically measured to quantify the effect of the compound.
-
Repeat this protocol at regular intervals (e.g., every 15-20 seconds) to monitor the current.
5. Data Acquisition and Analysis:
-
Record a stable baseline current for several minutes in the extracellular solution.
-
Perfuse the chamber with the desired concentration of this compound and continue recording until a steady-state effect is observed.
-
Wash out the compound with the extracellular solution to observe any reversal of the effect.
-
Analyze the data by measuring the peak tail current amplitude before, during, and after drug application.
-
Normalize the current amplitude in the presence of the drug to the baseline amplitude to determine the fold increase.
Visualizations
Caption: Mechanism of this compound action on the hERG potassium channel.
Caption: Experimental workflow for a whole-cell patch-clamp experiment with this compound.
Technical Support Center: PD-307243 Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of PD-307243 compound batches. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during the quality control and experimental use of this compound.
Category 1: Compound Identity and Purity
Question 1: How is the identity of a new batch of this compound confirmed?
Answer: The identity of each new batch of this compound should be rigorously confirmed to ensure it is the correct chemical entity. This is typically achieved through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS analysis provides the molecular weight of the compound. The experimentally observed mass-to-charge ratio (m/z) should match the expected theoretical value for this compound.
-
NMR spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure. The resulting spectra should be consistent with the known structure of this compound and match the data from a qualified reference standard.
Question 2: What are the acceptable purity levels for a batch of this compound, and how is purity measured?
Answer: The purity of this compound batches is critical for reproducible experimental results. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. For most research applications, a purity level of ≥98% is recommended.
Troubleshooting HPLC Purity Analysis:
| Observed Problem | Potential Cause | Suggested Solution |
| Broad or split peaks | Incompatibility of the injection solvent with the mobile phase. | Whenever possible, dissolve and inject samples in the mobile phase.[1] |
| Column degradation. | Replace the HPLC column. | |
| Variable peak heights | Incompletely filled sample loop during injection. | Ensure proper injection technique and sufficient sample volume.[1] |
| Ghost peaks (peaks appearing in blank runs) | Contamination of the mobile phase or carryover from a previous injection. | Use high-purity, HPLC-grade solvents and flush the injection port and column thoroughly between runs.[1] |
| Changes in retention time | Altered mobile phase composition or flow rate. | Prepare fresh mobile phase and ensure the pump is functioning correctly.[2] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[2] |
A logical workflow for troubleshooting HPLC issues is presented below.
HPLC troubleshooting workflow.
Category 2: Compound Stability and Solubility
Question 3: My this compound compound precipitates when added to my aqueous cell culture medium. What should I do?
Answer: This is a common challenge with hydrophobic small molecules. While this compound is soluble in DMSO, it can precipitate when diluted into an aqueous buffer or medium.
Troubleshooting Solubility Issues:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.[3]
-
Lower Stock Concentration: High-concentration stock solutions are more prone to precipitation upon dilution. Try preparing a lower concentration stock in DMSO and adjusting the volume added to your medium accordingly.[3]
-
Sonication: Briefly sonicate the diluted solution to aid in dissolving any microscopic precipitates.
-
Pre-warming: Gently warm the cell culture medium before adding the compound stock solution.
Question 4: I am concerned about the stability of this compound in my experimental setup. How can I ensure the compound remains active?
Answer: Compound degradation can lead to a loss of biological effect.
Best Practices for Maintaining Compound Integrity:
-
Storage: Store stock solutions of this compound in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] Protect from light.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.[3]
-
Incubation Time: If feasible for your assay, minimize the incubation time of the compound with the cells to reduce the chance of degradation in the culture medium.[3]
Category 3: Biological Activity and Assay Performance
Question 5: I am not observing the expected activation of hERG channels in my cell-based assay. What could be the reason?
Answer: A lack of the expected biological effect can arise from several factors related to the compound, the cells, or the assay protocol itself.[4] this compound is known to be a hERG channel activator, which increases the hERG current and slows channel deactivation and inactivation.[5]
Troubleshooting Workflow for Inconsistent Biological Activity:
Troubleshooting workflow for cell-based assays.
Question 6: My fluorescence-based cell viability assay shows inconsistent results with this compound. Could the compound be interfering with the assay?
Answer: Yes, some small molecules can interfere with assay readouts. For instance, a compound might be autofluorescent, or it could directly reduce a colorimetric or fluorometric substrate (like resazurin (B115843) or MTT).[3]
Troubleshooting Assay Interference:
-
Compound-Only Control: Measure the fluorescence or absorbance of this compound in the assay medium without cells to check for autofluorescence or direct interaction with the substrate.[3]
-
Orthogonal Assay: Use a different type of viability assay that relies on an alternative mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity.[3]
This compound Signaling Pathway
This compound acts as an activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Its mechanism involves binding to the channel protein, which leads to an increase in potassium ion (K+) efflux. This modulation slows the deactivation and inactivation of the channel, thereby altering the cardiac action potential.
Mechanism of action of this compound on the hERG channel.
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Purity Determination by HPLC
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL with 50:50 ACN:Water.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate purity as:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with ESI source
Procedure:
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed m/z for the protonated molecule [M+H]⁺ should be within ±0.2 Da of the theoretical value (Theoretical MW of this compound is 400.26 g/mol ; expected [M+H]⁺ ≈ 401.27).
Protocol 3: Structural Confirmation by ¹H-NMR
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of DMSO-d₆.[6] Ensure the sample is fully dissolved.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, integrations, and coupling patterns to a reference spectrum or to the expected structure of this compound.
Protocol 4: Functional hERG Channel Activation Assay (Electrophysiology)
Objective: To confirm the biological activity of this compound by measuring its effect on hERG channel currents.
Materials:
-
Cell line stably expressing hERG channels (e.g., CHO or HEK-293 cells)
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
This compound test article and a known hERG activator (positive control)
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency for patch-clamp experiments.
-
Electrophysiology Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents.
-
-
Compound Application: Perfuse the cells with a known concentration of this compound (e.g., 3 µM or 10 µM) and record the currents again.[5]
-
Data Analysis: Measure the peak tail current amplitude and the rate of deactivation before and after compound application. This compound should cause a significant increase in the tail current and a slowing of the deactivation kinetics.[5]
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Ambiguous Data from PD-307243 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PD-307243 in hERG potassium channel assays. Our goal is to help you navigate ambiguous data and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2][3] It functions by concentration-dependently increasing the hERG current.[1][2][3] Its primary mechanism involves markedly slowing the deactivation and inactivation of the hERG channel, with no effect on channel activation.[1][2]
Q2: What are the expected quantitative effects of this compound on hERG currents?
A2: The effects of this compound are dose-dependent. In inside-out patch-clamp experiments, 3 µM and 10 µM of this compound have been shown to increase hERG tail currents by approximately 2.1-fold and 3.4-fold, respectively.[1][2][3] In a voltage-clamp protocol using a cardiac action potential waveform, 3 µM this compound increased the total potassium ions passing through hERG channels by about 8.8-fold.[1]
Q3: We are observing a smaller than expected increase in hERG current with this compound. What are the potential causes?
A3: A diminished effect of this compound could be due to several factors:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Cell Health: The expression and function of ion channels are highly dependent on cell health. Use cells with good morphology and viability.
-
"Run-down" of hERG current: This phenomenon, a gradual decrease in channel activity over the course of an experiment, can mask the activating effect of the compound.
-
Suboptimal Voltage Protocol: The voltage protocol used to elicit hERG currents can significantly impact the observed effect of a modulator.
Q4: The baseline hERG current is unstable even before the application of this compound. What could be wrong?
A4: An unstable baseline is often related to the quality of the patch-clamp recording itself. Key factors include:
-
Seal Instability: A giga-ohm seal (>1 GΩ) is crucial for stable recordings. Fluctuations in seal resistance will lead to a noisy baseline.[4][5]
-
Pipette Drift: Mechanical instability of the recording setup can cause the pipette to move, leading to a loss of the seal.[6][7]
-
Poor Cell Health: Unhealthy cells may not maintain a stable seal over time.[6]
-
Perfusion System Issues: Fluctuations in the perfusion flow rate can disturb the patch.[6]
Troubleshooting Guides
Issue 1: High Variability in this compound Potentiation Between Experiments
High variability can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number | Use cells within a consistent and optimal passage number range, as ion channel expression can vary with excessive passaging. |
| Temperature Fluctuations | hERG channel kinetics are temperature-sensitive.[8] Maintain a consistent recording temperature for all experiments. |
| Variable Compound Concentration | Verify the accuracy of your serial dilutions. Ensure complete dissolution of this compound in your vehicle (e.g., DMSO) and final buffer. |
| "Run-down" of hERG Current | Monitor the baseline current for a stable period before applying this compound. If run-down is significant, the experiment may need to be discarded. Including a vehicle control is essential to differentiate run-down from a compound effect. |
Issue 2: Unstable Seal Resistance After this compound Application
A stable giga-ohm seal is critical for high-quality patch-clamp recordings. If you observe a deterioration of the seal after applying this compound, consider the following.
| Potential Cause | Troubleshooting Steps |
| Compound-Membrane Interaction | Some compounds can interact with the lipid bilayer, affecting membrane properties and seal stability.[4] While not specifically documented for this compound, this is a possibility. |
| Solution Osmolarity Imbalance | Ensure the osmolarity of your external solution (with this compound) is closely matched to your internal (pipette) solution. A common practice is to have the internal solution's osmolarity slightly lower than the external solution.[4][6] |
| Precipitation of Compound | Visually inspect your compound solution for any signs of precipitation, which can clog the perfusion system and affect the recording. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on hERG channel currents from patch-clamp experiments.
| Parameter | Concentration | Effect | Reference |
| hERG Tail Current Increase | 3 µM | ~2.1-fold | [1] |
| hERG Tail Current Increase | 10 µM | ~3.4-fold | [1] |
| Total K+ ion passage (cardiac AP protocol) | 3 µM | ~8.8-fold | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol provides a general framework for assessing the effect of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture cells stably expressing hERG channels under standard conditions.
-
On the day of the experiment, gently dissociate cells into a single-cell suspension.
-
Plate the cells onto glass coverslips in the recording chamber.
2. Solutions:
-
Internal (Pipette) Solution (Example): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette under positive pressure.
-
Upon dimple formation on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize and record baseline hERG currents using an appropriate voltage protocol.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Monitor and record the cellular response to this compound.
4. Voltage Protocol:
-
A typical voltage protocol to elicit hERG tail currents involves a depolarizing step to activate the channels, followed by a repolarizing step to a potential where the channels recover from inactivation and then deactivate. For example, from a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.
Visualizing Workflows and Logic
Caption: A typical experimental workflow for a patch-clamp assay.
Caption: A logical workflow for troubleshooting ambiguous data.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to hERG Channel Activators: PD-307243 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction can lead to serious cardiac arrhythmias, making it a key target in drug safety and a potential therapeutic target for conditions like Long QT Syndrome. This guide provides an objective comparison of PD-307243 with other notable hERG channel activators, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Diverse Landscape of hERG Activation
hERG channel activators enhance the outward potassium current through various mechanisms, generally classified into two main types. Type 1 activators primarily slow the deactivation of the channel, while Type 2 activators mainly act by reducing or removing channel inactivation.[1]
This compound is a potent hERG channel activator that exhibits a mixed mechanism of action, primarily characterized by a marked slowing of both channel deactivation and inactivation.[2] This dual effect leads to a significant increase in the overall hERG current. In contrast, RPR260243 , a Type 1 activator, dramatically slows the rate of deactivation with a more modest effect on inactivation.[1][3] ICA-105574 , a potent Type 2 activator, functions primarily by removing hERG channel inactivation, causing a significant positive shift in the voltage dependence of inactivation.[4][5] NS1643 is another activator that has been classified as a Type 2 activator, though some studies suggest it primarily affects channel activation rather than inactivation, highlighting the nuanced mechanisms among these compounds.[1][6]
Quantitative Comparison of hERG Activators
The following table summarizes the key quantitative parameters for this compound and other selected hERG activators based on electrophysiological studies.
| Compound | Type | EC50 | Key Effects on hERG Channel Gating |
| This compound | Mixed | Not explicitly defined; 2.1-fold and 3.4-fold current increase at 3 µM and 10 µM, respectively. | Markedly slows deactivation and inactivation; +16 mV shift in voltage-dependence of inactivation at 3 µM.[2] |
| RPR260243 | Type 1 | ~8-15 µM (parameter dependent) | Dramatically slows deactivation; slightly attenuates inactivation.[3] |
| ICA-105574 | Type 2 | 0.5 µM | Primarily removes inactivation; >+180 mV shift in voltage-dependence of inactivation at 2 µM.[4][5] |
| NS1643 | Type 2 (with some debate) | 10.5 µM | Primarily reported to affect channel activation, with some reports of slowing inactivation.[6][7][8] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the hERG channel.
Key Experimental Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used. Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure different aspects of the hERG current (e.g., activation, deactivation, inactivation). A typical protocol to measure hERG tail currents involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to measure the decaying tail current.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized for analysis. Parameters such as current amplitude, activation and inactivation kinetics, and the voltage-dependence of these processes are determined.
Visualizing hERG Channel Activation Pathways
The following diagrams illustrate the generalized signaling pathways for Type 1 and Type 2 hERG channel activators.
Caption: Type 1 hERG Activator Mechanism.
Caption: Type 2 hERG Activator Mechanism.
Conclusion
This compound is a valuable tool for studying hERG channel function, offering a distinct mechanism of action by impacting both deactivation and inactivation. When selecting a hERG activator, researchers should consider the specific aspects of channel gating they wish to modulate. For studies focused on prolonging the open state by slowing channel closure, a Type 1 activator like RPR260243 may be suitable. For investigating the role of inactivation, a potent Type 2 activator such as ICA-105574 would be a primary choice. The detailed experimental data and protocols provided in this guide aim to facilitate informed decisions for future research and drug development endeavors in this critical area of cardiac safety and pharmacology.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
A Comparative Analysis of PD-307243 and RPR260243: Two Potent hERG Channel Activators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the electrophysiological effects of two notable hERG (human Ether-à-go-go-Related Gene) potassium channel activators: PD-307243 and RPR260243. This analysis is based on available experimental data to delineate their mechanisms of action and quantitative effects on hERG channel function.
The hERG potassium channel is a critical component in cardiac action potential repolarization. Dysfunction of this channel can lead to serious cardiac arrhythmias, such as Long QT Syndrome. Consequently, molecules that can modulate hERG channel activity are of significant interest for both therapeutic development and as research tools. Both this compound and RPR260243 have been identified as potent activators of the hERG channel, primarily through their influence on channel gating kinetics.
Mechanism of Action and Electrophysiological Effects
Both this compound and RPR260243 exert their primary activating effect on the hERG channel by significantly slowing the deactivation process.[1][2] This inhibition of channel closure leads to a persistent potassium current. Additionally, both compounds have been shown to affect the inactivation of the hERG channel.[1][2]
This compound is characterized as a potent hERG channel activator that markedly slows both channel deactivation and inactivation.[1][2][3] At membrane potentials ranging from -120 to -40 mV, this compound induces an instantaneous hERG current that shows little decay.[1][2] At more depolarized potentials, it elicits a transient outward current, described as an Ito-like upstroke.[1][2] Importantly, this compound does not appear to affect the activation of the channel.[1]
RPR260243 is classified as a type 1 hERG channel activator.[2] Its principal mechanism involves a dramatic slowing of the deactivation rate, and it also attenuates inactivation by shifting the voltage dependence to more positive potentials.[2][4] This compound has been shown to be highly selective for the hERG channel.[2]
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound and RPR260243 on hERG channel currents based on available data.
| Parameter | This compound | RPR260243 |
| hERG Current Increase | 2.1-fold at 3 µM3.4-fold at 10 µM[1][3] | - |
| Deactivation Time Constant (τ) | Markedly slowed[1][2] | In the presence of 30 µM RPR260243, deactivation was biexponential and slower (τf = 44 ± 4.7 ms (B15284909); τs = 1,451 ± 63 ms at -60 mV) compared to control (17.4 ± 0.6 ms)[5] |
| Effect on Inactivation | Markedly slowed[1][2] | Attenuates inactivation[2] |
| Effect on Activation | No effect[1] | - |
Experimental Protocols
The data presented in this guide are derived from standard electrophysiological techniques, primarily patch-clamp experiments on cell lines stably expressing the hERG channel (e.g., CHO cells).[6]
Typical Whole-Cell Patch-Clamp Protocol for hERG Current Measurement:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the hERG-expressing plasmid are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocols:
-
To measure the effect on current amplitude and deactivation: Cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2-5 seconds is applied to activate and then inactivate the channels. The membrane is then repolarized to various test potentials (e.g., from -120 mV to -40 mV) to record the deactivating tail currents. The rate of decay of this tail current is fitted with an exponential function to determine the deactivation time constant (τ).
-
-
Drug Application: this compound or RPR260243 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution. The drug-containing solution is applied to the cells via a perfusion system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 2. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
- 4. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to hERG Channel Activators: PD-307243 vs. NS1643
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent human Ether-à-go-go-Related Gene (hERG) potassium channel activators, PD-307243 and NS1643. The hERG channel is a critical component in cardiac repolarization, and its modulation is a key area of research in cardiac safety and the development of antiarrhythmic therapies. Understanding the distinct ways in which these small molecules enhance hERG channel function is crucial for their application in research and potential therapeutic development.
Mechanism of Action: A Tale of Two Activators
Both this compound and NS1643 are established activators of the hERG (Kv11.1) potassium channel, leading to an increase in the outward potassium current. However, they achieve this through distinct molecular mechanisms, primarily by affecting different aspects of the channel's gating kinetics.
This compound primarily enhances hERG current by significantly slowing both the deactivation and inactivation processes of the channel.[1][2] This results in a prolonged open state of the channel, allowing for a greater efflux of potassium ions. The extracellular application of this compound leads to a concentration-dependent increase in the hERG current and can induce an instantaneous current with minimal decay at negative membrane potentials.[1] Docking studies suggest that this compound likely interacts with residues located in the S5-Pore (S5-P) region of the hERG channel protein.[1]
NS1643 , in contrast, functions as a partial agonist of the hERG channel.[3] Its primary mechanism involves shifting the voltage dependence of channel activation to more negative potentials, thereby making it easier for the channel to open at lower levels of membrane depolarization.[4] NS1643 also accelerates the kinetics of channel activation while having a less pronounced effect on deactivation compared to this compound.[5] Interestingly, at higher concentrations, NS1643 can exhibit partial antagonistic effects, leading to a reduction in the current increase.[5] Furthermore, NS1643 has been shown to activate other members of the Kv11 channel family, such as Kv11.2 and Kv11.3, although through slightly different mechanisms.[4]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative data on the effects of this compound and NS1643 on hERG channel function. It is important to note that these values are derived from different studies and experimental conditions, and therefore, a direct comparison should be made with caution.
| Parameter | This compound | NS1643 |
| Primary Mechanism | Slows deactivation and inactivation | Shifts voltage dependence of activation to more negative potentials |
| EC₅₀ | Not explicitly reported | 10.5 µM[3] |
| Effect on hERG Tail Current | 2.1-fold increase at 3 µM; 3.4-fold increase at 10 µM[1] | ~1.5-fold increase at 30 µM (peak tail current) |
| Effect on Activation | No effect on the rate of activation[1] | Accelerates the rate of activation[5] |
| Effect on Deactivation | Markedly slows deactivation[1] | Slows deactivation[5] |
| Effect on Inactivation | Markedly slows inactivation[1] | No significant effect on the kinetics of inactivation[5] |
| Voltage Dependence of Activation (V₁/₂) Shift | Not reported to shift V₁/₂ | Shifts to more negative potentials (e.g., by ~15 mV for Kv11.3)[4] |
| Proposed Binding Site | S5-P region[1] | Near the extracellular ends of S5/S6 segments |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of these compounds and the common experimental approach to study them, the following diagrams are provided.
Caption: Mechanisms of hERG channel activation by this compound and NS1643.
Caption: Experimental workflow for electrophysiological analysis.
Experimental Protocols
The characterization of this compound and NS1643 as hERG channel activators relies heavily on the whole-cell patch-clamp electrophysiology technique.[1][6] This method allows for the direct measurement of ion channel currents in living cells under controlled voltage conditions.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel are commonly used.[1][7]
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
-
For recording, cells are plated on glass coverslips and allowed to adhere.
2. Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is established to allow for control of the intracellular solution and measurement of the total current from the cell membrane.[8]
-
Solutions:
-
Extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.
-
Intracellular (pipette) solution typically contains (in mM): KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.[8]
-
-
Equipment: A patch-clamp amplifier, a micromanipulator, and a data acquisition system are required. Recordings are often performed at room temperature or near-physiological temperatures (35-37°C).[9]
3. Voltage-Clamp Protocols:
-
To study the effects of the compounds on different aspects of hERG channel gating, specific voltage protocols are applied.[6][10]
-
Activation Protocol: Cells are typically held at a negative potential (e.g., -80 mV) and then depolarized to a series of test potentials to elicit outward currents.
-
Deactivation Protocol: Following a depolarizing pulse to activate the channels, the membrane is repolarized to various negative potentials to measure the rate of channel closing (tail currents).
-
Inactivation Protocol: A multi-step protocol is used, often involving a depolarizing prepulse to induce inactivation, followed by a brief hyperpolarization to allow recovery, and then a test pulse to measure the extent of inactivation.[11]
-
A step-ramp protocol is also commonly used to assess hERG channel block and can be sensitive to drug effects.[12]
4. Data Analysis:
-
The recorded currents are analyzed to determine parameters such as peak current amplitude, time constants of activation, deactivation, and inactivation, and the voltage-dependence of activation (V₁/₂).
-
Dose-response curves are generated by applying a range of compound concentrations to determine the EC₅₀ value.
-
Statistical analysis is performed to assess the significance of the observed effects.
This guide provides a foundational understanding of the distinct mechanisms of this compound and NS1643. For researchers investigating hERG channel pharmacology, a careful consideration of these differences is essential for the design of experiments and the interpretation of results.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 5. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. fda.gov [fda.gov]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of the hERG Potassium Channel Activator PD-307243
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of PD-307243, a potent human Ether-a-go-go-Related Gene (hERG) potassium channel activator, with other known hERG activators. The information presented is supported by experimental data from various cell lines, offering a valuable resource for researchers in the fields of cardiac safety, pharmacology, and drug discovery.
Introduction to hERG Channel Activators
The hERG (KCNH2, Kv11.1) potassium channel is a critical component in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of life-threatening arrhythmias. Conversely, activators of the hERG channel are being investigated as potential therapeutic agents for conditions associated with reduced hERG function, such as certain types of Long QT Syndrome. These activators are broadly classified based on their primary mechanism of action:
-
Type 1 Activators: Primarily slow the deactivation of the hERG channel.
-
Type 2 Activators: Primarily attenuate the inactivation of the hERG channel.
This compound is a small molecule activator of the hERG channel. This guide details its activity and compares it with other well-characterized hERG activators, NS1643 and RPR260243.
Quantitative Comparison of hERG Channel Activator Activity
The following tables summarize the quantitative effects of this compound and other hERG activators on channel function in different cell lines.
Table 1: Effect of this compound on hERG Channel Current
| Cell Line | Concentration (µM) | Effect | Reference |
| Chinese Hamster Ovary (CHO) | 3 | 2.1-fold increase in tail current | [1] |
| Chinese Hamster Ovary (CHO) | 10 | 3.4-fold increase in tail current | [1] |
| Rabbit Ventricular Myocytes | 3 | Similar increase in IKr as in CHO cells | [1] |
| COS-7 | 3 | Apparent Kd of 3 µM for current amplitude increase | [2] |
Table 2: Comparative Effects of hERG Channel Activators
| Compound | Cell Line | Concentration (µM) | Primary Mechanism | Key Effects | Reference |
| This compound | CHO | 3 | Slows deactivation and inactivation | 2.1-fold increase in tail current | [1] |
| COS-7 | 3 | Slows deactivation and inactivation | Apparent Kd of 3 µM | [2] | |
| NS1643 | Oocytes | 10.5 | Slows inactivation, shifts activation | EC50 of 10.5 µM for current increase | [3] |
| CHO | 10 | Shifts activation to more negative potentials | ~80% increase in steady-state outward current | [4] | |
| RPR260243 | HEK293 | 10 | Slows deactivation | Markedly increased protective currents | [5] |
| Xenopus oocytes | 10 | Slows deactivation | Concentration-dependent slowing of deactivation | [5] |
Signaling Pathway and Experimental Workflow
hERG Channel Gating and Modulation by Activators
The following diagram illustrates the basic gating mechanism of the hERG potassium channel and the points at which different classes of activators exert their effects.
Caption: hERG channel gating and points of modulation by activators.
Experimental Workflow for Assessing hERG Activator Activity
The diagram below outlines a typical experimental workflow for validating the activity of a compound like this compound on hERG channels expressed in a stable cell line.
Caption: Workflow for hERG activator validation.
Experimental Protocols
Cell Culture of hERG Stably Transfected HEK293 Cells
-
Media Preparation: Prepare growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 400 µg/ml Geneticin (G418) for selection.[6]
-
Cell Thawing: Rapidly thaw a vial of frozen cells in a 37°C water bath. Transfer the cells to a T25 flask containing pre-warmed growth medium without G418.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with 0.05% Trypsin-EDTA.[7] Neutralize the trypsin with growth medium and re-seed the cells in new flasks at a sub-cultivation ratio of 1:10 to 1:20.[7] For routine culture, use the growth medium containing G418 to maintain stable expression.[6]
Electrophysiological Recording (Whole-Cell Patch Clamp)
-
Cell Preparation: On the day of recording, detach the cells as described for passaging and resuspend them in an extracellular solution.
-
Solutions:
-
Recording:
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.[9]
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.[9]
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[9]
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
Apply the test compound (e.g., this compound) at various concentrations to the extracellular solution.
-
Measure the peak tail current amplitude and analyze the kinetics of channel activation, deactivation, and inactivation before and after drug application.
-
Generate concentration-response curves to determine the EC50 or apparent Kd values.
-
Conclusion
This compound is a potent activator of the hERG potassium channel, primarily acting by slowing both channel deactivation and inactivation. Its activity has been consistently demonstrated in various cell lines, including CHO, COS-7, and rabbit ventricular myocytes. When compared to other hERG activators like NS1643 and RPR260243, this compound exhibits a distinct profile. While RPR260243 is a more selective deactivation slower (Type 1), and NS1643 primarily affects inactivation (Type 2), this compound modulates both gating processes. This comparative guide provides researchers with essential data and protocols to facilitate further investigation into the therapeutic potential and pharmacological characterization of this compound and other hERG channel activators.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to PD-307243 and Controls for hERG Channel Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hERG potassium channel activator, PD-307243, with established positive and negative controls. The information is intended to assist researchers in designing and interpreting experiments aimed at modulating hERG channel activity. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Introduction to this compound and hERG Channel Modulation
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization. Dysregulation of hERG channel function can lead to serious cardiac arrhythmias. This compound has been identified as a potent activator of the hERG channel. It concentration-dependently increases the hERG current and markedly slows the deactivation and inactivation of the channel[1][2]. Understanding its activity in the context of known activators (positive controls) and blockers (negative controls) is essential for its preclinical evaluation.
Performance Comparison of this compound and Controls
The following tables summarize the quantitative data for this compound and selected positive and negative controls based on electrophysiological studies.
Table 1: Positive Controls - hERG Channel Activators
| Compound | Mechanism of Action | Effective Concentration | Quantitative Effect on hERG Current |
| This compound | Activator; slows deactivation and inactivation | 3 µM 10 µM | 2.1-fold increase[1][2] 3.4-fold increase[1][2] |
| NS1643 | Activator | EC50 = 10.5 µM[3][4] | Increases steady-state and tail current[3] |
| ML-T531 | Activator; affects voltage sensitivity of inactivation | EC50 = 3.13 ± 0.47 µM | Significantly potentiates steady-state and tail currents at 10 µM[5][6] |
Table 2: Negative Controls - hERG Channel Blockers
| Compound | Mechanism of Action | IC50 (Inhibition) |
| Dofetilide | Blocker | ~7 nM - 58 nM |
| E-4031 | Blocker | ~15.8 nM - 100 nM |
Experimental Protocols
The gold-standard method for assessing the activity of compounds on hERG channels is the whole-cell patch-clamp electrophysiology assay , typically performed on mammalian cell lines stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Detailed Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Activity
This protocol is a synthesis of best practices and published methodologies.
1. Cell Preparation:
- Culture HEK293 cells stably transfected with the hERG gene in appropriate media.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
- Maintain cells in an incubator at 37°C and 5% CO2.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Compound Preparation: Dissolve test compounds (this compound, controls) in a suitable solvent (e.g., DMSO) to create stock solutions. Dilute to final concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration is minimal (e.g., <0.1%) to avoid off-target effects.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") through gentle suction.
- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
- To elicit hERG currents, apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate and then inactivate the channels.
- Follow this with a repolarizing step to -50 mV to observe the characteristic large tail current resulting from recovery from inactivation before channel deactivation.
- Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.
- Acquire data using a suitable patch-clamp amplifier and data acquisition software.
5. Compound Application and Data Analysis:
- After establishing a stable baseline, perfuse the chamber with the external solution containing the test compound at the desired concentration.
- Continue recording using the same voltage protocol until the effect of the compound reaches a steady state.
- To wash out the compound, perfuse the chamber with the control external solution.
- Measure the peak tail current amplitude in the absence (control) and presence of the test compound.
- For activators, calculate the fold-increase in current compared to baseline.
- For inhibitors, calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.
Visualizations
hERG Channel Gating and Modulation
Caption: Mechanism of hERG channel modulation by this compound and blockers.
Experimental Workflow for hERG Channel Assay
Caption: Workflow for assessing compound effects on hERG channels.
References
- 1. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 2. This compound| CAS 313533-41-4 [dcchemicals.com]
- 3. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of hERG potassium channel gating normalizes action potential duration prolonged by dysfunctional KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Manual vs. Automated Patch Clamp for the hERG Activator PD-307243
For researchers in drug discovery and safety pharmacology, the choice between manual and automated patch clamp techniques is a critical decision that impacts throughput, data quality, and resource allocation. This guide provides an objective comparison of these two methodologies for characterizing the electrophysiological effects of PD-307243, a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the nuances of each approach is paramount for generating reliable and reproducible data for this important class of ion channel modulators.
Executive Summary
Manual patch clamp, revered as the "gold standard," offers unparalleled data quality and flexibility, making it ideal for detailed mechanistic studies.[1][2] In contrast, automated patch clamp systems provide a significant leap in throughput, a crucial advantage for screening large compound libraries and accelerating drug development timelines.[2][3] While direct comparative quantitative data for this compound across both platforms is limited in the available literature, this guide synthesizes existing data on this compound from manual patch clamp studies and complements it with a broader comparison of the two techniques using data from other hERG modulators.
Data Presentation: A Quantitative Look
A direct comparison of the activation of the hERG channel by this compound using both manual and automated patch clamp has been challenging to source from publicly available data. However, a study utilizing manual whole-cell patch clamp demonstrated a concentration-dependent increase in hERG current with the application of this compound.[4]
| Compound | Technique | Parameter | Value | Cell Line | Reference |
| This compound | Manual Patch Clamp | hERG tail current increase | 2.1 ± 0.6-fold at 3 µM | CHO | [4] |
| 3.4 ± 0.3-fold at 10 µM | [4] | ||||
| Total K+ ions passed during an action potential | 8.8 ± 1.0-fold at 3 µM | CHO | [4] |
To illustrate a typical quantitative comparison between the two techniques for a hERG modulator, we can look at data for the hERG inhibitor E-4031, as reported by Reaction Biology.
| Compound | Technique | Parameter | Value (nM) | Cell Line | Reference |
| E-4031 | Manual Patch Clamp | IC50 | 294 | CHO | [5] |
| E-4031 | Automated Patch Clamp (IonFlux) | IC50 | 724 | CHO | [5] |
This example highlights that while the rank order of potency is maintained, the absolute values can differ between the two methodologies, emphasizing the need for consistent experimental conditions.
A broader comparison of key performance metrics for manual and automated patch clamp is summarized below:
| Feature | Manual Patch Clamp | Automated Patch Clamp |
| Throughput | Low (typically 10-20 data points per day)[2] | High (hundreds to thousands of data points per day)[2][3] |
| Success Rate | Highly dependent on operator skill | Generally higher and more consistent[6] |
| Data Quality | Gold standard, high signal-to-noise ratio[1][2] | Good, but can be lower than manual[2] |
| Flexibility | High (accommodates various cell types and recording configurations)[2] | Moderate (often optimized for specific cell lines)[2] |
| Cost per data point | High | Low |
| Operator Skill | Requires extensive training and expertise | Minimal training required |
Mechanism of Action of this compound on the hERG Channel
This compound is a small molecule activator of the hERG potassium channel.[7][8][9] Its primary mechanism of action involves modifying the gating kinetics of the channel. Specifically, this compound significantly slows the deactivation and inactivation of the hERG channel.[4][7] This leads to an increased potassium ion efflux during the repolarization phase of the cardiac action potential. At membrane potentials between -120 mV and -40 mV, this compound induces an instantaneous hERG current with minimal decay.[4][7] At more positive potentials, it can cause an Ito-like upstroke of the hERG current.[4][7] Docking studies suggest that this compound interacts with residues in the S5-Pore region of the hERG channel.[4]
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. A comparison of the performance and application differences between manual and automated patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 7. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound| CAS 313533-41-4 [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of PD-307243 and Other Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PD-307243, a potent human Ether-à-go-go-Related Gene (hERG) potassium channel activator, with other notable potassium channel openers. The information is curated to assist researchers in understanding the nuanced effects of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Overview of this compound and Comparative Compounds
This compound is a small molecule that has been identified as a potent activator of the hERG potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its modulation is a key area of interest in cardiovascular drug development.[3][4] This guide will compare the electrophysiological effects of this compound with other hERG channel activators, including NS1643 and RPR260243.
Quantitative Efficacy Comparison
The following tables summarize the quantitative effects of this compound and other hERG activators on hERG channel currents. The data is compiled from various electrophysiological studies.
Table 1: Effect of hERG Channel Activators on Current Amplitude
| Compound | Concentration (µM) | Fold Increase in hERG Current | Cell Line | Reference |
| This compound | 3 | 2.1 ± 0.6 | CHO | [2] |
| 10 | 3.4 ± 0.3 | CHO | [2] | |
| NS1643 | 10 | ~3 (300% increase) | Not Specified | [5] |
| 30 | Not specified | CHO-K1 | [6] | |
| RPR260243 | 10 | Little effect on amplitude | Not Specified | [5] |
Table 2: Effects of hERG Channel Activators on Gating Properties
| Compound | Concentration (µM) | Effect on Deactivation | Effect on Inactivation | Shift in V0.5 of Activation (mV) | Shift in V0.5 of Inactivation (mV) | Reference |
| This compound | 3 | Markedly slowed | Markedly slowed | No effect | +16 | [2][5] |
| 10 | Markedly slowed | Markedly slowed | No effect | Not specified | [2] | |
| NS1643 | 10 | Slowed | Not specified | -27 | No significant effect | [5][7] |
| 30 | Dramatically slowed | Not specified | -27.01 | Not specified | [6] | |
| RPR260243 | 1-30 | Dramatically slowed | No significant effect | No significant effect | Not specified | [5] |
Experimental Protocols
The data presented in this guide is primarily derived from whole-cell patch-clamp electrophysiology experiments. Below is a detailed methodology representative of these studies.
Whole-Cell Patch-Clamp Recording of hERG Currents
Objective: To measure the effect of potassium channel openers on the amplitude and gating kinetics of hERG channels stably expressed in a mammalian cell line (e.g., HEK-293 or CHO cells).
Materials:
-
Cell line stably expressing hERG channels
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test compounds (this compound, other openers) dissolved in an appropriate solvent (e.g., DMSO) and diluted in the external solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Cells are cultured to an appropriate confluency and then transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol to assess drug effects involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to a potential between +20 mV and +60 mV for a duration sufficient to allow for channel activation and inactivation (e.g., 1-2 seconds).
-
A repolarizing step to a negative potential (e.g., -50 mV to -120 mV) to record the tail current, which reflects the channels recovering from inactivation before they deactivate.
-
-
Drug Application: After recording stable baseline currents, the external solution containing the test compound is perfused into the recording chamber.
-
Data Acquisition and Analysis: Currents are recorded before, during, and after drug application. The peak tail current amplitude is often used to quantify the effect of the compound on the number of open channels. The time course of current decay during the repolarizing step is analyzed to determine the deactivation kinetics.
Signaling Pathways and Mechanisms of Action
The current evidence suggests that this compound acts as a direct modulator of the hERG channel, rather than through an intracellular signaling cascade. Docking studies indicate that this compound likely binds to the S5-Pore helix region of the hERG channel protein.[2] This direct interaction is thought to allosterically modulate the channel's gating machinery, leading to the observed slowing of deactivation and inactivation.
In contrast, the broader regulation of hERG channels within the cell can be influenced by signaling pathways. For instance, Protein Kinase C (PKC) has been shown to modulate hERG channel activity.[8] However, the effects of this compound appear to be independent of these phosphorylation-dependent pathways.
Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kCNH2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PD-307243's Electrophysiological Effects on hERG Channels with Alternative Activators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of hERG Channel Activators
This guide provides a comparative analysis of the electrophysiological effects of PD-307243, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with two other notable hERG activators: RPR260243 and ICA-105574. The objective is to offer a clear cross-validation of their mechanisms of action and performance based on available experimental data. This comparison is crucial for researchers investigating cardiac repolarization, developing treatments for Long QT Syndrome (LQTS), and ensuring cardiovascular safety in drug development.
Comparative Analysis of hERG Channel Activators
The activation of hERG channels is a potential therapeutic strategy for LQTS, a condition that can lead to life-threatening cardiac arrhythmias. This compound, RPR260243, and ICA-105574 represent distinct approaches to enhancing hERG channel function, primarily by modulating the channel's gating properties. While all three compounds lead to an increase in hERG current, their specific mechanisms of action differ, which can have significant implications for their therapeutic profiles and potential pro-arrhythmic risks.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound, RPR260243, and ICA-105574 on hERG channels as determined by whole-cell patch-clamp experiments. It is important to note that the data presented here are collated from different studies and experimental conditions may vary.
| Parameter | This compound | RPR260243 | ICA-105574 |
| Primary Mechanism | Slows deactivation and inactivation.[1] | Profoundly slows deactivation; minor effect on inactivation.[2][3] | Removes inactivation.[4][5] |
| Effect on Deactivation | Slows deactivation.[1] | Dramatically slows the rate of deactivation.[3] | Minimal effect.[2] |
| Effect on Inactivation | Slows inactivation; shifts voltage dependence of inactivation by +16 mV at 3 µM.[6] | Attenuates inactivation.[2] | Potently removes inactivation.[4] |
| Effect on Activation | No effect on channel activation. | No significant effect on the voltage dependence of activation.[7] | Minimal effect on the voltage dependence of activation. |
| Potency (EC50) | Not explicitly reported in comparative studies. | EC50 for slowing deactivation is approximately 7.9 µM.[3] | EC50 for current potentiation is 0.5 µM.[4] |
| Current Increase | Increases hERG tail currents by 3.4-fold at 10 µM.[7] | Enhances hERG current primarily by slowing deactivation. | Potentiates current amplitudes by more than 10-fold.[4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, the gold standard for studying ion channel electrophysiology. Below is a detailed methodology representative of the experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human hERG (KCNH2) channel are used.
-
Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are dissociated and plated onto glass coverslips.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope and perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis. All experiments are ideally performed at physiological temperature (35-37°C).
Voltage-Clamp Protocols:
-
To measure the effect on activation and deactivation: Cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1-2 seconds) are applied to activate the channels. This is followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail currents, from which the voltage-dependence of activation and the rate of deactivation are determined.
-
To measure the effect on inactivation: A three-step protocol is often employed. From a holding potential of -80 mV, a depolarizing prepulse to a positive potential (e.g., +40 mV) is applied to inactivate the channels. This is followed by a brief hyperpolarizing step (e.g., to -120 mV) to allow recovery from inactivation, and then a test pulse to various potentials is applied to measure the extent and rate of inactivation.
Visualizing the Underlying Biology
To better understand the context of this compound's action and the experimental approach, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
hERG Channel Regulation by Protein Kinase C Signaling
The function of the hERG channel can be modulated by intracellular signaling cascades. One of the key regulatory pathways involves Protein Kinase C (PKC).
Caption: Signaling pathway for hERG channel modulation by Protein Kinase C.
Experimental Workflow for Comparing hERG Activators
The following diagram outlines the logical flow of a typical electrophysiology experiment designed to compare the effects of different hERG channel activators.
Caption: Workflow for electrophysiological comparison of hERG activators.
References
- 1. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hERG Channel Activators: PD-307243 and PD-118057
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable human Ether-à-go-go-Related Gene (hERG) potassium channel activators: PD-307243 and PD-118057. The objective of this document is to present a clear, data-driven comparison of their electrophysiological effects, mechanisms of action, and the experimental protocols used for their characterization.
Introduction
The hERG potassium channel is a critical component in cardiac action potential repolarization. Dysfunction of this channel can lead to serious cardiac arrhythmias, such as Long QT Syndrome. Consequently, molecules that modulate hERG channel activity are of significant interest in drug discovery and safety pharmacology. This compound and PD-118057 are two such molecules that have been identified as hERG channel activators, albeit with distinct mechanisms of action. This guide will delve into a comparative analysis of their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and PD-118057 on hERG channel electrophysiology.
Table 1: Comparative Effects on hERG Channel Gating Properties
| Parameter | This compound | PD-118057 | Key Distinction |
| Primary Mechanism | Mixed: Slows deactivation and inactivation | Type 2 Activator: Attenuates inactivation | This compound has a dual effect, while PD-118057 primarily targets inactivation. |
| Effect on Activation | No significant effect on the voltage-dependence of activation.[1] | A small depolarizing shift in the voltage-dependence of activation was observed at 10 µM.[2] | PD-118057 shows a minor effect on activation, unlike this compound. |
| Effect on Inactivation | Markedly slows the rate of channel inactivation.[1] A +16 mV shift in V0.5 of inactivation has been reported at 3 µM.[3] | Attenuates inactivation, with a reported +19 mV shift in the half-point for inactivation at 10 µM.[2][4] | Both compounds shift the voltage dependence of inactivation to more positive potentials. |
| Effect on Deactivation | Markedly slows hERG channel deactivation.[1] | Has relatively minor effects on the rate of deactivation.[2] | This compound significantly slows deactivation, a key difference from PD-118057. |
Table 2: Comparative Effects on hERG Current
| Parameter | This compound | PD-118057 |
| Increase in Peak Tail Current | 2.1-fold increase at 3 µM and 3.4-fold increase at 10 µM.[1] | 5.5 ± 1.1% increase at 1 µM, 44.8 ± 3.1% at 3 µM, and 111.1 ± 21.7% at 10 µM.[1] |
| Increase in Peak Outward Current | Induces an Ito-like upstroke of hERG current at potentials more positive than -40 mV.[1] | 136% increase in peak outward current at 10 µM.[2][4] |
| Binding Site | Suggested to interact with residues in the S5-P region of the channel.[1] | Binds to a hydrophobic pocket formed by residues F619 in the pore helix and L646 in the S6 segment of adjacent subunits.[2][4] |
Signaling Pathway and Compound Interaction
The following diagram illustrates the interaction of this compound and PD-118057 with the hERG potassium channel, highlighting their distinct binding sites and effects on channel gating.
Caption: Interaction of this compound and PD-118057 with the hERG channel.
Experimental Protocols
The characterization of this compound and PD-118057 is primarily achieved through electrophysiological studies, specifically using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Whole-Cell Patch-Clamp Protocol for hERG Activator Analysis
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media.
-
For recording, detach cells using a gentle enzyme-free dissociation solution to maintain cell health.
-
Resuspend cells in the external recording solution and plate them onto glass coverslips in a recording chamber.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for series resistance to minimize voltage errors.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage-Clamp Protocols:
-
To study the effect on the current-voltage (I-V) relationship and activation:
-
From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments for 1 second).
-
Follow each depolarizing step with a repolarizing step to -70 mV to elicit tail currents.
-
The peak tail currents are plotted against the prepulse potential to determine the voltage-dependence of activation.
-
-
To study the effect on inactivation:
-
From a holding potential of -80 mV, apply a depolarizing prepulse to a positive potential (e.g., +40 mV) for a sufficient duration to induce inactivation.
-
Follow with a brief repolarizing step (e.g., to -110 mV for 10 ms) to allow for recovery from inactivation.
-
Then apply a series of test pulses to a range of voltages (e.g., -100 mV to +40 mV) to assess the voltage-dependence of inactivation.
-
-
To study the effect on deactivation:
-
From a holding potential of -80 mV, apply a depolarizing pulse to a positive potential (e.g., +20 mV) to activate the channels.
-
Follow with a series of long repolarizing steps to various negative potentials (e.g., -120 mV to -50 mV) to measure the rate of tail current decay (deactivation).
-
5. Data Analysis:
-
Record and analyze currents using appropriate software (e.g., pCLAMP).
-
Fit data to relevant equations (e.g., Boltzmann function for activation and inactivation curves, exponential functions for deactivation kinetics) to extract quantitative parameters.
-
Compare the parameters obtained in the absence and presence of the test compounds (this compound and PD-118057) at various concentrations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for characterizing hERG activators and the logical classification of these compounds based on their mechanism of action.
Caption: A typical workflow for characterizing hERG activators.
Caption: Classification of hERG activators based on their mechanism.
Conclusion
This compound and PD-118057 are both valuable research tools for investigating the function and pharmacology of the hERG potassium channel. Their distinct mechanisms of action provide different avenues for modulating channel activity. PD-118057 acts as a relatively specific "Type 2" activator by primarily attenuating channel inactivation. In contrast, this compound exhibits a more complex, mixed profile by slowing both deactivation and inactivation. This comparative guide, with its summarized data and detailed protocols, aims to assist researchers in selecting the appropriate tool for their studies and in designing experiments to further elucidate the intricate mechanisms of hERG channel gating and its modulation.
References
- 1. Novel potent human ether-a-go-go-related gene (hERG) potassium channel enhancers and their in vitro antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of PD-307243 for hERG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of PD-307243 for the human Ether-à-go-go-Related Gene (hERG) potassium channel. As a known hERG channel activator, understanding its selectivity is paramount for its potential therapeutic applications and safety assessment. This document summarizes the available data on this compound, offers a comparative context with other hERG modulators, and provides detailed experimental protocols for researchers to assess the specificity of similar compounds.
Overview of this compound's Interaction with hERG Channels
This compound has been identified as a potent activator of the hERG potassium channel.[1][2] Its primary mechanism of action involves a concentration-dependent increase in the hERG current. This is achieved by markedly slowing the deactivation and inactivation of the hERG channel, without affecting the channel's selectivity filter.[2][3] Studies have shown that at concentrations of 3 µM and 10 µM, this compound increases hERG tail currents by approximately 2.1-fold and 3.4-fold, respectively.[1][3] This activation of the hERG channel can induce an instantaneous current with minimal decay at negative membrane potentials.[1][2]
Comparative Analysis of hERG Channel Modulators
To provide a framework for understanding ion channel specificity, the following table summarizes the activity of several known hERG channel blockers against hERG, Nav1.5, and Cav1.2 channels. This data illustrates the type of selectivity profile that is critical for evaluating the cardiac safety of any compound targeting ion channels.
| Compound | Type | hERG IC50 (µM) | Nav1.5 IC50 (µM) | Cav1.2 IC50 (µM) |
| Verapamil | Blocker | 0.2 | 11.2 | 0.2 |
| Terfenadine | Blocker | 0.7 | 1220 | 0.7 |
| Nifedipine | Blocker | 41.2 | >100 | 0.04 |
| Metoprolol | Blocker | 145 | >100 | >100 |
| Carvedilol | Blocker | 0.51 | - | - |
| Propranolol | Blocker | 3.9 | - | - |
Experimental Protocols for Determining Specificity
To ascertain the specificity of a hERG channel activator like this compound, a series of electrophysiological experiments using the patch-clamp technique is required. These experiments should be conducted on cell lines stably expressing the human ion channels of interest.
Cell Lines and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing one of the following human channels:
-
hERG (Kv11.1)
-
hNav1.5
-
hCav1.2/β2/α2δ1
-
-
Solutions:
-
External Solution (hERG): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (hERG): (in mM) 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
External Solution (Nav1.5): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (Nav1.5): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
External Solution (Cav1.2): (in mM) 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (Cav1.2): (in mM) 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.
-
Control Compounds:
-
hERG Activator Control: A known hERG activator (e.g., RPR260243).
-
hERG Blocker Control: A potent hERG blocker (e.g., E-4031) to confirm channel identity.
-
Nav1.5 Blocker Control: A known Nav1.5 blocker (e.g., Tetrodotoxin for sensitive channels, or Lidocaine).
-
Cav1.2 Blocker Control: A known Cav1.2 blocker (e.g., Nifedipine or Verapamil).
-
Electrophysiological Recordings
Whole-cell patch-clamp recordings should be performed at a controlled temperature (e.g., 35-37°C).
1. hERG (Kv11.1) Activation Protocol:
-
Holding Potential: -80 mV.
-
Voltage Protocol: A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
Measurement: The peak tail current at -50 mV is the primary measurement for assessing hERG channel activity. For an activator like this compound, an increase in this tail current is expected.
-
Procedure:
-
Establish a stable whole-cell recording and record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the effect to reach a steady state at each concentration before recording.
-
At the end of the experiment, apply a known hERG blocker to confirm the recorded current is from hERG channels.
-
2. Nav1.5 Peak Current Protocol:
-
Holding Potential: -100 mV.
-
Voltage Protocol: A series of depolarizing steps (e.g., from -90 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit the fast-inactivating sodium current.
-
Measurement: The peak inward current at each depolarizing step is measured.
-
Procedure:
-
Record baseline Nav1.5 currents.
-
Apply different concentrations of this compound and record the effect on the peak current.
-
3. Cav1.2 Current Protocol:
-
Holding Potential: -80 mV (or -50 mV to assess state-dependence).
-
Voltage Protocol: A depolarizing step to +10 mV for 200-300 ms (B15284909) to elicit the L-type calcium current.
-
Measurement: The peak inward current (carried by Ba2+) is measured.
-
Procedure:
-
Record baseline Cav1.2 currents.
-
Perfuse with various concentrations of this compound and measure the effect on the peak current.
-
Data Analysis
-
For the hERG channel, the percentage increase in the tail current is plotted against the concentration of this compound. An EC50 value (the concentration at which 50% of the maximal activation is achieved) is determined by fitting the data to a Hill equation.
-
For Nav1.5 and Cav1.2 channels, the percentage inhibition of the peak current is plotted against the concentration of this compound. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.
-
The specificity of this compound is then evaluated by comparing its EC50 for hERG activation with its IC50 values for any off-target effects on Nav1.5 and Cav1.2 channels. A significantly higher concentration required to affect Nav1.5 or Cav1.2 channels would indicate specificity for hERG channels.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for assessing ion channel specificity and the rationale behind focusing on these particular ion channels in the context of cardiac safety.
Caption: Workflow for Assessing Ion Channel Specificity.
Caption: Role of Key Ion Channels in Cardiac Action Potential.
References
- 1. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 2. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PD-307243: A Comparative Guide to hERG Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel hERG (human Ether-à-go-go-Related Gene) channel agonist, PD-307243, against a panel of well-characterized hERG agonists: NS1643, RPR260243, and Mallotoxin. The data presented herein has been compiled from various electrophysiological studies to facilitate an objective evaluation of their performance and mechanisms of action.
Quantitative Comparison of hERG Agonist Activity
The following tables summarize the key quantitative parameters of this compound and other known hERG agonists. These values have been extracted from independent studies and experimental conditions may vary.
Table 1: Potency and Efficacy of hERG Channel Agonists
| Compound | Cell Line | EC50 / IC50 | Maximum Current Increase |
| This compound | CHO | - | 2.1-fold at 3 µM, 3.4-fold at 10 µM[1][2][3] |
| NS1643 | Oocytes | 10.5 µM[4] | ~100% increase at 30 µM |
| RPR260243 | Oocytes | 15.0 ± 1.9 µM (Itail-peak), 8.2 ± 1.0 µM (Ipeak)[5] | - |
| Mallotoxin | - | 0.34 µM (step current), 0.52 µM (tail current)[6][7] | ~5-fold increase in total K+ ions passed at 2.5 µM[6][7] |
Table 2: Electrophysiological Effects of hERG Channel Agonists
| Compound | Effect on Activation | Effect on Deactivation | Effect on Inactivation |
| This compound | No effect[3] | Markedly slows[1][2][3] | Markedly slows[1][2][3] |
| NS1643 | Accelerates, shifts V1/2 to more negative potentials[8][9] | Slows[8][9] | Slows rate, reduces extent of rectification |
| RPR260243 | Little effect on steady-state activation[10] | Dramatically slows[1][5] | Attenuates[11] |
| Mallotoxin | Leftward shift of V1/2 (~24 mV at 2.5 µM)[6][7] | Increases time constants[6][7] | No change in V1/2, reduces slope[6][7] |
Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human hERG (Kv11.1) channel were commonly used.[2]
Electrophysiology:
-
Recording Technique: Whole-cell patch-clamp recordings were performed using borosilicate glass pipettes with resistances of 2-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): Typically contained 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 MgATP, with pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): Typically contained 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.
-
-
Temperature: Experiments were conducted at room temperature (20-25°C) or physiological temperature (35-37°C). The effects of some compounds are known to be temperature-dependent.
-
Voltage-Clamp Protocols: Various voltage protocols were used to elicit hERG currents and assess the effects of the agonists on different channel states. A typical protocol to assess activation and deactivation would be:
-
Holding potential of -80 mV.
-
Depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV) for a duration sufficient to allow for channel activation (e.g., 1-5 seconds).
-
Repolarizing step to a negative potential (e.g., -50 mV to -120 mV) to record tail currents, which reflect the rate of channel deactivation.
-
-
Data Analysis: Current amplitudes, activation and deactivation kinetics (fitted with exponential functions), and voltage-dependence of activation (fitted with a Boltzmann function) were analyzed using software such as pCLAMP or Origin.
Visualizing Mechanisms and Workflows
To better understand the experimental process and the molecular interactions of these agonists, the following diagrams have been generated using Graphviz.
References
- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mallotoxin is a novel human ether-a-go-go-related gene (hERG) potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the small molecule HERG activator NS1643 on Kv11.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrophysiological Effects of PD-307243 and Other hERG Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of PD-307243 with other notable human ether-a-go-go-related gene (hERG) potassium channel activators, including NS1643, RPR260243, and ICA-105574. The information presented is collated from preclinical studies to assist researchers in understanding the distinct mechanisms and electrophysiological profiles of these compounds.
Mechanism of Action: hERG Channel Activation
The hERG potassium channel is crucial for cardiac action potential repolarization. Activators of this channel are being investigated for their potential therapeutic benefits, particularly in the context of Long QT Syndrome, a disorder that can lead to life-threatening arrhythmias. These compounds enhance the outward potassium current through the hERG channel, thereby shortening the action potential duration. However, the precise mechanisms by which they achieve this can differ significantly.
This compound is a potent hERG channel activator that primarily acts by markedly slowing both the deactivation and inactivation of the hERG channel.[1][2][3] This leads to a sustained potassium current. Its activity is concentration-dependent and it does not affect the channel's selectivity filter.[1]
Comparative Electrophysiological Data
The following table summarizes the key quantitative data on the effects of this compound and other selected hERG channel activators. Data has been extracted from various preclinical studies, and it is important to consider the different experimental conditions under which these values were obtained.
| Compound | Primary Mechanism of Action | EC50 | Key Electrophysiological Effects | Cell Line |
| This compound | Slows deactivation and inactivation | Not explicitly stated in reviewed sources | - Increased hERG tail current by 2.1-fold at 3 µM and 3.4-fold at 10 µM.[1][2][3] - Induced an instantaneous hERG current at negative membrane potentials.[1] | CHO cells |
| NS1643 | Partial agonist, shifts voltage dependence of activation | 10.5 µM[4][5] | - Increases hERG current in a dose- and voltage-dependent manner.[4] - Slows the rate of hERG inactivation.[4] - Shifts the voltage dependence of activation to more negative potentials.[6][7] | Oocytes, CHO cells |
| RPR260243 | Dramatically slows deactivation | ~8-15 µM (depending on the parameter measured)[8] | - Little effect on hERG current amplitude.[9] - No significant effects on steady-state activation or inactivation.[9] - Reverses the action potential-prolonging effects of hERG blockers.[9] | HEK cells |
| ICA-105574 | Potently removes inactivation | 0.5 ± 0.1 μM[10] | - Steeply potentiates current amplitudes by more than 10-fold.[10] - Shifts the voltage dependence of inactivation to more positive potentials.[11] | HEK cells |
Experimental Protocols
The data presented in this guide were primarily obtained using the patch-clamp technique , a fundamental method in electrophysiology for studying ion channels.
Whole-Cell Patch-Clamp Recording
Objective: To measure the total ion current flowing through the hERG channels of a single cell.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured and prepared on coverslips.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit hERG channel currents.
-
Data Acquisition: The resulting currents are recorded, filtered, and digitized for analysis. The effects of the test compounds (e.g., this compound) are assessed by comparing the currents before and after drug application.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of hERG channel activation and a typical experimental workflow for its study.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:313533-41-4 Probechem Biochemicals [probechem.com]
- 3. This compound| CAS 313533-41-4 [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels | PLOS One [journals.plos.org]
- 7. Effects of the Small Molecule HERG Activator NS1643 on Kv11.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of PD-307243's Effects on hERG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Unintended inhibition of this channel by pharmaceutical compounds can lead to life-threatening arrhythmias, making the assessment of a compound's effect on hERG a crucial step in drug development. Conversely, hERG activators are being investigated as potential therapeutics for long QT syndrome. PD-307243 is one such activator, and understanding the reproducibility of its effects is paramount for reliable preclinical assessment.
This guide provides a comparative analysis of this compound's effects on the hERG channel, with a focus on the factors influencing experimental reproducibility. We will also compare its mechanism of action with other known hERG activators, NS1643 and RPR260243.
Factors Influencing Reproducibility of hERG Assays
-
Experimental Temperature: hERG channel gating and drug binding are temperature-sensitive. Maintaining a consistent and physiologically relevant temperature is crucial for reproducible results.
-
Voltage Clamp Protocol: The specific voltage protocol used to elicit hERG currents significantly impacts the observed effect of a compound. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has proposed standardized voltage protocols to improve data consistency across laboratories.[1]
-
Cellular System: The choice of expression system (e.g., HEK293 or CHO cells) and the level of hERG expression can influence the measured potency of a compound.
-
Assay Format: Different assay formats, such as manual patch-clamp, automated patch-clamp, binding assays, and rubidium efflux assays, have varying levels of throughput and inherent variability. Binding and rubidium efflux assays have been shown to be highly reproducible and predictive of patch-clamp results.[2]
Comparative Effects of hERG Activators
This compound, NS1643, and RPR260243 are all activators of the hERG channel, but they exhibit distinct mechanisms of action. Understanding these differences is crucial for interpreting experimental data and predicting in vivo effects.
| Compound | Primary Mechanism of Action | Effect on Deactivation | Effect on Inactivation |
| This compound | Slows deactivation and inactivation | Markedly slows | Slows |
| NS1643 | Accelerates activation and shifts voltage dependence of activation | Slows | No significant effect |
| RPR260243 | Dramatically slows deactivation | Dramatically slows | Attenuates |
Quantitative Comparison of hERG Activator Effects
The following table summarizes the reported quantitative effects of this compound, NS1643, and RPR260243 on hERG channel activity. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
| Compound | Concentration | Reported Effect |
| This compound | 3 µM | 2.1-fold increase in hERG current |
| 10 µM | 3.4-fold increase in hERG current | |
| NS1643 | 10 µM | ~80% increase in steady-state outward current |
| 10 µM | ~15 mV leftward shift in the voltage dependence of activation | |
| RPR260243 | 30 µM | ~4-fold slowing of deactivation in split channels |
Experimental Protocols
To ensure the reproducibility of experiments assessing the effects of compounds like this compound on hERG channels, standardized and detailed protocols are essential. Below are examples of key experimental methodologies.
Manual and Automated Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel function.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing the hERG channel are cultured in appropriate media and conditions.
-
Cells are passaged regularly to maintain health and optimal expression levels.
2. Cell Preparation:
-
Cells are harvested and dissociated into a single-cell suspension.
-
The cell suspension is then transferred to the recording chamber of the patch-clamp setup.
3. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
4. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes with a resistance of 2-5 MΩ are used to form a gigaseal with the cell membrane.
-
After establishing the whole-cell configuration, the cell is held at a holding potential of -80 mV.
5. Voltage-Clamp Protocol (CiPA Step-Ramp Protocol):
-
A depolarizing step to +20 mV for 2 seconds is applied to activate and then inactivate the hERG channels.
-
This is followed by a repolarizing ramp back to -80 mV over 1 second.
-
The peak tail current during the repolarizing ramp is measured as the primary indicator of hERG channel activity.
-
This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude before and after compound application.
6. Data Analysis:
-
The effect of the compound is quantified by measuring the percentage of inhibition or activation of the peak tail current compared to the baseline control.
-
Concentration-response curves are generated by fitting the data to the Hill equation to determine the IC50 or EC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing compound effects on hERG channels.
Caption: Gating states of the hERG channel and the effects of this compound.
Caption: Comparative mechanisms of action of different hERG activators.
References
A Comparative Analysis of PD-307243's Impact on Ion Channels Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the hERG potassium channel activator, PD-307243, detailing its effects on ion channels from different species. While direct comparative data for this compound is limited, this document synthesizes available research, contextualizes findings within the broader landscape of ion channel pharmacology, and presents detailed experimental protocols to support further investigation.
Mechanism of Action of this compound
This compound is a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1] Its primary mechanism involves the modulation of channel gating kinetics. Specifically, this compound markedly slows the deactivation and inactivation of the hERG channel.[1] This results in an increased potassium ion efflux during the cardiac action potential, leading to a shortening of the action potential duration. The activity of this compound has been shown to be use-dependent, meaning its effects are more pronounced when the channel is frequently activated.[1]
Comparative Efficacy of this compound on hERG/IKr Channels
Direct comparative studies of this compound across a wide range of species are not extensively available in the current literature. However, a key study has demonstrated that the effects of this compound on the rapid component of the delayed rectifier potassium current (IKr) in rabbit ventricular myocytes are similar to those observed in Chinese hamster ovary (CHO) cells stably expressing the human hERG channel.[1] This suggests a potential conservation of the binding site and mechanism of action between these species.
| Species/System | Channel | Concentration | Effect | Reference |
| Human (in CHO cells) | hERG | 3 µM | 2.1-fold increase in tail current | [1] |
| Human (in CHO cells) | hERG | 10 µM | 3.4-fold increase in tail current | [1] |
| Rabbit | IKr (ventricular myocytes) | Not specified | Similar slowing of deactivation and inactivation as in hERG-transfected CHO cells | [1] |
Contextualizing Species Differences in hERG Channel Pharmacology
The limited species-specific data for this compound necessitates a broader look at the inherent differences in hERG channels across species. The biophysical and pharmacological properties of the IKr current, for which hERG is the primary pore-forming subunit, can vary significantly. These differences can influence the efficacy and safety profile of any hERG-targeted compound.
| Species | Key hERG/IKr Characteristics | Implications for Drug Development |
| Human | Well-characterized gating kinetics. Primary target for QT prolongation assessment. | High predictive value for clinical outcomes. |
| Canine | Often used as a preclinical model. Similar IKr properties to humans, but some differences in kinetics exist. | Generally a good model, but species-specific differences should be considered. |
| Rabbit | IKr is a prominent repolarizing current. The effects of some drugs on rabbit IKr correlate well with human data. | A useful model for studying IKr modulators.[2][3][4] |
| Guinea Pig | Historically used in cardiac electrophysiology. IKr kinetics and pharmacology show some divergence from human channels. | Data should be interpreted with caution when extrapolating to humans.[5] |
| Rodent (Rat, Mouse) | The role and properties of IKr in cardiac repolarization are less prominent compared to larger mammals. Significant differences in heart rate and ion channel expression. | Generally considered poor models for predicting human cardiotoxicity related to IKr. |
Effects of this compound on Other Ion Channels
Currently, there is a lack of published data on the effects of this compound on other ion channels, such as sodium (Na+), calcium (Ca2+), or other potassium (K+) channels. The selectivity profile of this compound remains to be fully characterized. For a comprehensive risk assessment and to understand its full pharmacological profile, further studies on a panel of different ion channels are warranted.
Comparison with Other hERG Activators
This compound belongs to a class of small molecules known as hERG channel activators. Comparing its properties with other compounds in this class can provide valuable context.
| Compound | Primary Mechanism of Action | Reported Species Studied |
| This compound | Slows deactivation and inactivation | Human (in CHO), Rabbit |
| NS1643 | Slows deactivation, shifts voltage dependence of activation | Human, Guinea Pig |
| RPR260243 | Slows deactivation | Human, Guinea Pig |
| ICA-105574 | Slows inactivation | Human, Guinea Pig |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a typical experimental workflow for characterizing the effects of a compound like this compound on hERG channels using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel are commonly used.[6]
-
Solutions:
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to a test potential (e.g., +20 mV) for a duration sufficient to elicit channel activation and subsequent inactivation (e.g., 1-2 seconds).
-
Repolarize to a negative potential (e.g., -50 mV) to record the deactivating tail current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor the current before and after drug application.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an appropriate amplifier and data acquisition system.
-
The peak tail current amplitude is measured to assess the effect of the compound on the number of channels opening upon repolarization.
-
The time course of deactivation is fitted with an exponential function to quantify the slowing of channel closing.
-
Dose-response curves are generated by plotting the percentage increase in current as a function of the compound concentration to determine the EC50.
-
Conclusion and Future Directions
This compound is a valuable tool for studying the function and pharmacology of the hERG potassium channel. The available data suggests a conserved mechanism of action between human and rabbit IKr channels. However, to fully understand its therapeutic potential and safety profile, further research is imperative. Key areas for future investigation include:
-
Broad Species Comparison: A systematic evaluation of this compound's effects on hERG/IKr channels from a wider range of species, including canine and non-human primates, is needed to improve preclinical to clinical translation.
-
Selectivity Profiling: Comprehensive screening of this compound against a panel of other cardiac and non-cardiac ion channels is crucial to determine its selectivity and identify potential off-target effects.
-
In Vivo Studies: Preclinical in vivo studies in relevant animal models are necessary to assess the integrated physiological effects of this compound on cardiac electrophysiology and to evaluate its pro-arrhythmic potential.
By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's pharmacological profile, ultimately informing its potential utility in drug development and as a research probe.
References
- 1. 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (this compound) causes instantaneous current through human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular K+ concentration controls cell surface density of IKr in rabbit hearts and of the HERG channel in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular K+ concentration controls cell surface density of IKr in rabbit hearts and of the HERG channel in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PD-307243: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of investigational compounds like PD-307243. This guide offers a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, ensuring both personal and environmental protection.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
| Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ |
| Molecular Weight | 400.26 g/mol |
| Known Biological Activity | hERG potassium channel activator[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must comply with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and absorbent materials from spill cleanups, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as stock solutions (often in DMSO) and experimental media, must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of immediately in a designated, puncture-resistant sharps container for chemical waste.
2. Container Labeling:
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid"
-
The solvent used (e.g., "in DMSO") and the approximate concentration
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Biologically Active")
3. Storage Pending Disposal:
Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Due to the presence of the dichlorophenyl group, a common feature of persistent organochlorine compounds, high-temperature incineration is the likely and recommended method of destruction.
Experimental Protocols: Spill and Exposure Procedures
Spill Procedures:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite, or sand). Avoid raising dust from solid spills.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean the spill.
-
Cleanup: Carefully collect the absorbent material and spilled substance and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
